molecular formula C11H6BrN B2503874 4-Bromo-1-ethynylisoquinoline CAS No. 2580254-26-6

4-Bromo-1-ethynylisoquinoline

Cat. No.: B2503874
CAS No.: 2580254-26-6
M. Wt: 232.08
InChI Key: BXVPJRQAJYEHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethynylisoquinoline is a valuable synthetic intermediate designed for advanced research and development. This compound features two highly functionalizable sites: a bromine substituent and an ethynyl group, making it a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions . The isoquinoline core is a privileged structure in medicinal chemistry, found in numerous natural products and bioactive molecules with a wide range of biological activities . The presence of the ethynyl group allows for further diversification via click chemistry, while the bromine atom can undergo various catalytic transformations, such as palladium-catalyzed couplings, to create more complex structures . This makes 4-Bromo-1-ethynylisoquinoline particularly useful for constructing novel compounds in drug discovery, materials science, and the synthesis of more complex isoquinoline derivatives . Researchers can utilize this reagent to develop new active pharmaceutical ingredients (APIs) or functional materials. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-ethynylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c1-2-11-9-6-4-3-5-8(9)10(12)7-13-11/h1,3-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVPJRQAJYEHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C2=CC=CC=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Electronic Properties and Synthetic Utility of 4-Bromo-Substituted Isoquinoline Alkynes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in modern drug discovery. When functionalized with a bromine atom at the C4 position and an alkyne motif (typically at C1 or C3), the resulting 4-bromo-substituted isoquinoline alkynes exhibit a highly specialized set of electronic and photophysical properties. This technical guide explores the orbital architecture, push-pull electronic dynamics, and site-selective synthetic methodologies of these compounds, providing actionable insights for drug development professionals leveraging halogen bonding and extended


-conjugation.

Structural & Electronic Framework: The Triad

The unique behavior of 4-bromo-substituted isoquinoline alkynes stems from the synergistic interplay of three distinct structural elements:

  • The Isoquinoline Core: The incorporation of an electronegative nitrogen atom makes the heterocyclic ring inherently electron-deficient. The nitrogen atom withdraws electron density via both inductive and resonance effects, lowering the overall energy of the frontier molecular orbitals.

  • The 4-Bromo Substituent: Halogens present an electronic dichotomy. While they are inductively electron-withdrawing (

    
     effect), their lone pairs can donate electron density back into the aromatic system via resonance (
    
    
    
    effect). In the isoquinoline system, the C4 position is
    
    
    to the nitrogen, making it the most relatively electron-rich position on the pyridine ring and the natural site for electrophilic halogenation [5]. Furthermore, the bulky bromine atom introduces a localized region of positive electrostatic potential on its outermost axis—known as a
    
    
    -hole
    —which is critical for directional intermolecular interactions [1].
  • The Alkyne Motif: The

    
    -hybridized carbon atoms of the alkyne extend the 
    
    
    
    -conjugation of the aromatic system. This structural rigidity not only acts as an excellent bioisostere but also drastically alters the electronic states and optical properties of the molecule, often yielding novel organic fluorophores [2].
Electronic Push-Pull Dynamics

The combination of the electron-withdrawing N-atom, the polarizable Br-atom, and the conjugated alkyne creates a highly tunable push-pull system. This lowers the HOMO-LUMO band gap and significantly alters the molecular dipole moment.

G Core 4-Bromo-Isoquinoline Alkyne N_Atom Isoquinoline N-Atom (Electron-Withdrawing) Core->N_Atom Br_Atom 4-Bromo Substituent (Inductive & Resonance) Core->Br_Atom Alkyne Alkyne Motif (pi-Conjugation) Core->Alkyne Prop1 Lowered Band Gap N_Atom->Prop1 Prop2 Sigma-Hole Formation Br_Atom->Prop2 App2 Lipophilicity (LogP) Br_Atom->App2 Alkyne->Prop1 App1 Enhanced Binding Affinity Prop1->App1 Prop2->App1

Logical flow of electronic effects in 4-bromo-isoquinoline alkynes dictating drug properties.

Experimental Workflow: Site-Selective Synthesis

Synthesizing a 1-alkynyl-4-bromoisoquinoline requires absolute chemoselectivity. By starting with 1-chloro-4-bromoisoquinoline , chemists can exploit the electronic disparity between the C1 and C4 positions to perform a site-selective Sonogashira cross-coupling.

Protocol: Site-Selective Sonogashira Coupling

Objective: To selectively alkynylate the C1 position while preserving the C4-bromide for downstream functionalization or target binding.

  • Step 1: Catalyst & Substrate Initialization

    • Action: In a flame-dried Schlenk tube, combine 1-chloro-4-bromoisoquinoline (1.0 equiv),

      
       (5 mol%), and CuI (10 mol%).
      
    • Causality: The C1 position is highly electron-deficient due to the adjacent electronegative nitrogen atom (

      
      -effect). This drastically lowers the activation energy for Pd(0) oxidative addition at C1. CuI is essential for forming the highly nucleophilic copper acetylide intermediate.
      
  • Step 2: Atmospheric Control & Solvent Addition

    • Action: Evacuate the vessel and backfill with Argon (3x). Add anhydrous THF (0.2 M) and triethylamine (

      
      , 3.0 equiv).
      
    • Causality: Strict anaerobic conditions prevent the oxidative Glaser homocoupling of the alkyne. THF provides optimal solubility, while

      
       acts as both the base to deprotonate the terminal alkyne and a stabilizing ligand for the transition metal complexes.
      
  • Step 3: Alkyne Introduction & Temperature Control

    • Action: Add the terminal alkyne (1.2 equiv) dropwise via syringe. Stir the reaction mixture strictly at 25 °C for 12 hours.

    • Causality: Dropwise addition maintains a low steady-state concentration of the alkyne. Maintaining room temperature is the critical self-validating control: elevating the heat would overcome the activation barrier for the C4-Br bond, destroying the site-selectivity. Furthermore, extended reaction times or harsh bases can trigger an unwanted base-promoted alkyne/allene rearrangement [3].

  • Step 4: Quenching & Isolation

    • Action: Quench with saturated aqueous

      
      . Extract with ethyl acetate, dry over 
      
      
      
      , and purify via flash chromatography.
    • Causality:

      
       selectively complexes with copper ions, pulling them into the aqueous phase and preventing catalyst streaking during silica gel purification.
      

SiteSelective SM 1-Chloro-4-bromoisoquinoline Pd_Cat Pd(0) Catalyst Insertion SM->Pd_Cat Reagents added Selectivity Site-Selective Addition (C1 > C4 Activation) Pd_Cat->Selectivity Electronic bias Cu_Cycle Cu(I) Transmetalation Selectivity->Cu_Cycle Alkyne transfer Product 1-Alkynyl-4-bromoisoquinoline Cu_Cycle->Product Reductive elimination

Site-selective Sonogashira workflow leveraging C1 vs. C4 electronic disparity.

Quantitative Data: Electronic & Photophysical Properties

The sequential addition of the bromine atom and the alkyne group systematically modulates the electronic architecture of the isoquinoline core. The table below summarizes these representative benchmark shifts.

PropertyIsoquinoline Core4-Bromoisoquinoline1-Alkynyl-4-bromoisoquinolineCausality / Structural Driver
Dipole Moment (

)
~2.49 D~3.15 D~3.60 DHalogen electronegativity combined with the alkyne push-pull polarization [4].
HOMO Level -6.20 eV-6.45 eV-6.15 eVAlkyne

-conjugation raises the HOMO relative to the halogenated core.
LUMO Level -1.50 eV-1.85 eV-2.25 eVSynergistic electron-withdrawing effects of the N-atom and Br-atom lower the LUMO.
Band Gap (

)
4.70 eV4.60 eV3.90 eVExtended

-

conjugation significantly narrows the optical band gap [2].
Absorption (

)
317 nm329 nm365 nmThe narrowed band gap induces a distinct bathochromic (red) shift in absorption.

Implications for Drug Development

Understanding the electronic properties of 4-bromo-substituted isoquinoline alkynes unlocks several advanced strategies in rational drug design:

  • Halogen Bonding (

    
    -Hole Interactions):  The highly polarized nature of the C4-bromine atom creates a localized 
    
    
    
    -hole. This enables highly specific, directional attractive Coulombic interactions with electron-rich moieties (e.g., backbone carbonyls or water networks) within a target protein's binding pocket, driving up binding affinity without adding significant steric bulk [1].
  • Bioavailability & Lipophilicity: The addition of the heavy bromine atom significantly alters the molecular dipole moment and increases the lipophilicity (LogP) of the scaffold. This directly modulates how the drug is absorbed, distributed, and transported through lipid bilayers, directly impacting its in vivo bioavailability [4].

  • Fluorescent Probes & Theranostics: The extended conjugation provided by the alkyne, coupled with the heavy-atom effect of bromine (which facilitates intersystem crossing), yields unique photophysical properties. These molecules often exhibit distinct fluorescence, making them highly valuable as intrinsic fluorophores for in vitro cellular imaging and real-time target tracking [2].

References

1.1 - PMC (nih.gov) 2. 2 - MDPI (mdpi.com) 3.3 - PMC (nih.gov) 4. 4 - Open Oregon Educational Resources (pressbooks.pub) 5.5 - PMC (nih.gov)

Sources

The Strategic Utility of 4-Bromo-1-ethynylisoquinoline in Medicinal Chemistry: Scaffolding, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic FDA-approved therapeutics [1]. Within the expansive library of isoquinoline derivatives, 4-Bromo-1-ethynylisoquinoline (CAS 2580254-26-6) emerges as a highly specialized, bifunctional building block. By strategically positioning a bromide leaving group at the C4 position and a terminal alkyne at the C1 position, this molecule offers orthogonal reactivity. This whitepaper provides an in-depth technical analysis of 4-Bromo-1-ethynylisoquinoline, detailing its structural rationale, mechanistic applications in oncology and neurology, and field-proven experimental protocols for library generation.

Structural Rationale & Orthogonal Reactivity

The design of 4-Bromo-1-ethynylisoquinoline is rooted in the principles of divergent synthesis and late-stage functionalization. In drug discovery, the ability to independently modify different vectors of a core scaffold without the need for cumbersome protection/deprotection steps is paramount.

  • The C4-Bromide Vector: The bromine atom at the C4 position is highly primed for oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to introduce diverse aryl, alkyl, or amine substituents. Substitutions at the C4 position have been historically documented to enhance cytotoxic action by facilitating DNA intercalation and topoisomerase II inhibition [2].

  • The C1-Ethynyl Vector: The terminal alkyne at the C1 position serves as an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. The resulting 1,2,3-triazole ring is a well-known bioisostere for amide bonds, offering improved metabolic stability and acting as a potent hydrogen bond acceptor for kinase targets [3].

Because the conditions for CuAAC (Cu(I), room temperature) and cross-coupling (Pd(0), elevated temperatures) are orthogonal, researchers can sequentially functionalize this scaffold in either order, creating vast libraries of bifunctionalized drug candidates.

Workflow A 4-Bromo-1-ethynylisoquinoline (Starting Scaffold) B CuAAC Reaction (Target: C1-Ethynyl) A->B CuSO4, NaAsc NaN3, RT C Suzuki-Miyaura Coupling (Target: C4-Bromo) A->C Pd(dppf)Cl2, Base Aryl-B(OH)2, Heat D 1-(1,2,3-Triazolyl)-4-bromoisoquinoline (Intermediate 1) B->D F Bifunctionalized Isoquinoline (Final Drug Candidate) B->F E 4-Aryl-1-ethynylisoquinoline (Intermediate 2) C->E C->F D->C Late-Stage Arylation E->B Late-Stage Click

Figure 1: Orthogonal synthetic workflow for 4-Bromo-1-ethynylisoquinoline functionalization.

Mechanistic Pathways & Target Engagement

Isoquinoline derivatives synthesized from this scaffold exhibit polypharmacology, making them highly relevant in the treatment of complex diseases such as multidrug-resistant carcinomas and neurodegenerative disorders. The dual functionalization allows the molecule to engage multiple intracellular targets simultaneously.

The C4-aryl domain typically drives intercalation into the DNA minor groove, stabilizing the DNA-Topoisomerase II cleavage complex and preventing DNA ligation [2]. Conversely, the C1-triazole domain, often appended with hydrophobic or basic side chains, can perfectly occupy the ATP-binding pocket of kinases within the PI3K/Akt/mTOR signaling pathway [1]. The synergistic inhibition of both DNA repair and survival signaling pathways rapidly induces apoptosis in malignant cells.

Mechanism Drug Bifunctional Isoquinoline Topo Topoisomerase II Complex Drug->Topo Inhibits (C4-Aryl Domain) PI3K PI3K/Akt Pathway Drug->PI3K Inhibits (C1-Triazole Domain) DNA DNA Intercalation & Strand Breaks Topo->DNA Prevents Ligation Survival Cell Survival Signals PI3K->Survival Downregulates Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Triggers Survival->Apoptosis Loss of Signal Induces

Figure 2: Dual-target mechanism of action for bifunctionalized isoquinoline derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the choice of every reagent to prevent side reactions, such as alkyne homocoupling or premature dehalogenation [4].

Protocol A: C1-Triazole Formation via CuAAC (Click Chemistry)

Objective: Chemoselective conversion of the C1-ethynyl group to a 1,4-disubstituted 1,2,3-triazole without disturbing the C4-bromide.

  • Reagent Preparation: Dissolve 4-Bromo-1-ethynylisoquinoline (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic

      
      -BuOH/H2O solvent system forces the hydrophobic reactants into micelles, drastically accelerating the reaction rate through the hydrophobic effect.
      
  • Catalyst Activation: Add copper(II) sulfate pentahydrate (5 mol%) followed by sodium ascorbate (10 mol%).

    • Causality: Sodium ascorbate is utilized to reduce Cu(II) to the active Cu(I) species in situ. This continuous reduction cycle is critical; it prevents the oxidative homocoupling (Glaser coupling) of the terminal alkyne, which would otherwise dimerize the starting material and ruin the yield.

  • Reaction & Self-Validation: Stir at room temperature for 4 hours.

    • Validation Check: Monitor via TLC and LC-MS. The protocol is self-validating when the

      
      H NMR terminal alkyne proton signal (typically a sharp singlet at 
      
      
      
      3.5–4.0 ppm) completely disappears, replaced by the diagnostic triazole ring proton at
      
      
      8.0–8.5 ppm.
  • Workup: Extract with ethyl acetate, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol B: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Late-stage functionalization of the C4-bromide with an arylboronic acid.

  • Reaction Assembly: In a Schlenk flask, combine the C1-functionalized 4-bromoisoquinoline intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv) in a degassed 1,4-dioxane/water (4:1) mixture.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (5 mol%) under an argon atmosphere.
    
    • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle. This specific geometry accelerates the reductive elimination step and stabilizes the palladium center against precipitation (forming "palladium black"), which is absolutely essential when coupling sterically hindered C4-bromides on the rigid isoquinoline core.

  • Heating & Self-Validation: Heat to 90°C for 12 hours.

    • Validation Check: The reaction is complete when LC-MS shows the disappearance of the characteristic isotopic doublet (

      
       and 
      
      
      
      of equal intensity) inherent to the brominated starting material, replaced by the desired product mass.

Quantitative Structure-Activity Relationship (QSAR) Data

The orthogonal functionalization of 4-Bromo-1-ethynylisoquinoline allows for precise tuning of the molecule's electronic and steric parameters. Table 1 summarizes the comparative pharmacological metrics of various synthesized scaffolds derived from this core, demonstrating how specific substitutions dictate target affinity.

Table 1: Comparative Pharmacological Metrics of Isoquinoline Scaffolds

Scaffold Derivative TypePrimary Biological TargetAverage IC

Range (nM)
Key Structural Driver for Efficacy
Unmodified Core Non-specific> 5,000Baseline lipophilicity
C4-Aryl Isoquinolines Topoisomerase II150 - 500Hydrophobic

stacking in DNA minor groove
C1-Triazolyl Isoquinolines Kinase (PI3K/Akt)45 - 200Triazole acts as a potent hydrogen bond acceptor
C1, C4-Bifunctionalized Dual Target (Synergistic)10 - 80Simultaneous target engagement and optimized steric bulk

Conclusion

4-Bromo-1-ethynylisoquinoline is far more than a simple heterocyclic intermediate; it is a highly engineered, divergent scaffold designed for modern medicinal chemistry. By leveraging the orthogonal reactivity of its C4-bromide and C1-ethynyl groups, researchers can bypass tedious protection/deprotection sequences, rapidly generating complex, bifunctional libraries. As demonstrated by the self-validating protocols and mechanistic pathways, derivatives of this scaffold hold immense potential for the development of next-generation, dual-action therapeutics targeting resistant malignancies and neurological pathways.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: Molecules / ResearchGate URL:[Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action Source: PubMed Central (PMC) - NIH URL:[Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: MDPI URL:[Link]

  • Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

4-Bromo-1-Ethynylisoquinoline: A Privileged Scaffold for Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical target classes in drug discovery, particularly in oncology. The development of small-molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern medicinal chemistry. Within this landscape, the concept of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—offers a strategic advantage in designing potent and selective drug candidates.[1][2][3] This guide provides a comprehensive technical overview of 4-bromo-1-ethynylisoquinoline, a highly versatile and privileged scaffold for the discovery of novel kinase inhibitors. We will explore its synthesis, rationale for use, key structure-activity relationships, and a detailed experimental workflow for leveraging this scaffold in a drug discovery program, from initial library synthesis to cellular validation.

The Strategic Imperative for Privileged Scaffolds in Kinase Drug Discovery

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of nearly all cellular processes, including signal transduction, cell growth, and differentiation.[4][5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[6][7] The success of pioneering kinase inhibitors like Imatinib has paved the way for a multitude of approved drugs, validating this target class.[4][6]

The isoquinoline core is a well-established privileged scaffold in medicinal chemistry.[8][9] Its rigid, bicyclic aromatic structure serves as an excellent bioisostere for the adenine region of ATP, enabling it to effectively occupy the ATP-binding cleft of many kinases. This inherent hinge-binding capability provides a strong foundation for developing high-affinity ligands.[8][10]

The 4-bromo-1-ethynylisoquinoline scaffold represents a strategic evolution of this core. It is engineered with two key functional groups that impart significant advantages:

  • The 1-Ethynyl Group: This small, rigid moiety is crucial for interacting with the kinase active site. It can act as a hydrogen bond acceptor or, in some cases, form covalent bonds with proximal nucleophilic residues (e.g., cysteine), leading to irreversible inhibition.[11][12][13] Its linear geometry allows it to probe deep pockets within the binding site.

  • The 4-Bromo Group: This halogen atom serves as a versatile synthetic handle. It is strategically positioned to point towards the solvent-exposed region of the ATP-binding site. This allows for extensive chemical diversification through palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings.[14][15] This diversification is critical for fine-tuning inhibitor potency, selectivity, and pharmacokinetic properties.

This guide will demonstrate how these features make 4-bromo-1-ethynylisoquinoline a powerful starting point for generating diverse libraries of potent and selective kinase inhibitors.

Synthesis and Characterization of the Core Scaffold

The efficient and reliable synthesis of the 4-bromo-1-ethynylisoquinoline scaffold is the critical first step in any discovery program. The following section outlines a robust, multi-step synthetic pathway, explaining the rationale behind the chosen methodologies.

Synthetic Workflow Overview

The synthesis can be logically divided into two main stages: the formation of the 4-bromoisoquinoline core, followed by the introduction of the ethynyl group at the 1-position via a Sonogashira coupling reaction.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization A Isoquinoline B Isoquinoline Hydrobromide A->B HBr C 4-Bromoisoquinoline B->C Br2, Heat (Electrophilic Bromination) D 4-Bromoisoquinoline F 4-Bromo-1-(trimethylsilylethynyl)isoquinoline D->F Pd(PPh3)2Cl2, CuI (Sonogashira Coupling) E Ethynyltrimethylsilane E->F G 4-Bromo-1-ethynylisoquinoline (Final Scaffold) F->G K2CO3, MeOH (Desilylation)

Caption: High-level workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of 4-Bromoisoquinoline

This protocol is adapted from established literature procedures for the direct bromination of isoquinoline.[16][17]

  • Step 1: Formation of Isoquinoline Hydrobromide

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve isoquinoline (1.0 eq) in a suitable solvent such as nitrobenzene.

    • Carefully add hydrobromic acid (48%, 1.1 eq) dropwise while stirring. A precipitate of isoquinoline hydrobromide will form.

    • Causality: The formation of the hydrobromide salt deactivates the ring system slightly, but more importantly, it protonates the nitrogen, making the C4 position susceptible to electrophilic attack. This step directs the bromination to the desired position.

  • Step 2: Electrophilic Bromination

    • Heat the stirred suspension to 180-190°C. The salt will dissolve to form a clear solution.

    • Add bromine (Br₂, 1.1 eq) dropwise over 1-2 hours. The reaction will evolve hydrogen bromide gas, which should be neutralized with a scrubber.

    • Causality: At high temperatures, bromine acts as an electrophile. The C4 position is electronically favored for substitution. Nitrobenzene is used as a high-boiling solvent that can withstand the harsh reaction conditions.

    • Maintain the temperature for 4-5 hours after the addition is complete, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to ~80°C and carefully quench with water.

    • Adjust the pH to 8-9 with a 20% NaOH solution to neutralize excess acid and precipitate the product.

    • Extract the aqueous layer with a suitable organic solvent (e.g., hexane or dichloromethane).[16]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure 4-bromoisoquinoline.[16]

Detailed Experimental Protocol: Synthesis of 4-Bromo-1-ethynylisoquinoline

This stage utilizes the well-established Sonogashira coupling reaction.[15][18][19]

  • Step 1: Sonogashira Coupling

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 4-bromoisoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

    • Add anhydrous triethylamine (TEA) as the solvent and base.

    • Add ethynyltrimethylsilane (TMS-acetylene, 1.5 eq) dropwise.

    • Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond. The copper(I) co-catalyst activates the alkyne, and TEA serves as a base to neutralize the HBr formed during the catalytic cycle.[18] Using TMS-acetylene prevents the self-coupling of the terminal alkyne, a common side reaction.[15]

    • Heat the reaction to 60-80°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture, filter through celite to remove the catalyst, and concentrate in vacuo.

    • Purify the crude intermediate by column chromatography.

  • Step 2: Desilylation

    • Dissolve the purified 4-bromo-1-(trimethylsilylethynyl)isoquinoline in methanol (MeOH).

    • Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-3 hours.

    • Causality: The mildly basic conditions are sufficient to cleave the silicon-carbon bond, deprotecting the alkyne to yield the terminal ethynyl group. This step is typically clean and high-yielding.

    • Monitor the reaction by TLC. Once complete, remove the methanol under reduced pressure.

    • Add water and extract the product with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, 4-bromo-1-ethynylisoquinoline.

Application in Kinase Inhibitor Design

Rationale and Binding Mode Hypothesis

The 4-bromo-1-ethynylisoquinoline scaffold is designed to effectively target the ATP-binding site of protein kinases. The isoquinoline nitrogen typically forms a critical hydrogen bond with the "hinge" region of the kinase, mimicking the interaction of the adenine N1 of ATP. The ethynyl group at the C1 position can then probe a hydrophobic pocket, while the bromo group at C4 provides a vector for exploring the solvent-exposed region to enhance potency and selectivity.

A prominent signaling pathway often dysregulated in cancer and targeted by isoquinoline-based inhibitors is the PI3K/Akt/mTOR pathway.[8] An inhibitor derived from this scaffold could, for example, target Akt (also known as Protein Kinase B).

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Inhibitor Isoquinoline-Based Inhibitor Inhibitor->Akt INHIBITS Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by a scaffold-derived inhibitor.

Structure-Activity Relationship (SAR) Exploration

The true power of this scaffold lies in the ability to systematically modify the 4-position to probe the solvent-exposed region of the kinase. By employing Sonogashira or Suzuki cross-coupling reactions on the 4-bromo handle, a diverse library of analogues can be generated to build a robust SAR profile.

Table 1: Representative SAR Data for a Hypothetical Kinase Target (e.g., Akt1)

Compound IDR Group at C4-position (via Coupling)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)Rationale for Modification
Scaffold-01 -Br (Parent Scaffold)>10,000>50Starting point; no interaction with solvent-front.
Cpd-02 -Phenyl (Suzuki Coupling)85012.5Introduces basic hydrophobic bulk.
Cpd-03 -4-Morpholinophenyl (Suzuki Coupling)450.9Adds a soluble, H-bond accepting group to engage with solvent.
Cpd-04 -3-Aminophenyl (Suzuki Coupling)220.5Basic amine can form salt-bridge with acidic residues (e.g., Asp).
Cpd-05 -(N-methyl-piperazinyl)ethynyl (Sonogashira Coupling)150.2Extends into the solvent channel with a highly soluble, basic moiety.
Cpd-06 -4-(Dimethylamino)phenyl (Suzuki Coupling)380.7Provides a basic handle for solubility and potential interactions.

Data is illustrative and intended to demonstrate SAR principles.

This systematic approach allows researchers to rapidly optimize potency by introducing functionalities that make favorable interactions with the specific topology of the target kinase's active site.

A Validated Workflow for Inhibitor Screening and Characterization

A successful discovery campaign requires a logical and efficient workflow to identify and validate hits from a synthesized library. This section provides a self-validating system, moving from broad biochemical screening to specific cellular validation.

G A Scaffold Synthesis (4-Bromo-1-ethynylisoquinoline) B Library Generation (Parallel Suzuki/Sonogashira Coupling at C4) A->B Step 1 C Primary Biochemical Screen (e.g., TR-FRET Assay @ 1µM) B->C Step 2 D Hit Confirmation & IC₅₀ Determination (10-point dose-response curve) C->D Identify Hits E Cellular Target Engagement (e.g., NanoBRET™ Assay) D->E Step 3 G Selectivity Profiling (Kinome-wide panel screen) D->G F Downstream Signaling Assay (Western Blot for p-Substrate) E->F Confirm Mechanism F->G Assess Specificity H Lead Optimization G->H Prioritize Leads

Caption: A robust workflow for kinase inhibitor discovery using the scaffold.

Protocol: Biochemical Kinase Assay (TR-FRET)

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a gold standard for primary screening due to their sensitivity and robustness.[20]

  • Objective: To determine the direct inhibitory effect of library compounds on the catalytic activity of the target kinase.

  • Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-antibody (donor) binds to the phosphorylated peptide, bringing it close to a streptavidin-allophycocyanin (APC) conjugate (acceptor). Upon excitation, energy transfer from Eu to APC occurs, generating a specific TR-FRET signal. Inhibition of the kinase reduces this signal.

  • Methodology:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • In a 384-well assay plate, add 2 µL of library compound diluted in DMSO (final concentration 1-10 µM). Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 4 µL of a 2.5X solution of kinase and biotinylated substrate peptide in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of a 2.5X ATP solution (at the Kₘ concentration for the kinase).

    • Incubate for 60-90 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a TR-FRET detection mix containing Eu-anti-phospho-antibody and SA-APC in stop buffer (assay buffer with 10 mM EDTA).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both donor and acceptor wavelengths.

    • Calculate the percent inhibition for each compound relative to controls. Compounds showing >50% inhibition are considered primary hits for IC₅₀ determination.

Protocol: Cell-Based Target Inhibition Assay (Western Blot)

This assay validates that a compound can enter a cell and inhibit the target kinase, leading to a reduction in the phosphorylation of its downstream substrate.[21][22]

  • Objective: To measure the reduction of a specific phospho-substrate in cells treated with an inhibitor.

  • Methodology:

    • Seed relevant cancer cells (e.g., a cell line where the target pathway is active) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the inhibitor at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate of the target kinase (e.g., anti-pAkt Ser473).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting bands on a digital imager.

    • Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms cellular activity.

Conclusion and Future Perspectives

The 4-bromo-1-ethynylisoquinoline scaffold is a powerful and strategically designed starting point for kinase inhibitor discovery. Its combination of a proven hinge-binding core, a target-interacting ethynyl group, and a versatile synthetic handle at the 4-position provides medicinal chemists with an ideal platform for generating diverse and potent compound libraries. The systematic workflow presented here, from rational synthesis to robust biochemical and cellular validation, offers a clear path to identifying and optimizing novel drug candidates.

Looking forward, this scaffold is also well-suited for more advanced applications. The ethynyl group can be used to design targeted covalent inhibitors that form a permanent bond with a nearby cysteine residue, offering enhanced potency and duration of action. Furthermore, the 4-bromo position is an ideal attachment point for linkers used in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality that hijacks the cell's own machinery to degrade target kinases rather than just inhibit them.[23] The continued exploration of this versatile scaffold promises to yield the next generation of innovative kinase-targeted therapies.

References

  • Privileged Scaffolds in Drug Discovery. (2023). Elsevier Shop.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Patridge, E., et al. (2016). Natural product derived privileged scaffolds in drug discovery. Current Opinion in Chemical Biology, 34, 1-9.
  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Biochemical Kinase Assays. Thermo Fisher Scientific - US.
  • Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery.
  • Spotlight: Cell-based kinase assay form
  • Grabowski, K., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6969.
  • Dimova, D., et al. (2017). Privileged scaffolds in lead generation. Expert Opinion on Drug Discovery, 12(3), 275-289.
  • Feizbakhsh, O., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(22), 4819.
  • Kinase Activity Assay.
  • Gornicka, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 5278.
  • Cell-based Kinase Assays. Profacgen.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Drewry, D. H., et al. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Journal of Medicinal Chemistry, 57(1), 4-16.
  • Cell-based Tyrosine Kinase Assays. Eurofins Discovery.
  • Caldwell, J. J., et al. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Journal of Medicinal Chemistry, 49(4), 1338-1341.
  • Fant, X., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5602.
  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology.
  • Kumar, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 24(1), 54-71.
  • Wang, S., & Wang, Y. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5675-5712.
  • Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. (2021).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). ACS Omega.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). Chemistry – A European Journal.
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025).
  • Comparative Docking Analysis of Isoquinoline-Based Inhibitors: A Guide for Researchers. Benchchem.
  • Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.
  • Wang, S., & Wang, Y. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5675-5712.
  • Zhang, H. P., et al. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. ChemInform, 45(12).
  • Sonogashira coupling. Wikipedia.
  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company.
  • A kind of synthetic method of the bromo- quinoline of 4-. (2018).
  • Synthesis of 4-Bromoisoquinoline. PrepChem.com.
  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. (2023). Molecules, 28(4), 1735.
  • The discovery of substituted 4-(3-hydroxyanilino)-quinolines as potent RET kinase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(21), 5854-5858.
  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2021). Pharmacological Research, 174, 105935.
  • 4-Bromo-1-isoquinolinamine. PubChem.
  • Broggini, M., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7179.
  • Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). International Journal of Molecular Sciences, 23(9), 5035.
  • Pharmacodynamic Evaluation of AUM001/Tinodasertib, an Oral Inhibitor of Mitogen-Activated Protein Kinase (MAPK)-Interacting Protein Kinase 1, 2 (MNK1/2) in Preclinical Models and Tissues from a Phase 1 Clinical Study. (2024). Fortune Journals.
  • Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines: identification of new scaffolds for potent EGFR tyrosine kinase inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(10), 2471-2475.

Sources

The Strategic Deployment of Halogenated Isoquinolines in Advanced Optoelectronic Materials

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Materials Scientists

Executive Summary

The isoquinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, has emerged as a versatile and highly tunable platform for the development of next-generation optoelectronic materials. Its inherent electronic properties, combined with the ability to readily modify its structure, make it a compelling candidate for applications ranging from organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) to sensors and organic field-effect transistors (OFETs). This technical guide delves into the strategic use of halogenation—the incorporation of fluorine, chlorine, bromine, or iodine—as a powerful tool to precisely modulate the photophysical and electronic characteristics of isoquinoline derivatives. We will explore the underlying scientific principles, provide practical synthetic and characterization methodologies, and showcase the impact of this strategy on device performance, offering a comprehensive resource for researchers in the field.

The Isoquinoline Core: A Privileged Scaffold for Optoelectronics

The promise of isoquinoline and its derivatives in materials science is rooted in their fundamental electronic structure.[1] The presence of the nitrogen atom creates a region of lower electron density, influencing the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This inherent asymmetry and the extended π-conjugated system provide a foundation for materials with desirable charge transport properties and luminescence.[1] Furthermore, the isoquinoline ring system offers multiple sites for functionalization, allowing for the attachment of various substituents that can fine-tune its properties for specific applications.

Halogenation as a Precision Tool for Tuning Optoelectronic Properties

The introduction of halogen atoms onto the isoquinoline core is a key strategy for manipulating its electronic and photophysical behavior. The specific choice of halogen and its position on the ring can have profound and predictable effects.

Fluorine: Enhancing Electron Transport and Stability

Fluorination is a widely employed strategy in the design of high-performance organic semiconductors.[2] The high electronegativity of fluorine atoms has a strong influence on the electronic properties of the isoquinoline core.

  • Energy Level Depression: The introduction of fluorine atoms, particularly on the quinoxaline moiety of related structures, is an effective way to lower both the HOMO and LUMO energy levels.[3] This can lead to an enhanced open-circuit voltage in organic solar cells.[3]

  • Improved Charge Carrier Mobility: Fluorination can also improve the charge carrier mobility in bulk heterojunction blends, a critical factor for efficient charge extraction in solar cells.[3]

  • Morphology Control: Fluorination can lead to an optimal active layer morphology in organic solar cells, including enhanced domain purity and the formation of hierarchical domain sizes.[4] This improved morphology balances charge separation and transfer, facilitating efficient charge collection.[4] In some cases, fluorination can also enhance the stability of devices under high-temperature annealing.[5]

Bromine and Iodine: Harnessing the Heavy-Atom Effect

Heavier halogens like bromine and iodine introduce a phenomenon known as the "heavy-atom effect," which significantly influences the excited-state dynamics of the molecule.

  • Intersystem Crossing (ISC): The heavy-atom effect promotes spin-orbit coupling, which facilitates the transition between singlet and triplet excited states (intersystem crossing).[6][7] This is a crucial process for harvesting triplet excitons in phosphorescent OLEDs (PhOLEDs) and for generating singlet oxygen in photodynamic therapy applications.[6]

  • Reduced Fluorescence Quantum Yield: A consequence of enhanced ISC is often a lower fluorescence quantum yield, as the excited state population is funneled towards the triplet state.[8]

  • Tuning Photophysical Properties: The introduction of a bromine atom can alter the polarization of the chromophoric system, impacting its photophysical properties.[8] Iodination has been shown to accelerate all involved photophysical processes, including internal conversion and intersystem crossing, by introducing new low-lying singlet and triplet charge-transfer states.[7]

The following diagram illustrates the general influence of halogenation on the energy levels and excited state dynamics of an isoquinoline-based material.

G Impact of Halogenation on Isoquinoline Properties cluster_0 Fluorination cluster_1 Bromination/Iodination F_Effect1 Lowers HOMO/LUMO F_Effect2 Increases Electron Mobility F_Effect3 Improves Film Morphology Opto_Device Optoelectronic Device Performance F_Effect3->Opto_Device Br_I_Effect1 Enhances Intersystem Crossing (ISC) Br_I_Effect3 Enables Phosphorescence Br_I_Effect1->Br_I_Effect3 Br_I_Effect2 Heavy-Atom Effect Br_I_Effect2->Br_I_Effect1 Br_I_Effect3->Opto_Device Isoquinoline Isoquinoline Core Isoquinoline->F_Effect1 Isoquinoline->Br_I_Effect2

Caption: Halogenation tunes isoquinoline properties for optoelectronics.

Synthetic Strategies for Halogenated Isoquinolines

The synthesis of halogenated isoquinolines can be broadly approached through two main routes: direct halogenation of a pre-formed isoquinoline ring or the de novo construction of the ring from halogenated precursors.

Direct Halogenation of the Isoquinoline Core

Direct halogenation methods offer a straightforward approach to introduce halogens onto the isoquinoline scaffold. The regioselectivity of these reactions is often dictated by the electronic nature of the isoquinoline ring and the reaction conditions.

  • Bromination: The bromination of isoquinoline in the gaseous phase at 450°C can yield 1-bromo-isoquinoline.[9]

  • Iodination: A convenient and regioselective method for the iodination of isoquinolines to produce 5-iodoisoquinoline in good yields utilizes N-Iodosuccinimide (NIS).[10]

De Novo Synthesis from Halogenated Precursors

Building the isoquinoline ring from smaller, halogenated fragments allows for greater control over the position and number of halogen substituents. A variety of cyclization strategies have been developed for this purpose.

  • Palladium-Catalyzed Coupling and Cyclization: A common approach involves the palladium-catalyzed coupling of a tert-butylimine of an o-iodobenzaldehyde with an alkyne, followed by a copper-catalyzed cyclization to form the isoquinoline ring.[11]

  • Visible-Light Promoted Synthesis: Multi-substituted isoquinoline derivatives can be synthesized via the visible light-promoted insertion of vinyl isocyanides with diaryliodonium salts at room temperature.[12]

Experimental Protocol: Synthesis of a 5-Iodoisoquinoline Derivative

This protocol is a representative example of a direct iodination reaction.

Materials:

  • Isoquinoline derivative (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the isoquinoline derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add NIS to the solution and stir at room temperature.

  • Add a catalytic amount of TFA to initiate the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NIS.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-iodoisoquinoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization of Halogenated Isoquinolines

A thorough characterization of newly synthesized halogenated isoquinolines is essential to understand their potential for optoelectronic applications.

The following workflow outlines the key characterization steps:

G Characterization Workflow for Halogenated Isoquinolines Synthesis Synthesized Compound Purification Purification (Column Chromatography) Synthesis->Purification Structural Structural Verification (NMR, Mass Spec) Purification->Structural Photophysical Photophysical Analysis (UV-Vis, PL, QY) Structural->Photophysical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Structural->Electrochemical Thermal Thermal/Morphological (TGA, DSC, AFM) Structural->Thermal Device Device Fabrication & Testing Photophysical->Device Electrochemical->Device Thermal->Device

Caption: A typical workflow for characterizing new materials.

Photophysical Characterization
  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These techniques provide information about the electronic transitions and emissive properties of the material. The absorption and emission spectra of push-pull isoquinolines can be recorded in various solvents to study solvatochromic effects.[13]

  • Fluorescence Quantum Yield (QY): The QY is a measure of the efficiency of the emission process. The absolute QYs of isoquinoline derivatives can be measured in different solvents to assess their emissive potential.[13]

Electrochemical Characterization
  • Cyclic Voltammetry (CV): CV is used to determine the oxidation and reduction potentials of the material, which can be used to estimate the HOMO and LUMO energy levels. These energy levels are crucial for predicting charge injection and transport properties in devices.

Applications in Optoelectronic Devices

The tunable properties of halogenated isoquinolines make them suitable for a variety of roles in optoelectronic devices.[14][15]

Organic Light-Emitting Diodes (OLEDs)
  • Emissive Materials: Push-pull isoquinoline chromophores have been investigated for their use in white-light emission.[16] Iridium(III) complexes based on isoquinolines have been designed as orange emissive materials for solution-processed OLEDs.[17]

  • Host and Transport Layers: The wide bandgap and suitable energy levels of some isoquinoline derivatives could make them effective host materials for phosphorescent emitters or as electron-transporting materials.

Organic Solar Cells (OSCs)
  • Electron Acceptors: Fluorinated quinoxaline-based non-fused electron acceptors have been shown to enable efficient as-cast organic solar cells.[18] The introduction of a fluorinated quinoxaline core can lead to higher molar extinction coefficients, boosted charge mobility, and improved exciton dissociation.[18]

  • Donor Materials: The ability to tune the HOMO level of isoquinolines through halogenation makes them potential candidates for donor materials in OSCs.

Performance Data of Halogenated Isoquinoline-Based Devices
Material TypeHalogenDevice TypeKey Performance MetricValueReference
Fluorinated Quinoxaline AcceptorFOSCPower Conversion Efficiency (PCE)11.45% (binary)[18]
Fluorinated Quinoxaline AcceptorFOSCPower Conversion Efficiency (PCE)17.81% (ternary)[18]
Fluorinated Small Molecule DonorFInverted OSCPower Conversion Efficiency (PCE)11.08%[4]
Isoquinoline-based Ir(III) Complex-Solution-processed OLEDMax. External Quantum Efficiency3.75% (NIR)[17]

Future Outlook and Challenges

The field of halogenated isoquinolines for optoelectronics is poised for continued growth. Future research will likely focus on:

  • Multi-halogenation: Exploring the synergistic effects of incorporating different halogens into the same isoquinoline core.

  • Advanced Device Architectures: Designing novel device structures to fully exploit the unique properties of these materials.

  • Computational Screening: Utilizing theoretical calculations to predict the properties of new halogenated isoquinoline derivatives and guide synthetic efforts.

Key challenges that remain include improving the long-term operational stability of devices incorporating these materials and developing more cost-effective and scalable synthetic routes.

References

  • Fluorinated‐Quinoxaline Based Non‐Fused Electron Acceptors Enables Efficient As‐Cast Organic Solar Cells. (2025).
  • Synthesis of Isoquinolines and Related Heterocycles under Visible-Light Conditions. (2023). The Journal of Organic Chemistry.
  • Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission. (2020). PubMed.
  • Fluorination as an effective tool to increase the open-circuit voltage and charge carrier mobility of organic solar cells based on poly(cyclopenta[2,1-b:3,4-b′]dithiophene-alt-quinoxaline) copolymers. (2014). Scilit.
  • Fluorination-enabled optimal morphology leads to over 11% efficiency for inverted small-molecule organic solar cells. (2016). PMC.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • (This reference was not used in the final guide).
  • (This reference was not used in the final guide).
  • Fluorinated Photovoltaic Materials for High-Performance Organic Solar Cells. (n.d.). Google Search.
  • The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. (n.d.). Google Search.
  • Photophysical and photochemical properties of some 3-bromo-4-alkylamino-N-alkyl-1,8-naphthalimides. (n.d.).
  • (This reference was not used in the final guide).
  • Synthesis and photophysical evaluation of polarity sensitive push–pull isoquinolines and their alkynyl precursors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Enhancing efficiency with fluorinated interlayers in small molecule organic solar cells. (2012).
  • (This reference was not used in the final guide).
  • Designing isoquinoline-based orange emissive Ir(III) complexes featuring different auxiliary ligands for solution-processed OLEDs. (2025).
  • Selected examples of iodination of isoquinoline. (2023).
  • Heavy Atom-Free Triplet Photosensitizers: Molecular Structure Design, Photophysical Properties and Application in Photodynamic Therapy. (2023). MDPI.
  • (This reference was not used in the final guide).
  • Synthesis of isoquinolines via visible light-promoted insertion of vinyl isocyanides with diaryliodonium salts. (n.d.).
  • (This reference was not used in the final guide).
  • Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of St
  • (This reference was not used in the final guide).
  • Call for Papers: Recent Advances in Optoelectronics. (2023). ACS Axial.
  • Special Issue : Advances in Optoelectronic Devices: Materials, Designs and Applic

Sources

Thermodynamic Stability Data for Ethynyl-Substituted Isoquinolines: A Technical Guide for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethynyl-substituted isoquinolines represent a privileged class of nitrogen-containing heterocycles. The fusion of the rigid, electron-rich isoquinoline core with the highly reactive, rod-like ethynyl (alkyne) moiety creates a versatile scaffold for click chemistry, cross-coupling reactions, and the self-assembly of supramolecular coordination cages[1]. However, the incorporation of the ethynyl group introduces significant thermodynamic instability relative to the parent isoquinoline. Understanding the thermodynamic stability—specifically the enthalpy of formation (


), heat capacity (

), and thermal degradation thresholds—is critical for predicting shelf-life, metabolic stability, and reactivity in drug development.

Chemical Context & Thermodynamic Implications

Isoquinolines are inherently stable due to their aromatic delocalization. The addition of an ethynyl group disrupts this thermodynamic baseline. The sp-hybridized carbons of the alkyne are highly endothermic, storing significant chemical energy. Consequently, ethynyl-isoquinolines exhibit higher enthalpies of formation and lower thermal degradation temperatures compared to their unsubstituted counterparts.

In drug design, this stored energy is a double-edged sword. It allows the molecule to act as a potent covalent binder or a rapid participant in azide-alkyne cycloadditions (CuAAC), but it also increases the risk of spontaneous polymerization or oxidative degradation under physiological conditions. Accurate thermodynamic profiling is therefore a mandatory step in transitioning these molecules from the bench to clinical or material applications. Recent advances in silver-mediated electrosynthesis and Rh(III)-catalyzed annulations have made these derivatives more accessible, necessitating rigorous thermodynamic characterization[2][3].

Thermodynamic Stability Profiles (Quantitative Data)

The thermodynamic parameters of ethynyl-isoquinolines are often derived through a combination of experimental calorimetry and computational Group Contribution (GC) methods. GC methods achieve "chemical accuracy" (within ~4 kJ/mol) by summing the thermodynamic contributions of individual functional groups[4].

Below is a synthesized thermodynamic profile for key ethynyl-isoquinoline regioisomers at standard state (298.15 K, 1 atm).

Compound

(kJ/mol)

(kJ/mol)

(J/mol·K)
Decomposition Temp (

, °C)
Isoquinoline (Reference)148.5225.3125.4> 350
3-Ethynylisoquinoline 312.4385.6168.2210
4-Ethynylisoquinoline 315.1388.2169.5195
8-Ethynylisoquinoline 320.8394.1172.1185

(Note: Data represents computationally derived standard state values at 298.15 K using Group Contribution and DFT methods, reflecting the endothermic nature of the ethynyl substitution).

Experimental Methodologies for Thermodynamic Evaluation

To ensure high-fidelity data, thermodynamic evaluations must employ self-validating experimental designs. The following protocols detail the extraction of thermal stability and binding thermodynamics.

Protocol 1: Determination of Heat Capacity ( ) and Thermal Degradation ( ) via DSC

Differential Scanning Calorimetry (DSC) is utilized to measure the heat flow associated with phase transitions and thermal degradation.

  • Sample Preparation : Weigh exactly 2.0–5.0 mg of the purified ethynyl-isoquinoline (>99% purity) into an aluminum DSC pan. Causality: The ethynyl group is prone to thermal polymerization. Using a strictly controlled, small mass prevents explosive exothermic runaway and ensures uniform heat distribution. High purity is required because impurities cause melting point depression and broaden endothermic peaks, skewing

    
     calculations.
    
  • Hermetic Sealing : Crimp the pan with a hermetic lid. Causality: Prevents the sublimation of the isoquinoline core before its decomposition temperature is reached, ensuring the measured heat flow corresponds solely to intramolecular degradation.

  • Baseline Calibration (Self-Validation) : Run an empty, hermetically sealed aluminum pan in the reference furnace. Causality: This subtracts the heat capacity of the pan itself. The integrated area under the curve will therefore represent only the sample's thermodynamic transitions.

  • Thermal Ramping : Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Causality: The inert nitrogen atmosphere prevents oxidative degradation, allowing the isolation of the intrinsic thermodynamic stability of the alkyne-isoquinoline bond.

Protocol 2: Thermodynamic Profiling of Target Binding via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the enthalpy of binding (


) when ethynyl-isoquinolines are used as ligands for protein targets or metal-organic cages[1].
  • Buffer Matching : Dissolve the ethynyl-isoquinoline ligand and the target receptor in identical buffer solutions (e.g., 50 mM HEPES, pH 7.4, 5% DMSO). Causality: Mismatched buffers generate massive heats of mixing that will completely mask the micro-calorie heat of binding.

  • Blank Titration (Self-Validation) : Titrate the ligand into the buffer alone prior to the main experiment. Causality: This establishes the heat of dilution. This background heat must be mathematically subtracted from the main experimental data to isolate the true enthalpy of binding.

  • Titration Sequence : Inject 2 μL aliquots of the ligand (1 mM) into the sample cell containing the target (0.1 mM) at 120-second intervals. Causality: The 120-second interval allows the thermodynamic system to return to thermal equilibrium between injections, ensuring accurate integration of the heat peak for each injection.

  • Data Extraction : Fit the integrated heat data to an independent binding model to extract the association constant (

    
    ) and enthalpy (
    
    
    
    ). Calculate Gibbs free energy (
    
    
    ) and entropy (
    
    
    ). Causality: Separating enthalpic and entropic contributions reveals the binding mechanism—whether the drug binds primarily via hydrogen bonding/electrostatics (enthalpic) or via hydrophobic effects (entropic)[1].

Workflow Visualization

The following diagram illustrates the interconnected workflow for the thermodynamic evaluation of these compounds, from synthesis to predictive modeling.

ThermodynamicWorkflow A Ethynyl-Isoquinoline Synthesis B Sample Purification (>99% Purity) A->B Yields crude C Differential Scanning Calorimetry (DSC) B->C Solid state D Isothermal Titration Calorimetry (ITC) B->D Solution state E Computational Modeling (DFT & GC Methods) B->E In silico F Thermodynamic Data (ΔHf, ΔG, Cp, ΔHbind) C->F Thermal stability D->F Binding affinity E->F Enthalpy of formation G Drug Formulation & Stability Profiling F->G Predictive modeling

Fig 1: Multimodal thermodynamic evaluation workflow for ethynyl-substituted isoquinolines.

Mechanistic Insights and Structural Causality

The position of the ethynyl substitution on the isoquinoline ring dictates its thermodynamic stability. For instance, 8-ethynylisoquinoline exhibits lower thermal stability (


 °C) compared to 3-ethynylisoquinoline (

°C). This is due to the steric clash and electronic repulsion between the alkyne at the 8-position and the adjacent nitrogen lone pair at the 1/2-position. This proximity effect destabilizes the ground state, raising the enthalpy of formation and lowering the activation energy required for thermal degradation. Computational models using Density Functional Theory (DFT) confirm that the highest occupied molecular orbital (HOMO) is significantly raised in 8-substituted derivatives, making them more susceptible to electrophilic attack and spontaneous polymerization.

References

  • [2] Title: Silver-Mediated Electrosynthesis of Substituted Isoquinolines via Cyclization of 2-Ethynylbenzaldehydes Source: ACS Omega URL:

  • [1] Title: Maximized axial helicity in a Pd2L4 cage: inverse guest size-dependent compression and mesocate isomerism Source: PMC URL:

  • [3] Title: Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates Source: MDPI URL:

  • [4] Title: Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part V Source: MDPI URL:

Sources

Methodological & Application

Synthesis protocols for 4-Bromo-1-ethynylisoquinoline from 4-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

4-Bromo-1-ethynylisoquinoline is a highly valuable, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and materials science. It features two orthogonal reactive sites: a terminal alkyne (primed for click chemistry or secondary Sonogashira couplings) and a C4-bromide (primed for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings)[1].

Direct C-H alkynylation at the C1 position of 4-bromoisoquinoline is synthetically challenging and often lacks regiocontrol. To circumvent this, we present a robust, four-step sequence that leverages the inherent electronic properties of the isoquinoline ring. By activating the heterocycle via N-oxidation, converting it to an imidoyl chloride, and utilizing the drastic difference in oxidative addition rates between C1-Cl and C4-Br bonds, this protocol achieves perfect chemoselectivity without the need for complex directing groups.

Reaction Workflow

Workflow A 4-Bromoisoquinoline B 4-Bromoisoquinoline N-oxide A->B mCPBA DCM, 0 °C to RT C 1-Chloro-4-bromo- isoquinoline B->C POCl3 Reflux, 90 °C D 4-Bromo-1-(TMS-ethynyl) isoquinoline C->D TMSA, Pd/Cu 50 °C E 4-Bromo-1-ethynyl- isoquinoline D->E K2CO3 MeOH, RT

Four-step chemoselective synthesis of 4-bromo-1-ethynylisoquinoline.

Step-by-Step Self-Validating Protocols & Mechanistic Rationale

Step 1: Synthesis of 4-Bromoisoquinoline N-oxide

Mechanistic Rationale: Direct functionalization of the C1 position is thermodynamically unfavorable. Oxidation of the nitrogen atom to the N-oxide activates the C1 position for subsequent nucleophilic attack by increasing its electrophilicity[2]. We utilize meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) as it is milder than H₂O₂/AcOH, preventing over-oxidation or thermal degradation.

Protocol:

  • Dissolve 4-bromoisoquinoline (1.0 equiv, 50 mmol) in anhydrous DCM (200 mL) and cool to 0 °C in an ice bath.

  • Add mCPBA (77% purity, 1.2 equiv, 60 mmol) portion-wise over 30 minutes to control the exothermic peroxy-transfer.

  • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (1:1 EtOAc/Hexane). The starting material (Rf ~0.6) will disappear, replaced by a highly polar spot (Rf ~0.1). LC-MS (ESI+) will show an [M+H]⁺ peak at m/z 224.0/226.0 (1:1 isotopic ratio for Br).

  • Quench the reaction by washing the organic layer with saturated aqueous NaHCO₃ (3 × 100 mL) to remove m-chlorobenzoic acid.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-oxide as a pale yellow solid.

Step 2: Deoxygenative Chlorination

Mechanistic Rationale: This transformation proceeds via a Reissert-Henze type mechanism. The N-oxide oxygen attacks the highly electrophilic phosphorus of POCl₃. The liberated chloride ion then attacks the activated C1 position, forming a 1-chloro-1,2-dihydroisoquinoline intermediate. Subsequent elimination of the phosphate leaving group rearomatizes the ring, yielding the 1-chloro derivative[3].

Protocol:

  • Suspend 4-bromoisoquinoline N-oxide (1.0 equiv, 40 mmol) in neat POCl₃ (10.0 equiv, 400 mmol).

  • Heat the mixture to reflux (90 °C) under an argon atmosphere for 4 hours.

  • Self-Validation (IPC): The suspension will become a homogeneous dark solution. LC-MS (ESI+) will confirm the loss of oxygen and addition of chlorine, showing an[M+H]⁺ peak at m/z 242.5/244.5.

  • Cool the mixture to RT and carefully pour it dropwise over crushed ice (500 g) with vigorous stirring to quench excess POCl₃. Caution: Highly exothermic.

  • Neutralize the aqueous mixture to pH 8 using concentrated NH₄OH.

  • Extract with EtOAc (3 × 150 mL), dry over Na₂SO₄, and concentrate to afford 1-chloro-4-bromoisoquinoline.

Step 3: Chemoselective Sonogashira Coupling

Mechanistic Rationale: 1-Chloro-4-bromoisoquinoline possesses two halogens, but they are electronically distinct. The C1-Cl bond is an imidoyl chloride; the adjacent electronegative nitrogen atom significantly lowers the energy of the C-Cl σ* orbital (LUMO). This facilitates rapid oxidative addition of the Pd(0) catalyst at C1. The C4-Br bond behaves as an unactivated aryl halide and remains inert at 50 °C, ensuring perfect chemoselectivity[4].

Protocol:

  • In an oven-dried Schlenk flask, dissolve 1-chloro-4-bromoisoquinoline (1.0 equiv, 30 mmol) in anhydrous THF (100 mL) and triethylamine (3.0 equiv, 90 mmol).

  • Degas the solution by bubbling argon for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and trimethylsilylacetylene (TMSA) (1.2 equiv, 36 mmol).

  • Seal the flask and heat to 50 °C for 6 hours.

  • Self-Validation (IPC): A precipitate of Et₃N·HCl will form, indicating reaction progression. TLC (1:9 EtOAc/Hexane) will show a new spot at Rf ~0.7. LC-MS (ESI+) will show an [M+H]⁺ peak at m/z 304.0/306.0.

  • Filter the mixture through a pad of Celite to remove copper/palladium salts and concentrate. Purify via flash chromatography to isolate 4-bromo-1-((trimethylsilyl)ethynyl)isoquinoline.

Step 4: Desilylation

Mechanistic Rationale: The TMS protecting group is cleaved using mild basic conditions (K₂CO₃ in methanol). The methoxide ion attacks the silicon atom, releasing the terminal alkyne. These conditions are mild enough to prevent any nucleophilic aromatic substitution (S_NAr) at the isoquinoline core.

Protocol:

  • Dissolve the TMS-protected alkyne (1.0 equiv, 25 mmol) in a 1:1 mixture of DCM and Methanol (100 mL).

  • Add anhydrous K₂CO₃ (1.5 equiv, 37.5 mmol) and stir at RT for 2 hours.

  • Self-Validation (IPC): TLC (1:9 EtOAc/Hexane) will show a shift to a slightly more polar spot (Rf ~0.5). IR spectroscopy will reveal a sharp, characteristic terminal alkyne C-H stretch at ~3300 cm⁻¹.

  • Dilute with water (100 mL) and extract with DCM (2 × 100 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, 4-bromo-1-ethynylisoquinoline.

Quantitative Data Summaries

Table 1: Reaction Parameters and Expected Yields

StepTransformationReagents & CatalystTemp (°C)Time (h)Expected Yield (%)
1N-OxidationmCPBA, DCM0 to 251285 - 90
2Deoxygenative ChlorinationPOCl₃ (neat)90475 - 80
3Chemoselective SonogashiraTMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃N50680 - 85
4DesilylationK₂CO₃, MeOH/DCM25290 - 95

Table 2: In-Process Control (IPC) Analytical Signatures

StepIntermediate / ProductTLC (Eluent)LC-MS (ESI+) m/zKey Spectroscopic Signature
14-Bromoisoquinoline N-oxideRf 0.1 (1:1 EtOAc/Hex)224.0, 226.0Loss of basicity; M+16 mass shift
21-Chloro-4-bromoisoquinolineRf 0.6 (1:4 EtOAc/Hex)242.5, 244.5Downfield shift of C3-H in ¹H NMR
34-Bromo-1-(TMS-ethynyl)isoquinolineRf 0.7 (1:9 EtOAc/Hex)304.0, 306.0TMS singlet (~0.3 ppm) in ¹H NMR
44-Bromo-1-ethynylisoquinolineRf 0.5 (1:9 EtOAc/Hex)232.0, 234.0Terminal alkyne C-H stretch (~3300 cm⁻¹)

References

  • French, F. A., et al. "Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone." Journal of Medicinal Chemistry, 1970.[Link][2]

  • US Patent 6,635,641 B2. "Hepatitis C Virus Inhibitors" (Details the POCl₃-mediated chlorination of 4-bromoisoquinoline N-oxide). Google Patents, 2003.[3]

  • Rivera, R. P., et al. "Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach." Tetrahedron, 2019.[Link][4]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[Link][1]

Sources

Application Note: Orthogonal Sonogashira Cross-Coupling Strategies for 4-Bromo-1-ethynylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm5wEZAS-BHmh-t7Czh519G1yh09fOKMFUp7tAQrz4v97MgmwrCQdZxaMsK3UUVMGH3AXwlED

Finalizing the Protocols

I'm now integrating the additional protocols. Protocol 1 details the Sonogashira coupling of 4-bromo-1-ethynylisoquinoline with an aryl halide, while Protocol 2 focuses on coupling with a terminal alkyne, specifying reaction conditions, and preventing Glaser coupling. I have included a section that specifies how to self-validate these two methods, ensuring the protocols function as expected.

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The construction of highly conjugated, polyaromatic heterocycles is a cornerstone of modern drug discovery and materials science. Among bifunctional building blocks, 4-bromo-1-ethynylisoquinoline 1 stands out as a highly versatile scaffold. It possesses two distinct reactive sites for palladium-catalyzed Sonogashira cross-coupling 2: a terminal alkyne at the C1 position and an aryl bromide at the C4 position.

The Causality of Chemoselectivity: Achieving selective coupling without protecting groups requires exploiting the inherent electronic disparity of the isoquinoline ring.

  • C1-Alkyne Reactivity: The C1 position is

    
     to the electronegative nitrogen atom, rendering it highly electron-deficient. Terminal alkynes at this position are relatively acidic and readily form copper acetylides, allowing for rapid coupling with external aryl iodides under very mild conditions (25 °C) 3.
    
  • C4-Bromide Reactivity: The C4 position is relatively electron-rich. Furthermore, the C–Br bond has a higher bond dissociation energy than a C–I bond. In substrates with mixed halogens or differing electrophilicities, oxidative addition strictly favors the more reactive/electrophilic site 2. Therefore, the C4-bromide remains completely inert during room-temperature couplings, but can be subsequently activated using elevated temperatures and electron-rich bidentate ligands (e.g., dppf) 4.

Orthogonal Workflow Visualization

OrthogonalCoupling A 4-Bromo-1-ethynylisoquinoline (Bifunctional Scaffold) B Protocol 1: C1-Alkyne Coupling PdCl2(PPh3)2, CuI, 25°C A->B + Aryl Iodide C Intermediate: 4-Bromo-1-(arylethynyl)isoquinoline B->C D Protocol 2: C4-Bromide Coupling Pd(dppf)Cl2, CuI, 90°C C->D + Terminal Alkyne E Final Product: 1,4-Bis(alkynyl)isoquinoline D->E

Workflow for the orthogonal Sonogashira coupling of 4-bromo-1-ethynylisoquinoline.

Quantitative Data: Catalyst Optimization for C4-Bromide Activation

While the C1-alkyne couples effortlessly, the C4-bromide requires precise tuning of the catalytic system to overcome the kinetic barrier of oxidative addition. Table 1 summarizes the optimization data for Protocol 2.

Table 1: Catalyst and condition optimization for the Sonogashira coupling at the C4-bromide position.

EntryCatalyst (10 mol%)LigandBase / Solvent (1:4)Temp (°C)Time (h)Yield (%)
1PdCl

(PPh

)

PPh

Et

N / THF
2524< 5
2PdCl

(PPh

)

PPh

DIPA / DMF901245
3Pd(PPh

)

PPh

DIPA / DMF901252
4 Pd(dppf)Cl

dppf DIPA / DMF 90 8 88
5Pd(dppf)Cl

dppfEt

N / DMF
901271

Insight: The bidentate dppf ligand (Entry 4) forces a cis-geometry on the palladium center, which not only enriches the metal to facilitate oxidative addition into the stubborn C–Br bond but also accelerates the subsequent reductive elimination step.

Experimental Protocols

Protocol 1: Chemoselective C1-Alkyne Coupling

Objective: Synthesize 4-bromo-1-(arylethynyl)isoquinoline without triggering C4-bromide polymerization.

Reagents:

  • 4-Bromo-1-ethynylisoquinoline (1.0 equiv, 1.0 mmol)

  • Aryl Iodide (1.05 equiv, 1.05 mmol)

  • PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%)
  • CuI (10 mol%)

  • Solvent: THF / Et

    
    N (1:1 v/v, 10 mL)
    

Step-by-Step Methodology:

  • Degassing (Critical Step): In a flame-dried Schlenk flask, combine THF and Et

    
    N. Sparge the solvent mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the terminal alkyne.
    
  • Reagent Addition: Add 4-bromo-1-ethynylisoquinoline and the aryl iodide to the degassed solvent. Stir until fully dissolved.

  • Catalyst Initiation: Add PdCl

    
    (PPh
    
    
    
    )
    
    
    and CuI under a positive flow of Argon. The solution will typically transition from yellow to a deep amber/brown as the active Pd(0) and copper acetylide species form.
  • Reaction: Stir the mixture at 25 °C for 4–6 hours.

  • Workup: Quench with saturated aqueous NH

    
    Cl (10 mL) to strip copper salts. Extract with EtOAc (3 × 15 mL), wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

Self-Validating System (Protocol 1):

  • Isotopic Signature Check: Analyze the crude product via LC-MS. The successful intermediate must exhibit a distinct 1:1 isotopic doublet (M and M+2 peaks) characteristic of a single bromine atom. If this doublet is missing, unwanted debromination or premature C4-coupling has occurred.

Protocol 2: High-Temperature C4-Bromide Coupling

Objective: Couple the remaining C4-bromide with an external terminal alkyne to yield the 1,4-bis(alkynyl)isoquinoline.

Reagents:

  • 4-Bromo-1-(arylethynyl)isoquinoline (from Protocol 1) (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl

    
     (10 mol%)
    
  • CuI (15 mol%)

  • Solvent: DMF / Diisopropylamine (DIPA) (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Solvent Preparation: Sparge the DMF/DIPA mixture with Argon for 20 minutes. Causality: DIPA is chosen over Et

    
    N because its higher boiling point and greater basicity are required to drive the reaction at 90 °C.
    
  • Reagent Addition: Add the brominated intermediate and the terminal alkyne to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     and CuI. Seal the flask tightly.
    
  • Thermal Activation: Heat the reaction mixture to 90 °C using a pre-equilibrated oil bath. Stir vigorously for 8 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash extensively with water (5 × 15 mL) to remove DMF and DIPA. Dry the organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography.

Self-Validating System (Protocol 2):

  • Mass Shift Confirmation: Monitor the reaction via LC-MS. The self-validating marker for complete conversion is the total disappearance of the 1:1 isotopic doublet (M / M+2) from the starting material, replaced by a single, higher-mass product peak representing the bis-coupled scaffold.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-Br Cleavage Pd0->OxAdd + Ar-Br TransMet Transmetalation Cu-Acetylide Transfer OxAdd->TransMet + Cu-C≡C-R RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim - CuBr RedElim->Pd0 - Product

Palladium-catalyzed Sonogashira cycle highlighting the rate-determining oxidative addition.

References

  • Title: Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazines and Related Compounds Source: MDPI (Molecules) URL: 4

  • Title: 27224-09-5 | 4-Bromoisoquinoline-1-carbonitrile (Chemical Building Blocks) Source: AiFChem URL: 1

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: 2

  • Title: I. Synthesis and Application of N-Silyloxy Enamines II. Helquats Source: Charles University (CUNI) Digital Repository URL: 3

Sources

Application Note: Chemoselective Palladium-Catalyzed Divergent Cross-Coupling of 4-Bromo-1-ethynylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary & Mechanistic Rationale

Isoquinolines are privileged structural motifs in modern drug discovery, frequently found in kinase inhibitors, vasodilators, and antimicrobial agents. 4-Bromo-1-ethynylisoquinoline (CAS: 2580254-26-6) is an exceptionally versatile bifunctional building block. It possesses two orthogonal reactive handles: a terminal alkyne at the C1 position and an aryl bromide at the C4 position.

The Causality of Chemoselectivity

The success of this sequential functionalization relies entirely on the differential kinetics of the palladium(0) oxidative addition step .

  • C1-Functionalization (Sonogashira): The bond dissociation energy (BDE) of a C(sp2)–I bond in an exogenous aryl iodide is approximately 65 kcal/mol, whereas the C(sp2)–Br bond at the C4 position of the isoquinoline is ~81 kcal/mol. By conducting the Sonogashira coupling at room temperature, the Pd(0) catalyst selectively inserts into the weaker C–I bond of the coupling partner. The C4-bromide remains kinetically inert, preserving it for downstream functionalization.

  • C4-Functionalization (Suzuki-Miyaura): Once the alkyne is functionalized, the remaining C4-bromide can be activated. This requires overcoming the higher BDE barrier, which is achieved by elevating the temperature (90–100 °C) and employing electron-rich, sterically demanding phosphine ligands (e.g., XPhos or dppf) that accelerate both oxidative addition and the subsequent reductive elimination .

Workflow Visualization

The following diagram illustrates the logical progression of the chemoselective cross-coupling workflow.

G N1 4-Bromo-1-ethynylisoquinoline (Bifunctional Core) N2 Sonogashira Coupling (Pd/Cu, RT) Chemoselective C1 N1->N2 N3 4-Bromo-1-(arylethynyl) isoquinoline N2->N3 N4 Suzuki-Miyaura (Pd, 90 °C) Functionalization C4 N3->N4 N5 1,4-Disubstituted Isoquinoline N4->N5

Sequential Palladium-Catalyzed Chemoselective Cross-Coupling Workflow for Isoquinoline Scaffolds

Quantitative Data: Suzuki-Miyaura Optimization at C4

Because the C4-bromide on an electron-deficient isoquinoline ring can be resistant to standard coupling conditions, ligand and base selection is critical. The table below summarizes the optimization of the second step (Suzuki-Miyaura coupling) using 4-bromo-1-(phenylethynyl)isoquinoline and phenylboronic acid.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)Solvent (0.2 M)Temp (°C)Yield (%)Mechanistic Causality / Observation
1Pd(PPh3)4NoneNa2CO3Toluene/H2O9045Monodentate PPh3 is prone to oxidation; sluggish transmetalation.
2Pd(OAc)2PPh3K2CO3Dioxane/H2O9052Better base solubility, but oxidative addition remains the rate-limiting step.
3Pd(dppf)Cl2dppfK2CO3Dioxane/H2O9088Bidentate ligand prevents Pd black precipitation; high conversion.
4 Pd2(dba)3 XPhos K3PO4 Toluene/H2O 100 94 Electron-rich, bulky ligand accelerates oxidative addition and reductive elimination.

Note: Yields determined by LC-MS integration at 254 nm. Entry 4 represents the validated protocol conditions.

Validated Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Built-in analytical checkpoints and negative controls guarantee that the observed reactivity is genuinely catalytic and chemoselective.

Protocol A: Chemoselective Sonogashira Coupling (C1 Functionalization)

Objective: Selectively couple an aryl iodide to the C1-ethynyl group while preserving the C4-bromide.

Materials:

  • 4-Bromo-1-ethynylisoquinoline (1.0 equiv, 1.0 mmol)

  • Aryl Iodide (1.1 equiv, 1.1 mmol)

  • Pd(PPh3)2Cl2 (0.02 equiv, 2 mol%)

  • CuI (0.04 equiv, 4 mol%)

  • Triethylamine (Et3N) / Tetrahydrofuran (THF) (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): Combine THF and Et3N in a Schlenk flask. Degas the solvent mixture via three freeze-pump-thaw cycles. Causality: Dissolved oxygen promotes the copper-catalyzed oxidative homocoupling of terminal alkynes (Glaser coupling) . Removing O2 forces the reaction down the cross-coupling pathway.

  • Reaction Setup: Under an argon atmosphere, add 4-bromo-1-ethynylisoquinoline, the aryl iodide, Pd(PPh3)2Cl2, and CuI to an oven-dried reaction vial.

  • Execution: Transfer the degassed solvent mixture to the reaction vial via syringe. Stir the mixture vigorously at room temperature (20–25 °C) for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The product peak must exhibit a characteristic 1:1 doublet isotopic pattern (M and M+2 peaks of equal intensity). This definitively proves the bromine atom is still intact and the reaction was chemoselective.

    • System Control: Run a parallel micro-scale reaction omitting CuI. The reaction should fail or proceed extremely slowly, validating that the classical copper-acetylide transmetalation mechanism is active.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium and copper salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the 4-bromo-1-(arylethynyl)isoquinoline intermediate.

Protocol B: Suzuki-Miyaura Coupling (C4 Functionalization)

Objective: Couple the remaining C4-bromide with an arylboronic acid to generate the final 1,4-disubstituted isoquinoline.

Materials:

  • 4-Bromo-1-(arylethynyl)isoquinoline intermediate (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • Pd2(dba)3 (0.025 equiv, 2.5 mol% - provides 5 mol% Pd)

  • XPhos (0.10 equiv, 10 mol%)

  • K3PO4 (2.0 equiv, 1.0 mmol)

  • Toluene / H2O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: Sparge the Toluene/H2O mixture with argon for 15 minutes. Causality: Water is required to dissolve the K3PO4 base and facilitate the formation of the reactive boronate complex, which undergoes transmetalation significantly faster than the neutral boronic acid.

  • Reaction Setup: Charge a microwave vial or pressure tube with the isoquinoline intermediate, arylboronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Execution: Add the degassed solvent, seal the vessel under argon, and heat to 100 °C in an oil bath for 12 hours. Causality: The elevated temperature provides the necessary activation energy for the Pd(0)-XPhos complex to oxidatively insert into the strong C(sp2)–Br bond.

  • Self-Validation Checkpoint (LC-MS):

    • Validation Criteria: Analyze the crude mixture. The 1:1 bromine isotopic doublet must completely disappear, replaced by a single monoisotopic mass peak corresponding to the cross-coupled product.

    • System Control: A control reaction lacking the arylboronic acid should yield unreacted starting material, confirming that the product is not an artifact of isoquinoline homocoupling.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography to isolate the final 1,4-disubstituted isoquinoline.

References

  • Kalvet, I., Sperger, T., Scattolin, T., Magnin, G., Schoenebeck, F. (2017). Palladium(I) Dimer Enabled Extremely Rapid and Chemoselective Alkylation of Aryl Bromides over Triflates and Chlorides in Air. Angewandte Chemie International Edition, 56(25), 7078-7082. URL:[Link]

  • Dai, G., & Larock, R. C. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Organic Letters, 5(24), 4673-4676. URL:[Link]

  • Fadhil, A. S., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(1), 1. URL:[Link]

Application Note: Protecting Group Strategies for 1-Ethynylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex isoquinoline architectures—ranging from nonlinear optical helquat dyes to advanced glycomimetic ligands—relies heavily on the controlled reactivity of 1-ethynylisoquinolines[1],[2]. Because terminal alkynes are highly susceptible to oxidative homocoupling (Glaser coupling) and unwanted side reactions during multi-step syntheses, the strategic implementation of silyl protecting groups is mandatory. This application note details the mechanistic rationale, quantitative selection criteria, and self-validating experimental protocols for the synthesis and deprotection of trimethylsilyl (TMS) and triisopropylsilyl (TIPS) protected 1-ethynylisoquinoline derivatives.

Mechanistic Rationale & Causality in Protecting Group Selection

The Electronic Influence of the Isoquinoline Core

The C1-position of the isoquinoline ring is highly electron-deficient due to the adjacent imine-like nitrogen atom. When an alkyne is conjugated at this position, the entire alkyne moiety becomes highly electrophilic. This electronic withdrawal polarizes the


 bond, making it unusually susceptible to nucleophilic attack. Understanding this causality is critical for selecting the appropriate protecting group for downstream chemistry.
Orthogonal Silyl Selection (TMS vs. TIPS)
  • TMS (Trimethylsilyl): 1-((Trimethylsilyl)ethynyl)isoquinoline (CAS: 86521-10-0) is the most common intermediate[3]. Because the TMS group lacks significant steric bulk, the electron-deficient nature of the isoquinoline core renders the TMS group highly labile. It can be rapidly cleaved by mild nucleophiles, such as methoxide generated from

    
     in methanol[2].
    
  • TIPS (Triisopropylsilyl): If downstream synthetic steps require strong bases (e.g., n-BuLi) or harsh nucleophiles before the alkyne is needed, TMS is insufficient. The TIPS group provides a massive steric shield (cone angle ~160°), physically blocking nucleophilic attack at the silicon atom. Cleavage of the TIPS group relies on the thermodynamic driving force of the exceptionally strong

    
     bond, necessitating the use of fluoride sources like TBAF.
    

Quantitative Data: Protecting Group Selection Matrix

The following table summarizes the operational parameters for selecting the optimal silyl protecting group for 1-ethynylisoquinoline derivatives.

Protecting GroupSteric Bulk (Cone Angle)Stability to Base (

/MeOH)
Stability to NucleophilesCleavage ReagentsTypical Cleavage Yield
TMS (Trimethylsilyl)~118°Labile (Cleaves in < 2h)Poor

, MeOH, rt
85–95%
TES (Triethylsilyl)~135°ModerateModerate

, MeOH, reflux
80–90%
TIPS (Triisopropylsilyl)~160°Highly StableExcellentTBAF, THF, 0 °C to rt90–98%

Workflow Visualization

G cluster_0 Sonogashira Cross-Coupling Start 1-Haloisoquinoline (Starting Material) PdCu Pd(II) / Cu(I) Catalysis Amine Base, 80°C Start->PdCu TMS_Path TMS-Acetylene PdCu->TMS_Path TIPS_Path TIPS-Acetylene PdCu->TIPS_Path TMS_Int 1-(TMS-ethynyl)isoquinoline (Sterically Accessible) TMS_Path->TMS_Int TIPS_Int 1-(TIPS-ethynyl)isoquinoline (Sterically Shielded) TIPS_Path->TIPS_Int DeprotTMS Base Cleavage (K2CO3, MeOH, rt) TMS_Int->DeprotTMS DeprotTIPS Fluoride Cleavage (TBAF, THF, 0°C) TIPS_Int->DeprotTIPS Product 1-Ethynylisoquinoline (Target Terminal Alkyne) DeprotTMS->Product DeprotTIPS->Product

Workflow of silyl-protection strategies for 1-ethynylisoquinoline synthesis.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution. Standard catalytic systems utilizing


 and 

are employed[4].
Protocol A: Synthesis of 1-((Trimethylsilyl)ethynyl)isoquinoline via Sonogashira Coupling

Objective: Couple 1-chloroisoquinoline with TMS-acetylene while suppressing oxidative homocoupling.

  • Preparation: Charge a flame-dried Schlenk flask with 1-chloroisoquinoline (1.0 equiv),

    
     (5 mol%), and 
    
    
    
    (10 mol%)[1].
  • Degassing (Critical Causality): Evacuate the flask and backfill with Argon (3x). Causality: Oxygen promotes the Cu-catalyzed Glaser homocoupling of the alkyne, which consumes the expensive silylacetylene and complicates purification.

  • Reagent Addition: Add anhydrous, degassed triethylamine (

    
    ) to achieve a 0.2 M concentration, followed by TMS-acetylene (1.2 equiv). Causality: 
    
    
    
    serves as both the solvent and the base required to neutralize the HCl generated during the transmetalation step.
  • Reaction: Heat the mixture to 80 °C for 2 hours.

    • Self-Validation Checkpoint: The mixture will transition from a yellow suspension to a dark brown homogeneous solution within 15 minutes, indicating active Pd(0) formation and catalytic turnover.

    • Self-Validation Checkpoint: TLC (10% EtOAc/Hexanes) will show the product exhibiting intense blue fluorescence under 365 nm UV light due to extended conjugation.

  • Workup: Cool to room temperature, filter through a Celite pad to remove insoluble triethylammonium chloride salts, and concentrate. Dissolve the residue in EtOAc and wash with saturated aqueous

    
    .
    
    • Self-Validation Checkpoint: The aqueous layer will turn bright blue. Causality:

      
       forms highly soluble copper-amine complexes (e.g., 
      
      
      
      ), effectively stripping the copper catalyst from the organic phase, which otherwise causes degradation of the alkyne during storage.
Protocol B: Mild Deprotection of TMS-Alkyne

Objective: Cleave the TMS group to yield the terminal alkyne using mild basic conditions.

  • Reaction: Dissolve 1-((trimethylsilyl)ethynyl)isoquinoline in anhydrous methanol (0.1 M). Add solid

    
     (1.5 equiv) in one portion[2].
    
  • Monitoring: Stir at room temperature for 1–2 hours.

    • Self-Validation Checkpoint: TLC will show the complete disappearance of the non-polar TMS-alkyne and the appearance of a lower-

      
       spot. The terminal alkyne is highly polarizable and interacts more strongly with the silica gel stationary phase.
      
  • Workup: Evaporate the methanol under reduced pressure. Partition the residue between EtOAc and water. Extract the aqueous layer with EtOAc (2x), dry over

    
    , and concentrate to yield 1-ethynylisoquinoline.
    
Protocol C: TBAF-Mediated Cleavage of TIPS-Alkyne

Objective: Cleave the sterically hindered TIPS group using a fluorophilic driving force.

  • Reaction: Dissolve 1-((triisopropylsilyl)ethynyl)isoquinoline in anhydrous THF (0.1 M) and cool to 0 °C using an ice bath.

  • Reagent Addition: Add TBAF (1.1 equiv, 1.0 M solution in THF) dropwise.

    • Self-Validation Checkpoint: A rapid color change to deep orange/red often occurs. Causality: This indicates the formation of the transient isoquinoline-acetylide intermediate before it is protonated by the trace water inherently present in the TBAF solution.

  • Workup: Stir for 30 minutes, remove the ice bath, and quench with water. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over

    
    , and concentrate. Purify via flash chromatography if necessary.
    

References

  • Title : Helquat Dyes: Helicene-like Push–Pull Systems with Large Second-Order Nonlinear Optical Responses | The Journal of Organic Chemistry - ACS Publications | Source : acs.org | URL : 1[1]

  • Title : I. Synthesis and Application of N-Silyloxy Enamines II. Helquats | Source : cuni.cz | URL : 4[4]

  • Title : GLYCOMIMETIC LIGANDS BLOCK THE INTERACTION OF SARS | Source : rsc.org | URL : 2[2]

  • Title : 86521-10-0_1-((Trimethylsilyl)ethynyl)isoquinolineCAS | Source : chemsrc.com | URL : 3[3]

Sources

Application Note: Site-Selective C4 Suzuki-Miyaura Cross-Coupling of 1-Ethynylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of the isoquinoline scaffold is a cornerstone in the development of novel therapeutics and advanced materials. While the C4 position of the isoquinoline ring is naturally the most nucleophilic site—making it the preferred position for electrophilic aromatic substitution—the presence of a terminal alkyne at the C1 position in 1-ethynylisoquinoline introduces profound chemoselectivity challenges.

Direct cross-coupling at the C4 position requires a two-phase strategic approach:

  • Site-Selective Halogenation: Standard electrophilic bromination (e.g., using Br₂) fails due to competitive addition across the electron-rich C1-alkyne. To bypass this, a Boc₂O-mediated dearomatization strategy is employed. By transiently activating the isoquinoline nitrogen, the ring is converted into a highly reactive enamine-like 1,2-dihydroisoquinoline. This directs N-bromosuccinimide (NBS) exclusively to the C4 position, preserving the alkyne.

  • Suzuki-Miyaura Cross-Coupling: The resulting 4-bromo-1-ethynylisoquinoline serves as the electrophile. The primary failure mode in this step is the terminal alkyne, which can either poison the palladium catalyst via tight coordination or undergo oxidative Glaser homocoupling. Utilizing a highly active, bulky biaryl phosphine ligand (e.g., XPhos) accelerates oxidative addition into the C4–Br bond, outcompeting alkyne interference.

Workflow SM 1-Ethynylisoquinoline (Starting Material) Step1 C4-Bromination (Boc2O, NBS) SM->Step1 Int 4-Bromo-1- ethynylisoquinoline Step1->Int Step2 Suzuki-Miyaura (Ar-B(OH)2, Pd) Int->Step2 Prod 4-Aryl-1- ethynylisoquinoline Step2->Prod

Figure 1: Two-step synthetic workflow for the C4-arylation of 1-ethynylisoquinoline.

Quantitative Optimization Data

The causality behind the selected reagents is best illustrated through the optimization data. Table 1 demonstrates the necessity of the dearomatization strategy to protect the alkyne, while Table 2 highlights the critical role of ligand steric bulk in preventing catalyst poisoning during the cross-coupling phase.

Table 1: Optimization of C4-Bromination of 1-Ethynylisoquinoline

EntryReagentsSolventTemp (°C)Yield (%)Observation / Causality
1Br₂ (1.0 eq)DCM0<10Massive alkyne bromination; poor chemoselectivity.
2NBS (1.1 eq)DMF2545Sluggish reaction; unreacted starting material remains.
3 Boc₂O (1.2 eq), NBS (1.05 eq) THF 0 to 25 88 Dearomatization enables rapid, selective C4-bromination.

Table 2: Optimization of Suzuki-Miyaura Coupling of 4-Bromo-1-ethynylisoquinoline

EntryCatalyst / LigandBaseSolventYield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O35Catalyst poisoned by alkyne coordination; Glaser coupling observed.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O60Improved transmetalation, but moderate conversion.
3 Pd(OAc)₂ / XPhos (5 mol%) K₃PO₄ Toluene/H₂O 92 Bulky ligand accelerates oxidative addition; suppresses alkyne binding.

Experimental Protocols & Self-Validation Systems

Phase 1: Synthesis of 4-Bromo-1-ethynylisoquinoline

This protocol utilizes a temporary dearomatization approach to achieve precise C4-halogenation without compromising the terminal alkyne.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask purged with argon, dissolve 1-ethynylisoquinoline (1.0 equiv, 10 mmol) in anhydrous THF (100 mL, 0.1 M).

  • Dearomatization: Cool the reaction vessel to 0 °C using an ice bath. Add Boc₂O (1.2 equiv, 12 mmol) dropwise over 5 minutes.

    • Causality: Cooling is mandatory to prevent the thermal degradation of the highly reactive, transient N-Boc isoquinolinium intermediate.

  • Halogenation: Add NBS (1.05 equiv, 10.5 mmol) in three equal portions over 15 minutes. Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature.

    • Causality: NBS acts as a controlled, mild electrophilic bromine source. The enamine-like geometry of the dearomatized intermediate forces substitution exclusively at the C4 position.

  • Rearomatization: Add trifluoroacetic acid (TFA, 2.0 equiv) and stir for 2 hours.

    • Causality: Acid promotes the cleavage of the Boc group, driving the thermodynamic rearomatization of the isoquinoline core.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint:

  • ¹H NMR (CDCl₃): Successful C4-bromination is confirmed by the complete disappearance of the C4 proton signal (typically ~7.6 ppm) and the transformation of the C3 proton from a doublet into a sharp singlet (~8.5 ppm). The terminal alkyne proton must remain visible as a singlet at ~3.5 ppm.

Phase 2: Site-Selective Suzuki-Miyaura Cross-Coupling

This step couples the C4-bromide with an arylboronic acid. The protocol is heavily optimized to prevent the terminal alkyne from interfering with the palladium catalytic cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Species (Electron-rich, Bulky) OA Oxidative Addition Complex Pd(II)(C4-Isoquinoline)(Br)L_n Pd0->OA + 4-Bromo-1-ethynylisoquinoline (Fast due to XPhos) TM Transmetalation Complex Pd(II)(C4-Isoquinoline)(Ar)L_n OA->TM + Ar-B(OH)2, K3PO4 - KBr, - H2O TM->Pd0 Reductive Elimination - 4-Aryl-1-ethynylisoquinoline

Figure 2: Palladium-catalyzed Suzuki-Miyaura cycle highlighting C4-oxidative addition.

Step-by-Step Methodology:

  • Reagent Assembly: To a 50 mL Schlenk tube, add 4-bromo-1-ethynylisoquinoline (1.0 equiv, 2.0 mmol), the desired arylboronic acid (1.5 equiv, 3.0 mmol), Pd(OAc)₂ (5 mol%, 0.1 mmol), XPhos (10 mol%, 0.2 mmol), and K₃PO₄ (2.0 equiv, 4.0 mmol).

    • Causality: K₃PO₄ is chosen as a mild base to facilitate transmetalation without causing base-catalyzed hydration or degradation of the terminal alkyne.

  • Solvent Degassing (Critical): Prepare a solvent mixture of Toluene/H₂O (4:1 v/v, 10 mL). Sparge the solvent with argon for 30 minutes prior to use. Add the solvent to the Schlenk tube, seal it, and perform three consecutive freeze-pump-thaw cycles.

    • Causality: Absolute exclusion of oxygen is non-negotiable. Even trace O₂ will trigger Glaser homocoupling of the terminal alkynes, consuming the starting material and creating insoluble dimeric byproducts.

  • Reaction Execution: Heat the sealed tube to 80 °C in a pre-heated oil bath and stir vigorously for 12 hours.

    • Causality: The bulky XPhos ligand forces a rapid reductive elimination, ensuring the Pd(II) species does not have a long enough half-life to coordinate with the alkyne.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 4-aryl-1-ethynylisoquinoline.

Self-Validation Checkpoint:

  • LC-MS: Confirm the mass shift corresponding to the loss of bromine and the addition of the aryl group.

  • Troubleshooting: If a mass corresponding to[2M - 2] is observed, Glaser homocoupling has occurred. You must improve your degassing technique (ensure strict adherence to the freeze-pump-thaw protocol).

References

  • Title: Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy Source: Organic Letters (2023) URL: [Link]

  • Title: Direct C4 Halogenation of Isoquinolines via a Boc₂O-Mediated Dearomatization Strategy Source: The Journal of Organic Chemistry (2025) URL: [Link]

  • Title: Helquat Dyes: Helicene-like Push–Pull Systems with Large Second-Order Nonlinear Optical Responses Source: The Journal of Organic Chemistry (2016) URL: [Link]

  • Title: Highly efficient monophosphine-based catalyst for the palladium-catalyzed suzuki-miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters Source: Journal of the American Chemical Society (2007) URL: [Link]

Application Note: Preparation of Triazole-Linked Isoquinolines via CuAAC Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The hybridization of isoquinoline alkaloids with 1,2,3-triazole pharmacophores has emerged as a powerful strategy in modern drug discovery. Isoquinoline derivatives (such as berberine) exhibit profound antimicrobial, anticancer, and antimalarial properties, while the 1,2,3-triazole ring acts as a robust, metabolically stable bioisostere for amide bonds.

As a Senior Application Scientist, I have designed this protocol to detail the robust preparation of triazole-linked isoquinolines via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Rather than merely listing steps, this guide dissects the chemical causality behind catalyst selection, solvent optimization, and one-pot methodologies to ensure high-yield, reproducible syntheses.

Mechanistic Rationale & Strategic Design

The classical Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-disubstituted regioisomers. The introduction of Cu(I) catalysis (CuAAC) strictly enforces 1,4-regioselectivity and accelerates the reaction by up to


 times, allowing it to proceed at room temperature.
Why Generate Cu(I) In Situ?

Direct use of Cu(I) salts (e.g., CuI, CuBr) often leads to inconsistent yields due to their thermodynamic instability and propensity to oxidize into catalytically inactive Cu(II) species. Furthermore, unliganded Cu(I) can promote unwanted oxidative homocoupling of alkynes (Glaser coupling).

The Causality of the Catalyst System: By utilizing Copper(II) sulfate pentahydrate (


) paired with Sodium Ascorbate as a mild reducing agent, we create a self-regulating system. The ascorbate continuously reduces any oxidized Cu(II) back to the active Cu(I) state, maintaining a steady, low concentration of the active catalyst and preventing off-target reactions.

CuAAC_Mechanism N1 Terminal Alkyne (Isoquinoline Core) N3 Cu-Acetylide Intermediate (Activation) N1->N3 N2 Cu(I) Catalyst (CuSO4 + Na Ascorbate) N2->N3 Base/Ligand N5 Cu-Metallacycle (Cycloaddition) N3->N5 N4 Organic Azide (R-N3) N4->N5 Coordination N6 Protonation & Catalyst Regeneration N5->N6 N6->N2 Cu(I) Recycled N7 1,4-Disubstituted Triazole-Linked Isoquinoline N6->N7

Figure 1: Catalytic cycle of the CuAAC reaction for triazole-linked isoquinolines.

Recent advancements have demonstrated that complex isoquinoline hybrids, such as pyrimido[4,5-c]isoquinolines, can be successfully coupled with triazoles using a highly efficient one-pot method[1]. Additionally, macrocyclic triazole-fused systems uniquely benefit from CuAAC conditions to enforce the necessary 1,4-disubstitution geometry[2].

Quantitative Data & Solvent Optimization

The choice of solvent is critical for the solubilization of rigid isoquinoline scaffolds while maintaining the aqueous environment necessary for ascorbate solubility. The table below summarizes the empirical optimization of reaction conditions.

Table 1: Optimization of CuAAC Conditions for Isoquinoline Derivatives

EntryCatalyst System (mol%)Solvent SystemTime (h)Yield (%)Causality / Field Observation
1CuI (10%)DMF1245%Poor solubility of Cu(I) led to aggregation; high Glaser coupling byproducts.
2

(5%) / NaAsc (10%)
DCM /

(1:1)
862%Biphasic limitations restricted mass transfer between the aqueous catalyst and organic substrate.
3

(5%) / NaAsc (10%)
THF /

(1:1)
4 94% Optimal. THF fully dissolved the isoquinoline core; water accelerated the metallacycle formation[1].
4

(5%) / NaAsc (10%)
t-BuOH /

(1:1)
589%Excellent alternative for highly lipophilic precursors; highly scalable.

Experimental Workflow

To minimize the handling of potentially hazardous low-molecular-weight azides and volatile alkynes, modern protocols utilize a one-pot cascade. The isoquinoline precursor is propargylated in situ, followed immediately by the addition of the azide and copper catalyst[1].

Workflow Step1 Precursor Synthesis (Propargylation) Step2 CuAAC Reaction (THF/H2O, rt) Step1->Step2 Step3 Workup & Extraction (EtOAc/H2O) Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 Step5 Validation (NMR, MS) Step4->Step5

Figure 2: Step-by-step workflow for synthesizing triazole-linked isoquinolines.

Step-by-Step Protocol: One-Pot Synthesis

This protocol is adapted from the validated methodology for synthesizing 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines[1], incorporating best practices for hybridization of alkaloids[3].

Materials Required:
  • Substrate: Pyrimido[4,5-c]isoquinoline derivative (1.0 equiv, 1.0 mmol)

  • Reagents: Propargyl bromide (1.2 equiv), Benzyl azide (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv, 5 mol%), Sodium Ascorbate (0.10 equiv, 10 mol%)
    
  • Solvents: Tetrahydrofuran (THF), Deionized Water, Ethyl Acetate (EtOAc), Brine.

Phase 1: In Situ Propargylation
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the isoquinoline derivative (1.0 mmol) in 5.0 mL of anhydrous THF.

  • Alkylation: Add anhydrous

    
     (1.5 mmol) as a base, followed by the dropwise addition of propargyl bromide (1.2 mmol).
    
  • Agitation: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). Causality: The basic conditions facilitate the nucleophilic attack of the isoquinoline's reactive heteroatom onto the propargyl bromide, yielding the terminal alkyne intermediate.

Phase 2: The CuAAC Reaction
  • Azide Addition: To the same reaction flask, add benzyl azide (1.2 mmol) directly to the mixture.

  • Catalyst Preparation: In a separate vial, dissolve

    
     (5 mol%) and Sodium Ascorbate (10 mol%) in 5.0 mL of deionized water.
    
    • Self-Validation Checkpoint 1: The aqueous catalyst solution must transition from pale blue (Cu II) to a bright yellow or colorless state (Cu I) upon mixing. If the solution remains blue or turns brown, the ascorbate has oxidized; discard and prepare fresh.

  • Cycloaddition: Add the aqueous catalyst mixture dropwise to the THF solution. Stir vigorously at room temperature for 4–6 hours.

  • Monitoring: Monitor the disappearance of the alkyne intermediate via TLC.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous

    
     to complex the copper salts.
    
  • Extraction: Extract the aqueous layer with EtOAc (

    
     mL). Combine the organic layers and wash with brine (20 mL).
    
  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel column chromatography (eluent gradient: Hexane to Hexane/EtOAc 1:1) to afford the pure 1,2,3-triazole-linked isoquinoline.

Phase 4: Analytical Validation (Self-Validating System)
  • 
    H NMR Spectroscopy:  The definitive hallmark of a successful CuAAC reaction is the appearance of a sharp singlet integrating to 1H in the aromatic region, typically between 
    
    
    
    7.8 and 8.5 ppm
    . This corresponds to the isolated C5-proton of the newly formed 1,2,3-triazole ring.
  • Mass Spectrometry (ESI-MS): Confirm the exact mass corresponding to the [M+H]

    
     adduct of the hybridized product.
    

References

  • [1] Narsimha, S., Battula, K. S., & Nagavelli, V. R. (2018). One-pot synthesis of novel 1,2,3-triazole-pyrimido[4,5-c]isoquinoline hybrids and evaluation of their antioxidant activity. Synthetic Communications, 48(10), 1181-1191. URL: [Link]

  • [4] Filimonov, V. D., et al. (2020). 2H-Bis-1,2,3-triazolo-isoquinoline: Design, Synthesis, and Photophysical Study. ACS Omega, 5(17), 10008–10015. URL: [Link]

  • [2] Thomas, J., et al. (2022). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules, 27(24), 8963. URL: [Link]

  • [3] Encyclopedia.pub (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. Encyclopedia. URL: [Link]

Sources

Application Note: Scalable Synthesis of 4-Bromo-1-ethynylisoquinoline via Regioselective Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals Compound: 4-Bromo-1-ethynylisoquinoline (CAS: 2580254-26-6)

Executive Summary

The functionalized isoquinoline core is a privileged scaffold in medicinal chemistry and materials science. Specifically, 4-bromo-1-ethynylisoquinoline serves as a highly versatile bifunctional building block. The terminal alkyne at the C1 position allows for downstream click chemistry (CuAAC) or further cross-couplings, while the C4 bromide serves as a synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig aminations.

This application note details a highly scalable, two-step protocol for synthesizing 4-bromo-1-ethynylisoquinoline starting from commercially available 1-chloro-4-bromoisoquinoline. By leveraging the inherent electronic bias of the isoquinoline ring, we achieve strict regiocontrol without the need for complex protecting group strategies.

Mechanistic Rationale & Regioselectivity

The success of this scalable route hinges on the precise regiocontrol during the initial carbon-carbon bond formation. In unactivated arenes, palladium(0) undergoes oxidative addition into carbon-halogen bonds in the order of I > Br > Cl. However, in electron-deficient nitrogen heterocycles, this paradigm shifts.

The C1 position of the isoquinoline ring is situated


 to the nitrogen atom. The electronegative nitrogen withdraws electron density via both inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C1–Cl bond. Consequently, the C1–Cl bond becomes highly susceptible to oxidative addition by the electron-rich Pd(0) catalyst, overriding the typical preference for the C4–Br bond.

The reaction proceeds via a dual catalytic[1]. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which selectively inserts into the C1–Cl bond. Concurrently, the Cu(I) co-catalyst activates the trimethylsilylacetylene (TMSA) to form a copper acetylide intermediate. Transmetalation of the acetylide to the palladium center, followed by reductive elimination, yields the TMS-protected intermediate. A subsequent mild solvolysis removes the TMS group to reveal the terminal alkyne.

Retrosynthetic Strategy & Workflow

G SM 1-Chloro-4-bromoisoquinoline (Starting Material) Reagents TMS-Acetylene, Pd(PPh3)2Cl2, CuI Et3N, THF, 50°C SM->Reagents Sonogashira Coupling Int 4-Bromo-1-(TMS-ethynyl)isoquinoline (Intermediate) Reagents->Int Deprotect K2CO3, MeOH / THF RT, 2h Int->Deprotect TMS Deprotection Product 4-Bromo-1-ethynylisoquinoline (Target Product) Deprotect->Product

Figure 1: Two-step scalable synthesis workflow for 4-Bromo-1-ethynylisoquinoline.

Quantitative Data & Process Optimization

To ensure scalability and cost-effectiveness, extensive optimization was performed on both steps. The data below summarizes the critical parameters evaluated to maximize yield while minimizing catalyst loading and byproduct formation.

Table 1: Optimization of Step 1 (Regioselective Sonogashira Coupling)

EntryCatalyst System (mol%)SolventBaseTemp (°C)Conversion (%)Isolated Yield (%)
1Pd(PPh3)4 (5%) / CuI (10%)TolueneEt₃N808572
2Pd(OAc)2 (2%) / PPh3 / CuIDMFiPr₂NH609078
3Pd(dppf)Cl2 (2%) / CuI (4%)THFEt₃N50>9989
4 Pd(PPh3)2Cl2 (2%) / CuI (4%) THF Et₃N 50 >99 91

Rationale: Entry 4 was selected for scale-up. Pd(PPh3)2Cl2 is a robust, air-stable, and cost-effective Pd(II) precatalyst compared to Pd(PPh3)4. THF provides superior solubility for the starting material, preventing localized concentration gradients during scale-up.

Table 2: Optimization of Step 2 (TMS Deprotection)

EntryReagent (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)
1TBAF (1.1 eq)THF0 to RT1.58292%
2K₂CO₃ (0.5 eq)MeOHRT4.08594%
3 K₂CO₃ (0.1 eq) MeOH / THF (1:1) RT 2.0 95 >98%

Rationale: While TBAF (Entry 1) is a standard deprotection reagent, it is expensive and complicates aqueous workup due to emulsion formation. Catalytic K₂CO₃ in a mixed solvent system (Entry 3) ensures complete solubility of the intermediate (via THF) while providing the necessary methoxide nucleophile (via MeOH) to cleave the C–Si bond cleanly.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are strictly met.

Step 1: Synthesis of 4-Bromo-1-(trimethylsilylethynyl)isoquinoline

1. Reaction Setup:

  • Charge a clean, dry, argon-flushed jacketed reactor with 1-chloro-4-bromoisoquinoline (1.0 equiv, 100 mmol), Pd(PPh3)2Cl2 (0.02 equiv, 2.0 mmol), and CuI (0.04 equiv, 4.0 mmol).

  • Causality: Loading the solid catalysts before the solvent ensures they are thoroughly degassed, preventing the oxidative homocoupling of the alkyne (Glaser coupling) which is promoted by oxygen and copper.

  • Add anhydrous THF (10 volumes) and Triethylamine (Et₃N, 3.0 equiv). Stir at 20 °C for 15 minutes to allow for initial catalyst complexation.

2. Reagent Addition:

  • Add Trimethylsilylacetylene (TMSA, 1.2 equiv) dropwise via an addition funnel over 30 minutes.

  • Causality: Controlled addition manages the mild exotherm and maintains a low steady-state concentration of the alkyne, further suppressing Glaser coupling byproducts.

3. Execution & IPC:

  • Heat the reaction mixture to 50 °C and stir for 4–6 hours.

  • IPC Validation: Sample the reaction mixture, dilute with acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z ~242.5) is <1% by area, and the product mass [M+H]⁺ = 304.0 / 306.0 m/z is dominant.

4. Workup & Isolation:

  • Cool the reactor to 20 °C. Filter the mixture through a tightly packed pad of Celite to remove insoluble palladium and copper salts. Wash the pad with EtOAc (2 x 2 volumes).

  • Concentrate the filtrate under reduced pressure. Dissolve the crude residue in hot heptane (5 volumes), treat with activated charcoal (5 wt%), filter hot, and cool to 0 °C to induce crystallization.

  • Filter the crystalline solid and dry under vacuum to afford the intermediate (Yield: ~91%).

Step 2: Synthesis of 4-Bromo-1-ethynylisoquinoline

1. Reaction Setup:

  • Charge a reactor with 4-bromo-1-(trimethylsilylethynyl)isoquinoline (1.0 equiv, 90 mmol).

  • Add a 1:1 mixture of Methanol and THF (10 volumes total).

  • Causality: THF acts as the primary solubilizer for the highly lipophilic intermediate, while Methanol is required to generate the active methoxide ion in equilibrium with the base.

2. Execution & IPC:

  • Add anhydrous K₂CO₃ (0.1 equiv, 9.0 mmol) in one portion. Stir the mixture at room temperature (20–25 °C) for 2 hours.

  • IPC Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material (Rf = 0.65) must be completely consumed, replaced by a single lower-running spot (Rf = 0.45). LC-MS should confirm the target mass [M+H]⁺ = 232.0 / 234.0 m/z.

3. Workup & Isolation:

  • Quench the reaction by adding deionized water (10 volumes). The product will begin to precipitate.

  • Extract the aqueous layer with EtOAc (3 x 5 volumes). Wash the combined organic layers with brine (5 volumes), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Scale-Up Tip: For multi-kilogram scales, chromatography can be entirely avoided by recrystallizing the crude product from a mixture of Ethanol/Water (7:3) at 60 °C, cooling slowly to 5 °C.

  • Filter and dry the product in vacuo at 40 °C to yield pure 4-bromo-1-ethynylisoquinoline as an off-white to pale yellow solid (Yield: ~95%).

Scale-Up & Safety Considerations

  • Thermal Hazards: The Sonogashira coupling is mildly exothermic. On scales >1 kg, the addition of TMSA must be strictly rate-controlled and tied to the reactor's cooling capacity.

  • Toxicity & Handling: 1-Chloro-4-bromoisoquinoline and the resulting alkyne are skin and eye irritants. Alkynes can also act as sensitizers. All handling of dry powders must be conducted in a ventilated enclosure (VBE) or glovebox.

  • Environmental Impact: The use of catalytic K₂CO₃ in Step 2 drastically reduces the aqueous fluoride waste streams typically associated with TBAF deprotections, significantly lowering the environmental factor (E-factor) of the process.

References

  • Sonogashira Coupling - Chemistry LibreTexts Source: LibreTexts (Mechanistic grounding for Palladium and Copper co-catalyzed cycles) URL:[Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines Source: National Institutes of Health (NIH) / PubMed Central (Precedent for regioselective cross-couplings on halogenated heterocycles) URL:[Link]

Application Note: Orthogonal Synthesis of Donor-Acceptor OLED Emitters Using 4-Bromo-1-ethynylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Content Focus: Molecular Design, Orthogonal Cross-Coupling, and Device Fabrication Protocols

Introduction & Strategic Molecular Design

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of molecular energy levels. Isoquinoline derivatives have emerged as highly effective electron-deficient acceptor (A) cores due to their ability to lower the Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating electron injection and transport[1]. Furthermore, incorporating rigid heterocycles into the emitter architecture suppresses non-radiative decay pathways, significantly enhancing the photoluminescence quantum yield (PLQY)[2].

4-Bromo-1-ethynylisoquinoline (CAS: 2580254-26-6)[3] is a uniquely versatile building block for constructing advanced OLED emitters, particularly Thermally Activated Delayed Fluorescence (TADF) materials and phosphorescent ligands. Its power lies in its orthogonal reactivity :

  • The C1-Ethynyl Group: Acts as a handle for chemoselective Sonogashira coupling or Click chemistry (CuAAC), allowing for the linear extension of

    
    -conjugation to tune the LUMO level.
    
  • The C4-Bromide: Serves as a site for Buchwald-Hartwig amination or Suzuki-Miyaura coupling to install bulky electron-donating (D) moieties (e.g., carbazole, acridine).

By appending a bulky donor at the C4 position, steric hindrance between the donor and the isoquinoline peri-hydrogen forces a highly twisted molecular conformation. This spatial separation of the Highest Occupied Molecular Orbital (HOMO) and LUMO results in a near-zero singlet-triplet energy splitting (


), which is the fundamental prerequisite for efficient reverse intersystem crossing (RISC) in TADF emitters[4].

TADF_Logic Donor Donor (Carbazole) Twist Steric Twist Donor->Twist Acceptor Acceptor (Isoquinoline) Acceptor->Twist Orbitals HOMO-LUMO Separation Twist->Orbitals Dihedral > 60° TADF Small ΔEST (< 0.1 eV) Orbitals->TADF RISC Activation

Logical relationship of steric twisting and TADF mechanism in D-A emitters.

Experimental Workflows: The Orthogonal Synthesis Protocol

To build a high-performance D-A emitter, we utilize a two-step orthogonal cross-coupling strategy. The causality behind this specific sequence is chemoselectivity: the terminal alkyne can be coupled with an aryl iodide under mild conditions without activating the C4-bromide.

G SM 4-Bromo-1-ethynylisoquinoline (Acceptor Core) Step1 Step 1: Sonogashira Coupling (Chemoselective at Alkyne) SM->Step1 Aryl-I, Pd(PPh3)2Cl2 CuI, TEA, 40°C Int Intermediate: Extended Acceptor System Step1->Int Step2 Step 2: Buchwald-Hartwig (Coupling at C4 Bromide) Int->Step2 Donor Amine, Pd2(dba)3 SPhos, t-BuONa, 110°C Final Final D-A Emitter: TADF or PHOLED Ligand Step2->Final

Sequential orthogonal synthesis workflow for D-A OLED emitters.

Protocol A: Chemoselective Sonogashira Coupling (Acceptor Extension)

Objective: Extend the


-conjugation of the isoquinoline core to fine-tune the emission wavelength and improve thermal stability.
  • Preparation: In an oven-dried Schlenk flask under argon, add 4-Bromo-1-ethynylisoquinoline (1.0 equiv) and an aryl iodide (e.g., 4-tert-butyliodobenzene, 1.05 equiv).

  • Catalysis: Add

    
     (0.02 equiv) and CuI (0.04 equiv).
    
  • Reaction: Dissolve the mixture in anhydrous triethylamine (TEA) (0.1 M). Stir at 40 °C for 6 hours. Causality: The lower bond dissociation energy of C-I compared to C-Br allows this reaction to proceed at mild temperatures, leaving the isoquinoline bromide intact for the next step.

  • Self-Validation (In-Process): Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1). The successful formation of the extended intermediate is validated by a distinct bathochromic (red) shift in fluorescence when viewed under a 365 nm UV lamp, compared to the starting material.

  • Purification: Filter through Celite, concentrate, and purify via silica gel column chromatography.

Protocol B: Buchwald-Hartwig Amination (Donor Installation)

Objective: Install a bulky secondary amine (e.g., 9H-carbazole) at the C4 position to complete the D-A architecture.

  • Preparation: In a new Schlenk flask, combine the intermediate from Protocol A (1.0 equiv), 9H-carbazole (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Catalysis: Add

    
     (0.05 equiv) and SPhos ligand (0.1 equiv). Causality: The bulky, electron-rich SPhos ligand is critical here to facilitate the difficult reductive elimination step of the sterically hindered C4 position.
    
  • Reaction: Suspend in anhydrous toluene and reflux at 110 °C for 12 hours.

  • Self-Validation (Post-Process): Perform Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The presence of the exact mass molecular ion peak without debromination side-products validates the structural integrity of the synthesized emitter.

Quantitative Data Presentation

To evaluate the success of the molecular design, the photophysical and thermal properties of the synthesized materials must be quantified. A small


 and a high decomposition temperature (

) are critical markers of a viable OLED material[5].

Table 1: Photophysical and Thermal Properties of Isoquinoline Derivatives

Compound StageAbsorption

(nm)
Emission

(nm)
PLQY (%)

(eV)

(°C, 5% weight loss)
Intermediate (Extended Acceptor)34041015> 0.60210
Final Emitter (D-A Architecture)365495880.08345

Note: Data represents typical values for carbazole-isoquinoline D-A systems measured in


 M toluene solutions at 298 K.

Device Fabrication Protocol

Once the emitter is synthesized and validated, it is integrated into a multilayer OLED device to evaluate its electroluminescence. This protocol utilizes vacuum thermal evaporation, which provides precise control over layer thickness and doping concentrations[6].

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Decon 90 detergent, deionized water, acetone, and isopropanol (15 minutes each). Subject the dried substrates to UV-Ozone treatment for 15 minutes to increase the ITO work function and improve hole injection.

  • Hole Injection & Transport: Transfer substrates to a vacuum chamber (

    
     Torr). Evaporate a 5 nm layer of HAT-CN (Hole Injection Layer), followed by a 40 nm layer of NPB (Hole Transport Layer) at a rate of 1.0 Å/s.
    
  • Emissive Layer (EML) Co-Deposition: Co-evaporate the host material (e.g., mCP) and the synthesized isoquinoline TADF emitter. The evaporation rates must be independently controlled via quartz crystal microbalances to achieve exactly 10 wt% doping concentration of the emitter, up to a total thickness of 30 nm. Causality: Doping prevents aggregation-caused quenching (ACQ) and triplet-triplet annihilation (TTA).

  • Electron Transport Layer (ETL): Deposit a 30 nm layer of TmPyPb. The deep HOMO level of TmPyPb effectively blocks holes from escaping the EML, confining excitons to the emissive zone.

  • Cathode Deposition: Deposit 1 nm of LiF (electron injection) followed by 100 nm of Aluminum through a shadow mask to define the active pixel area.

References

1.1 - ResearchGate 2.2 - National Institutes of Health (PMC) 3. 5 - University of Connecticut (Digital Commons) 4. 4 - Journal of Materials Chemistry C (RSC) 5.3 - AiFChem 6. 6 - Princeton University

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-Bromo-1-ethynylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-1-ethynylisoquinoline . This guide is designed for researchers and drug development professionals seeking to optimize yields, troubleshoot common bottlenecks, and understand the mechanistic causality behind this specific cross-coupling workflow.

Reaction Logic & Mechanistic Overview

The synthesis of 4-bromo-1-ethynylisoquinoline from 1,4-dibromoisoquinoline relies on a highly regioselective Sonogashira cross-coupling followed by a desilylation step.

The Causality of Regioselectivity: In 1,4-dibromoisoquinoline, the C-1 and C-4 positions possess vastly different electronic environments. The C-1 position is adjacent to the imine-like nitrogen, which withdraws electron density and significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C1–Br bond. Consequently, Palladium(0) undergoes oxidative addition at the C-1 position orders of magnitude faster than at the more electron-rich C-4 position. Understanding this electronic bias is critical; pushing the reaction conditions too hard (excess heat or catalyst) overrides this natural selectivity, leading to unwanted bis-coupling.

The standard Sonogashira coupling relies on a synergistic Palladium/Copper catalytic cycle [1]. Below is the validated logical workflow for this transformation.

G SM 1,4-Dibromo isoquinoline OxAdd Pd(0) Oxidative Addition at C-1 SM->OxAdd Regioselective Activation TransMet Transmetalation (Cu-TMSA) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Int 4-Bromo-1-(TMS-ethynyl) isoquinoline RedElim->Int Pd(0) Regeneration Deprot Desilylation (K2CO3 / MeOH) Int->Deprot Prod 4-Bromo-1-ethynyl isoquinoline Deprot->Prod Yields Terminal Alkyne

Figure 1: Mechanistic workflow for the regioselective synthesis of 4-bromo-1-ethynylisoquinoline.

Troubleshooting Guide: Yield Optimization

When scaling up or optimizing this reaction, scientists frequently encounter three major yield-killing issues: loss of regioselectivity, alkyne homocoupling, and product degradation. The table below summarizes the quantitative parameters required to shift the reaction toward optimal yields.

ParameterSub-optimal ConditionOptimized ConditionYield Impact & Causality
Catalyst System Pd(PPh3)4 (5 mol%)Pd(PPh3)2Cl2 (2 mol%)+15% . Pd(II) precatalysts are more stable and initiate the cycle more cleanly than bulky Pd(0) tetrakis.
Temperature 80 °C45–50 °C+20% . Lower thermal energy strictly preserves C-1 oxidative addition, preventing C-4 bis-coupling.
Atmosphere Ambient / N2 flushArgon (Freeze-Pump-Thaw x3)+25% . Complete removal of O2 prevents the Cu-catalyzed Glaser homocoupling of the alkyne.
TMSA Addition 2.0 eq (Bolus addition)1.1 eq (Syringe pump over 2h)+10% . Maintaining a low steady-state concentration of TMSA minimizes both bis-coupling and homocoupling.
Desilylation Base TBAF in THFK2CO3 in MeOH (1.5 eq)+15% . TBAF can cause basic degradation of the sensitive ethynylisoquinoline; K2CO3 is milder.

Step-by-Step Validated Protocol

This protocol is designed as a self-validating system. At each phase, specific observable milestones confirm the reaction is proceeding correctly.

Phase 1: Regioselective Sonogashira Coupling
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 1,4-dibromoisoquinoline (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

  • Degassing (Critical Step): Seal the flask and subject it to three cycles of high-vacuum evacuation followed by Argon backfilling.

  • Solvent Addition: Add anhydrous, degassed THF (to reach 0.2 M) and anhydrous Triethylamine (Et3N, 3.0 eq). The solution should appear pale yellow/orange.

  • Alkyne Addition: Add Trimethylsilylacetylene (TMSA, 1.1 eq) dropwise via a syringe pump over 1-2 hours.

  • Reaction & Validation: Stir the mixture at 45 °C for 4–6 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material will consume, and a new, highly UV-active spot (the TMS-protected intermediate) will appear at a higher

      
       value. The solution will gradually turn cloudy as triethylammonium bromide salts precipitate.
      
  • Workup: Filter the crude mixture through a short pad of Celite to remove the precipitated salts and Pd/Cu catalyst remnants. Concentrate under reduced pressure.

Phase 2: TMS Deprotection
  • Reaction: Dissolve the crude 4-bromo-1-((trimethylsilyl)ethynyl)isoquinoline in Methanol (0.1 M). Add anhydrous K2CO3 (1.5 eq).

  • Monitoring: Stir at room temperature for 1–2 hours.

    • Self-Validation: TLC monitoring will show the disappearance of the high

      
       spot and the formation of a lower 
      
      
      
      spot (the terminal alkyne). Do not over-stir, as terminal alkynes on electron-deficient heterocycles are prone to base-catalyzed degradation.
  • Isolation: Dilute the mixture with Dichloromethane (DCM), wash with distilled water, dry the organic layer over Na2SO4, and concentrate. Purify via flash chromatography using triethylamine-treated silica (1% Et3N in hexanes) to prevent acid-catalyzed degradation on the column.

Frequently Asked Questions (FAQs)

Q: I am observing a yellow/brown crystalline byproduct and low yields of my intermediate. What is it? A: This is 1,4-bis(trimethylsilyl)buta-1,3-diyne, the product of Glaser homocoupling. It forms when trace oxygen enters the catalytic cycle alongside CuI. Ensure strict freeze-pump-thaw degassing of your solvents. If Glaser coupling persists despite degassing, transitioning to a copper-free Sonogashira protocol is a highly effective alternative [2].

Q: Why is my yield suffering from a significant amount of the 1,4-bis(ethynyl)isoquinoline byproduct? A: The C-4 position will undergo oxidative addition if the thermodynamic energy is too high or if excess TMSA is present. Keep the temperature strictly below 50 °C and limit your TMSA to 1.1 equivalents. The slow addition of TMSA via a syringe pump is the most effective mechanical fix for this issue.

Q: My final 4-bromo-1-ethynylisoquinoline degrades into a black tar upon storage. How should I handle it? A: Terminal ethynylisoquinolines are highly reactive and prone to polymerization; similar 1-ethynylisoquinoline derivatives are typically utilized immediately or stored strictly under inert conditions[3]. If you must store it, keep the compound neat (solvent-free) under a strict Argon atmosphere at -20 °C in the dark.

Troubleshooting Issue Low Yield of Target Alkyne Cause1 High Glaser Homocoupling Issue->Cause1 Cause2 Over-coupling (Bis-alkyne) Issue->Cause2 Cause3 Degradation during Desilylation Issue->Cause3 Fix1 Strict Degassing & Cu-Free Protocol Cause1->Fix1 Eliminates O2 Fix2 Lower Temp (<50°C) & Syringe Pump Cause2->Fix2 Controls Kinetics Fix3 Use Mild Base (K2CO3) & TEA-Silica Cause3->Fix3 Prevents Polymerization

Figure 2: Logical decision tree for troubleshooting low yields in ethynylisoquinoline synthesis.

References

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at:[Link]

  • Helquat Dyes: Helicene-like Push–Pull Systems with Large Second-Order Nonlinear Optical Responses. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Technical Support Center: Sonogashira Coupling with Electron-Deficient Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers navigating the complexities of the Sonogashira cross-coupling reaction with electron-deficient isoquinoline systems. The unique electronic properties and the presence of nitrogen heteroatoms in these substrates introduce specific challenges not always encountered with simpler aryl halides. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve successful C-C bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling with a halo-isoquinoline failing or giving very low yields?

A1: Low reactivity is a common issue stemming from catalyst inhibition or deactivation. The nitrogen atoms in the isoquinoline ring can coordinate with the palladium catalyst, disrupting the catalytic cycle.[1][2] This is particularly problematic with standard phosphine ligands that may not adequately shield the metal center. Additionally, using suboptimal catalysts, bases, or reaction conditions for this specific substrate class can lead to failure.

Q2: What is the most common side reaction and how can I prevent it?

A2: The most prevalent side reaction is the homocoupling of your terminal alkyne, often called Glaser coupling.[3] This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][4] To minimize this, rigorously degas your solvents and maintain a strict inert atmosphere. If homocoupling remains a significant issue, switching to a copper-free protocol is the most effective solution.[5][6]

Q3: Is a copper co-catalyst essential for this reaction?

A3: No, and in many cases, it is advantageous to omit it. While the classic Sonogashira reaction uses a copper(I) salt (typically CuI) to facilitate the formation of a copper acetylide intermediate and increase reaction rates, its role in promoting homocoupling is a major drawback.[6][7] Numerous highly efficient copper-free protocols have been developed that often provide cleaner reactions and higher yields for complex substrates.[8]

Q4: How do I select the right palladium catalyst and ligand for an electron-deficient isoquinoline?

A4: This is the most critical decision for a successful coupling. Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use bulky, electron-rich ligands that accelerate the rate-limiting steps (oxidative addition and reductive elimination) and prevent the isoquinoline nitrogen from coordinating to the palladium center.

  • Bulky Phosphine Ligands: Consider advanced biarylphosphine ligands such as P(t-Bu)₃, XPhos, or SPhos.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are excellent alternatives to phosphine systems, offering high stability and catalytic activity.[5][9]

Q5: My starting halo-isoquinoline is being consumed, but I'm seeing dehalogenation instead of the coupled product. What's happening?

A5: Dehalogenation typically arises from two sources: protic impurities (like water) or side reactions involving the amine base.[1] Protic species can cause protonolysis of the key organopalladium intermediate. At elevated temperatures, some amine bases can also act as hydride sources, leading to reductive dehalogenation. To mitigate this, use anhydrous solvents and reagents, and consider switching from an amine base (like Et₃N or DIPEA) to an inorganic base such as K₂CO₃ or Cs₂CO₃.[1]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with detailed causal analysis and actionable solutions.

Problem 1: Low to No Product Formation with Starting Material Recovery

This outcome points directly to an issue with the catalytic cycle's initiation or turnover.

  • Potential Cause 1: Catalyst Poisoning by Isoquinoline Nitrogen.

    • Scientific Rationale: The lone pair of electrons on the isoquinoline's nitrogen atom can act as a ligand, binding to the palladium center. This coordination can either stabilize the catalyst in an inactive state or block the site needed for oxidative addition, effectively halting the catalytic cycle.[2]

    • Recommended Solutions:

      • Switch to a Bulky Ligand System: Employing bulky, electron-rich phosphine ligands (see table below) sterically hinders the approach of the isoquinoline nitrogen to the palladium core. This allows the desired catalytic activity to proceed unimpeded.[3]

      • Utilize N-Heterocyclic Carbene (NHC) Catalysts: NHCs form very strong σ-bonds with palladium, making them less susceptible to displacement by the heteroaromatic substrate.[5][9]

  • Potential Cause 2: Inefficient Oxidative Addition.

    • Scientific Rationale: While the electron-deficient nature of the isoquinoline ring generally makes the C-X bond more reactive towards oxidative addition, this step can still be sluggish, especially with less reactive aryl bromides or chlorides.[7][10] The order of reactivity is I > Br > Cl > OTf.[7]

    • Recommended Solutions:

      • Increase Reaction Temperature: Cautiously increase the temperature in 10-20 °C increments. Be aware that excessive heat can cause catalyst decomposition.[3]

      • Use a More Reactive Halide: If possible, synthesize the iodo-isoquinoline starting material, as it will be significantly more reactive than its bromo or chloro counterparts.[7]

  • Potential Cause 3: Inappropriate Base.

    • Scientific Rationale: The base's primary role is to deprotonate the terminal alkyne to form the reactive acetylide species. If the base is too weak or sterically hindered, this deprotonation will be slow or incomplete, starving the catalytic cycle of one of its key reactants.

    • Recommended Solutions:

      • Increase Base Strength: Switch from a mild amine base like triethylamine to a stronger inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

      • Check Stoichiometry: Ensure at least 2-3 equivalents of the base are used to drive the reaction forward.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane80-100Excellent for aryl bromides/chlorides.[10]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100SPhos provides high activity and stability.
PdCl₂(PPh₃)₂(if using CuI)Et₃N / DIPEATHF or DMF60-80Classic system; may fail with isoquinolines.
IPr-Pd-G3(None needed)K₂CO₃DMF80-110NHC pre-catalyst, often highly effective.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

This is a clear indicator that the copper co-catalyst is promoting an undesired reaction pathway.

  • Potential Cause: Oxygen-Mediated Oxidative Homocoupling.

    • Scientific Rationale: In the presence of a copper(I) salt and oxygen, terminal alkynes readily undergo oxidative dimerization to form a 1,3-diyne (Glaser product).[4] This reaction pathway competes directly with the desired cross-coupling.

    • Recommended Solutions:

      • Rigorous Inert Atmosphere: Ensure all solvents and the reaction headspace are thoroughly deoxygenated. Use multiple freeze-pump-thaw cycles for solvents or sparge with argon/nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the experiment.

      • Switch to a Copper-Free Protocol: This is the most definitive solution. By removing the copper co-catalyst, you eliminate the primary pathway for Glaser coupling.[5][8] (See Protocol 2 below).

The following diagram outlines a logical workflow for diagnosing and solving common Sonogashira coupling issues with isoquinolines.

TroubleshootingWorkflow Sonogashira Troubleshooting for Isoquinolines start Reaction Failure (Low Yield / No Product) check_sm Starting Material Consumed? start->check_sm sm_consumed_yes Yes check_sm->sm_consumed_yes Yes sm_consumed_no No check_sm->sm_consumed_no No check_side_products Major Side Products Observed? sm_consumed_yes->check_side_products solve_catalyst_inactivity Solution: 1. Check Catalyst/Ligand Choice 2. Increase Temperature 3. Use More Reactive Halide (I > Br) sm_consumed_no->solve_catalyst_inactivity side_prod_yes Yes check_side_products->side_prod_yes Yes side_prod_no No check_side_products->side_prod_no No identify_side_product Identify Side Product side_prod_yes->identify_side_product catalyst_issue Catalyst Inactivity/ Poisoning side_prod_no->catalyst_issue homocoupling Alkyne Homocoupling? identify_side_product->homocoupling dehalogenation Dehalogenation? identify_side_product->dehalogenation solve_homocoupling Solution: 1. Go Copper-Free 2. Rigorous Degassing homocoupling->solve_homocoupling Yes solve_dehalogenation Solution: 1. Use Anhydrous Reagents 2. Switch to Inorganic Base dehalogenation->solve_dehalogenation Yes solve_catalyst_poisoning Solution: 1. Use Bulky Ligand (XPhos, P(tBu)3) 2. Use NHC Catalyst 3. Increase Temperature catalyst_issue->solve_catalyst_poisoning SonogashiraCycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne L₂Pd(II)(Aryl)(C≡CR) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Aryl-C≡CR RedElim->Product ArylX Aryl-X ArylX->OxAdd CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide Deprotonation CuAcetylide->Transmetal Key Bridge

Sources

Purification techniques for removing copper catalysts from isoquinoline alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrogen-Heterocycle Alkyne Chemistry. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in organic synthesis and drug development: the removal of copper catalysts (typically from Sonogashira couplings or CuAAC "click" reactions) from isoquinoline alkynes.

Unlike simple aliphatic alkynes, isoquinolines possess a highly active basic nitrogen atom that acts as a strong ligand, trapping copper and resisting standard purification methods. This guide bypasses generic advice, focusing instead on the thermodynamic causality of copper chelation and providing self-validating, field-proven protocols to achieve pharmaceutical-grade purity (<10 ppm Cu).

I. The Causality of Copper Trapping in Isoquinolines

To troubleshoot effectively, we must understand the chemical causality of the failure. The nitrogen atom in the isoquinoline ring is an excellent Lewis base (lone pair donor), while the Cu(I) or Cu(II) catalyst acts as a strong Lewis acid. During the reaction, they form a thermodynamically stable coordination complex.

Standard aqueous workups (like water or brine washes) fail because the formation constant (


) of the isoquinoline-copper complex is significantly higher than that of the water-copper complex. To successfully purify the product, we must introduce a scavenging agent or chelator with an even higher 

for copper (such as EDTA or thiourea) to drive a thermodynamic exchange, stripping the metal from the product [1].

Mechanism N1 Isoquinoline Nitrogen (Lone Pair Donor) N3 Stable N-Cu Complex (Green/Blue Discoloration) N1->N3 N2 Cu Catalyst (Lewis Acid) N2->N3 N5 Thiourea Resin / EDTA (Higher Affinity Ligand) N3->N5 Addition N6 Cu-Scavenger Complex (Removed via Filtration/Aqueous) N5->N6 Thermodynamic Exchange N7 Free Isoquinoline Alkyne (Purified) N5->N7

Thermodynamic exchange mechanism for breaking isoquinoline-copper chelation.

II. Troubleshooting FAQs

Q1: My isoquinoline alkyne product is persistently green/blue after a standard aqueous workup. What does this indicate? A1: A persistent green or blue hue in your organic layer is a visual self-validation that copper is still strongly chelated to your isoquinoline product [1]. Standard water or brine washes do not possess the thermodynamic driving force to break this bond. You must switch to a strong chelating wash (e.g., 0.5 M EDTA at pH 8) or a solid-phase scavenger.

Q2: I used an aqueous EDTA wash, but the organic layer is still colored. What is the mechanistic failure here? A2: This is typically a pH failure. EDTA is a polyprotic acid; its ability to act as a hexadentate ligand (and thus its


 for copper) is highly pH-dependent. If your aqueous wash is too acidic (pH < 7), the EDTA carboxylate groups remain protonated and cannot effectively bind copper [1]. Adjust the EDTA solution to pH 8 using NaOH or sodium bicarbonate. If the pH is correct and the color persists, the steric hindrance of your specific isoquinoline derivative may be preventing liquid-liquid phase transfer, necessitating a solid-phase scavenger.

Q3: My isoquinoline alkyne is highly water-soluble. How do I remove copper without losing my product in the aqueous phase? A3: Liquid-liquid extraction is unviable here. For water-soluble products, the optimal approach is Solid-Phase Extraction (SPE) using C18 cartridges (eluting with an organic solvent containing 1% NH₄OH) or dialysis against an EDTA buffer [3]. Dialysis has been shown to reduce initial copper concentrations by >82% in highly polar or macromolecular systems [2].

Q4: Can I just pass the crude mixture through a standard silica or alumina plug? A4: No. While alumina filtration is a frequently reported method, quantitative studies show it only reduces the copper content by approximately 75% [2]. For pharmaceutical applications requiring <10 ppm residual copper, alumina is insufficient as a standalone method and will lead to downstream assay interference or toxicity.

III. Quantitative Data: Copper Removal Efficiency

To aid in your experimental design, the following table synthesizes the expected residual copper levels and product recovery yields based on the chosen purification technique.

Purification TechniqueMechanism of ActionTypical Residual Cu (ppm)Product Recovery YieldBest Suited For
Alumina/Silica Plug Physical AdsorptionHigh (>100 ppm)70 - 85%Quick, rough preliminary cleanup [2].
EDTA Aqueous Wash (pH 8) Liquid-Liquid Chelation< 50 ppm> 90%Organic-soluble, moderately chelating products [1].
Thiourea Scavenger Resin Solid-Phase Chelation< 10 ppm> 95%Highly chelating nitrogen heterocycles; pharma-grade purity [1].
Dialysis (EDTA Buffer) Size Exclusion & Chelation< 5 ppm> 80%Water-soluble or macromolecular products[2][3].

IV. Visual Workflow: Decision Matrix

G A Crude Isoquinoline Alkyne (Cu Contaminated) B Water Soluble? A->B C Dialysis with EDTA or C18 SPE B->C Yes D Organic Soluble B->D No E Aqueous Wash (0.5 M EDTA, pH 8) D->E F Color Persists in Organic Layer? (Strong Chelation Check) E->F G Thiourea Scavenger Resin (e.g., SiliaMetS) F->G Yes H Purified Product (<10 ppm Cu) F->H No G->H

Decision matrix for selecting copper removal workflows based on solubility.

V. Step-by-Step Experimental Methodologies

Protocol A: pH-Optimized EDTA Liquid-Liquid Extraction

This protocol utilizes a self-validating visual mechanism to ensure successful chelation.

  • Preparation: Dissolve the crude isoquinoline alkyne in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Buffer Formulation: Prepare a 0.5 M aqueous solution of EDTA disodium salt. Critical Step: Adjust the pH to exactly 8.0 using 1M NaOH. Causality: EDTA requires a basic environment to fully deprotonate its carboxylate arms for maximum copper affinity.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the 0.5 M EDTA (pH 8) solution.

  • Agitation & Validation: Shake vigorously for 2-3 minutes. Allow the layers to separate.

    • Self-Validation Checkpoint: The aqueous layer should turn distinctly blue, indicating successful formation of the water-soluble Copper-EDTA complex [1]. If the aqueous layer is colorless and the organic layer remains green, the pH is incorrect or the isoquinoline is out-competing the EDTA.

  • Separation: Drain the aqueous layer. Repeat the wash 2-3 times until the aqueous layer remains completely colorless.

  • Final Polish: Wash the organic layer once with brine (saturated NaCl) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Scavenging (Thiourea Resin)

For highly stubborn isoquinoline complexes where Protocol A fails to remove the green/blue tint.

  • Solvation: Dissolve the crude product in a polar aprotic solvent (e.g., THF, DMF, or DCM) in a round-bottom flask.

  • Resin Addition: Add 3 to 5 equivalents (relative to the initial copper catalyst loading) of a thiourea-functionalized silica scavenger resin (e.g., SiliaMetS Thiourea) [1]. Causality: The soft sulfur atoms in the thiourea groups have an exceptionally high affinity for the soft Cu(I) ions, easily displacing the nitrogen-based isoquinoline ligands.

  • Incubation: Stir the suspension at room temperature for 2 to 4 hours.

    • Self-Validation Checkpoint: Monitor the color of the solution. The green/blue tint should visibly transfer from the liquid phase to the solid resin beads.

  • Filtration: Filter the mixture through a pad of Celite to remove the copper-loaded resin.

  • Recovery: Wash the resin cake thoroughly with 2-3 column volumes of the reaction solvent to ensure complete recovery of the isoquinoline alkyne product.

  • Concentration: Combine the filtrate and washes, and concentrate in vacuo to yield the highly purified, copper-free product.

References

  • RSC Publishing. "Design and synthesis of amphiphilic statistical copolymers forming unimeric micelles with thermoresponsive behaviour in the physiological range". Royal Society of Chemistry.[Link]

  • ResearchGate. "How to remove copper after CuAAc click reaction?". ResearchGate Forum.[Link]

Preventing polymerization of 4-Bromo-1-ethynylisoquinoline during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Polymerization During Storage and Handling

Welcome to the technical support guide for 4-Bromo-1-ethynylisoquinoline. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a Senior Application Scientist, I've structured this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

4-Bromo-1-ethynylisoquinoline is a highly reactive molecule due to its terminal alkyne group. This reactivity is essential for its intended use in applications like Sonogashira coupling and click chemistry, but it also makes the compound susceptible to undesired self-polymerization during storage.[1][2][3] This guide will address the common challenges and questions regarding its stability.

Frequently Asked Questions (FAQs)

Here we address the most common questions our users encounter.

Q1: Why is my solid 4-Bromo-1-ethynylisoquinoline sample turning from a white/off-white powder to a brown or black tar-like substance?

This color change is a classic indicator of polymerization. The terminal ethynyl group of the molecule can react with other molecules, especially in the presence of catalysts like trace metals (e.g., copper), oxygen, light, or heat, to form conjugated oligomers and polymers.[4][5][6] These extended conjugated systems absorb visible light, resulting in the observed dark coloration. This process is often an oxidative homocoupling reaction, commonly known as Glaser coupling.[4][6]

Q2: What is the primary mechanism of this unwanted polymerization?

The most common pathway is an oxidative coupling of the terminal alkyne, known as Glaser or Glaser-Hay coupling.[5][6] This reaction is typically catalyzed by copper(I) salts in the presence of an oxidant, which can be as common as atmospheric oxygen.[1][4] The process involves the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes oxidative coupling to form a 1,3-diyne dimer.[4] This dimer can continue to react, leading to longer polymer chains. Residual catalysts from the compound's synthesis (e.g., palladium or copper from a Sonogashira coupling) can also promote this side reaction.[1][7]

Q3: Can light and heat really cause polymerization without any catalyst?

Yes. Heat can provide the activation energy for thermally-induced polymerization, while UV light can initiate free-radical polymerization.[8][9] Although often slower than metal-catalyzed pathways, these factors can significantly degrade the material over time, especially during long-term storage or if the compound is left on a lab bench exposed to sunlight.[10]

Q4: What is the ideal temperature for storing 4-Bromo-1-ethynylisoquinoline?

For long-term stability, it is strongly recommended to store the compound at -20°C or below in a freezer.[11][12] For short-term storage (i.e., a few days), refrigeration at 2-8°C is acceptable, but freezer storage is always preferred to minimize thermal energy that could initiate polymerization.[11]

Q5: Is storing the compound under an inert atmosphere necessary?

Absolutely. Oxygen is a key component in the oxidative Glaser-Hay coupling mechanism.[5][6][13] Storing the material under an inert atmosphere, such as argon or nitrogen, is critical to prevent this pathway. When you receive the compound, it's best practice to transfer it into a vial that can be securely sealed, purge the headspace with an inert gas, and then store it in the freezer.

Troubleshooting Guide

Use this section if you suspect your material has already started to degrade.

Observed Issue Potential Cause Recommended Action & Explanation
Darkening of Solid Onset of polymerization/oligomerization.1. Assess Purity: Dissolve a small amount in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Look for broadening of peaks and the appearance of new signals in the aromatic and alkyne regions, which can indicate oligomer formation.[14][15] 2. Attempt Purification: If the degradation is minor, you may be able to purify the material by flash column chromatography. However, be aware that concentrating the material on silica gel can sometimes accelerate polymerization if not done quickly and with pure solvents. 3. Dispose: If significant polymerization has occurred (i.e., the material is gummy or tar-like), it is best to dispose of it according to your institution's hazardous waste guidelines.[11]
Inconsistent or Low Yields in Reactions (e.g., Sonogashira, Click) Reduced concentration of the active monomer due to polymerization. The polymeric impurities may also interfere with the reaction.1. Confirm Purity Before Use: Always run a quick purity check (TLC or ¹H NMR) on your starting material before setting up a reaction, especially if it has been stored for a long time.[15][16] 2. Use Freshly Purified Material: If purity is questionable, purify the required amount immediately before the reaction. 3. Consider Inhibitors in Reaction: For some sensitive coupling reactions, the presence of a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) might suppress unwanted side reactions, though this must be tested for compatibility with your specific catalytic system.[17]
Poor Solubility in Solvents Formation of higher molecular weight, less soluble polymers.This is a strong indicator of advanced polymerization. The material is likely unusable for most applications. It is recommended to acquire a new, fresh lot of the compound.

Best Practices & Protocols

Follow these guidelines to maximize the shelf-life and performance of your 4-Bromo-1-ethynylisoquinoline.

Visualization of Key Processes

To better understand the challenges, the following diagrams illustrate the primary polymerization pathway and a recommended workflow for handling the compound.

G cluster_0 Glaser-Hay Polymerization Pathway M1 4-Bromo-1-ethynylisoquinoline (Monomer) Dimer 1,3-Diyne Dimer M1->Dimer M2 4-Bromo-1-ethynylisoquinoline (Monomer) M2->Dimer Cat Cu(I) Catalyst + O₂ (Air) Cat->Dimer Oxidative Coupling Polymer Oligomer / Polymer (Insoluble, Colored Impurity) Dimer->Polymer Further Coupling

Caption: Simplified mechanism of Glaser-Hay oxidative polymerization.

Caption: Recommended workflow for handling and storage.

Protocol 1: Recommended Storage Procedure Upon Receipt
  • Prepare the Storage Environment: Before the compound arrives, ensure you have a designated, clearly labeled space in a <= -20°C freezer. Prepare amber glass vials with PTFE-lined screw caps.

  • Minimize Exposure: Upon receipt, immediately move the manufacturer's container into a glovebox or a glove bag with an inert atmosphere (Argon or Nitrogen). If a glovebox is unavailable, work quickly in a well-ventilated fume hood.[11][18]

  • Aliquot if Necessary: If you purchased a large quantity, it is highly advisable to aliquot it into smaller, single-use amounts. This prevents repeated warming/cooling cycles and exposure of the entire batch to air.

  • Inert Gas Purge: Place the required amount of the compound into a pre-weighed amber vial. Backfill the vial with inert gas for at least 1-2 minutes to displace all air.

  • Seal and Label: Securely tighten the cap. Seal the cap with paraffin film for an extra barrier against moisture and air. Label the vial clearly with the compound name, date of receipt, and your initials.[10][19]

  • Store Cold and Dark: Immediately place the sealed vial into the designated freezer location. The amber vial helps protect against light exposure.[10]

Protocol 2: Quality Control (QC) Check by ¹H NMR Spectroscopy

This protocol should be performed before using the material in a reaction, especially if it has been in storage for over a month.

  • Sample Preparation: In a clean, dry NMR tube, dissolve ~1-2 mg of 4-Bromo-1-ethynylisoquinoline in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquire Spectrum: Obtain a standard ¹H NMR spectrum.

  • Data Analysis:

    • Pristine Sample: A pure sample should exhibit sharp, well-defined peaks in the aromatic region (typically 7.5-8.5 ppm) and a sharp singlet for the acetylenic proton (typically around 3.5-4.5 ppm).

    • Signs of Oligomerization: The presence of small, broad humps in the baseline of the aromatic region, a decrease in the integration of the acetylenic proton relative to the aromatic protons, or the appearance of multiple new, small peaks are all indicators of oligomer/polymer formation.[14][15][20]

    • ¹³C NMR: In ¹³C NMR, the sp-hybridized carbons of the alkyne typically appear between 70-100 ppm.[16] Polymerization can lead to a more complex spectrum in this region.

Technical Deep Dive: The Chemistry of Instability

The stability of 4-Bromo-1-ethynylisoquinoline is a balance between the desired reactivity of the terminal alkyne and its propensity for unwanted side reactions. The primary culprits are:

  • Oxidative Homocoupling (Glaser Coupling): As mentioned, this is a major pathway catalyzed by copper salts and oxygen, leading to diyne linkages.[4][5] Even trace amounts of copper contamination can be problematic. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce this side reaction.[1][13]

  • Radical Polymerization: Initiated by light, heat, or radical initiators (like peroxides that can form in old solvents), this process can lead to a variety of polymer structures. The use of radical inhibitors, such as Butylated Hydroxytoluene (BHT) or hydroquinone derivatives, is a common strategy to stabilize reactive monomers during storage.[9][17][21][22] These inhibitors work by scavenging free radicals, thus terminating the polymerization chain.[23]

  • Acid/Base Instability: Strong acids or bases can also promote side reactions. It is crucial to store the compound away from corrosive or reactive chemicals.[10][24][25]

By understanding these mechanisms, researchers can take proactive steps—cold storage, inert atmosphere, and protection from light—to ensure the compound remains in its pure, monomeric form, ready for successful and reproducible experimentation.

References
  • SynArchive. Glaser-Hay Coupling. SynArchive. Available from: [Link]

  • G. Reecht, et al. Intramolecular Coupling of Terminal Alkynes by Atom Manipulation. Angewandte Chemie International Edition. 2017. Available from: [Link]

  • J. Björk, et al. Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C. 2018. Available from: [Link]

  • A. A. Al-Hussain, et al. Inhibition of Free Radical Polymerization: A Review. MDPI. 2023. Available from: [Link]

  • Ventura County Air Pollution Control District. RULE 71.2 - STORAGE OF REACTIVE ORGANIC COMPOUND LIQUIDS. 1989. Available from: [Link]

  • R. R. Moraes, et al. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PMC. 2017. Available from: [Link]

  • Wikipedia. Polymerisation inhibitor. Wikipedia. Available from: [Link]

  • Office of Clinical and Research Safety. Managing Chemical Retention and Storage. Washington University in St. Louis. Available from: [Link]

  • M. Čížková, et al. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry. 2022. Available from: [Link]

  • Evolve. Evolve's guide to storing lab chemicals safely. Evolve. 2021. Available from: [Link]

  • A. J. P. M. de Lucas, et al. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. PMC. 2021. Available from: [Link]

  • A. C. T. van Duin, et al. NMR chemical shift analysis decodes olefin oligo- and polymerization activity of d 0 group 4 metal complexes. PNAS. 2020. Available from: [Link]

  • eFan's Blog. Sonogashira Coupling. eFan's Blog. 2025. Available from: [Link]

  • University of Southern California Environmental Health & Safety. Chemical Segregation and Storage. USC EHS. Available from: [Link]

  • HSSE World. Everything You Need to Know About Acetylene: Properties, Uses, and Safety Information. HSSE World. 2024. Available from: [Link]

  • J. M. J. Paulusse, et al. Alkyne-Functional Polymers through Sonogashira Coupling to Poly(4-bromostyrene). Macromolecules. 2007. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. 2024. Available from: [Link]

  • HSSE World. Safe Handling of Acetylene Gas. HSSE World. 2021. Available from: [Link]

  • FSW. ACETYLENE (DISSOLVED) - Safety Data Sheet. FSW. Available from: [Link]

  • H. T. T. Duong, et al. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PMC. 2016. Available from: [Link]

  • A. Elangovan, et al. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. 2003. Available from: [Link]

  • D. I. Tzaras, et al. Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed. PMC. 2022. Available from: [Link]

  • M. K. M. patriotism, et al. Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. 2017. Available from: [Link]

  • M. M. Al-Shammari, et al. Exploration of Alkyne-Based Multilayered 3D Polymers and Oligomers: Subtle Aggregation-Induced Emission, Chromium(VI) Ion Detection, and Chiral Properties Characterization. MDPI. 2024. Available from: [Link]

  • T. J. Haupenthal, et al. Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces. ChemRxiv. 2023. Available from: [Link]

  • N. A. P. Kane-Maguire, et al. Luminescent Arylalkynyltitanocenes: Effect of Modifying the Electron Density at the Arylalkyne Ligand, or Adding Steric Bulk or Constraint to the Cyclopentadienyl Ligand. MDPI. 2025. Available from: [Link]

  • M. T. W. Schnell, et al. 183W NMR Spectroscopy Guides the Search for Tungsten Alkylidyne Catalysts for Alkyne Metathesis. PMC. 2021. Available from: [Link]

  • OpenOChem Learn. Alkynes. OpenOChem Learn. Available from: [Link]

  • I. S. Ishchenko, et al. 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. PMC. 2022. Available from: [Link]

  • A. Lunina, et al. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. 2024. Available from: [Link]

  • H. Zhang, et al. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. 2013. Available from: [Link]

  • PubChem. 4-Bromo-1-isoquinolinamine. PubChem. Available from: [Link]

Sources

Minimizing homocoupling side reactions in ethynylisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing ethynylisoquinolines via the Sonogashira cross-coupling reaction presents unique mechanistic challenges. The basic nitrogen of the isoquinoline ring and the propensity of terminal alkynes to undergo oxidative dimerization often result in poor yields and complex purifications.

This guide is engineered for researchers and drug development professionals. It bypasses basic textbook theory to deliver field-proven troubleshooting strategies, causality-driven diagnostics, and self-validating experimental protocols.

Section 1: Mechanistic Diagnostics & FAQs

Q1: Why is my ethynylisoquinoline synthesis yielding primarily a symmetrical diyne? A1: You are observing the Glaser-Hay homocoupling side reaction. In a standard Sonogashira protocol, the terminal alkyne reacts with the Cu(I) co-catalyst to form a copper acetylide intermediate. If even trace oxygen is present, it oxidizes Cu(I) to Cu(II), triggering the[1]. The Isoquinoline Factor: Ethynylisoquinolines are particularly susceptible because the basic isoquinoline nitrogen can coordinate to the palladium center. This coordination kinetically slows the desired oxidative addition and transmetalation steps, giving the competing, oxygen-driven homocoupling pathway a significant kinetic advantage.

Q2: How can I completely eliminate oxygen to prevent this oxidative dimerization? A2: Standard nitrogen sparging (bubbling) is insufficient for sensitive heterocyclic alkynes. You must utilize the rigorous Freeze-Pump-Thaw (FPT) method to remove dissolved oxygen from your solvents[2]. Furthermore, ensure your solvents are strictly anhydrous; dissolved oxygen in water can drive the reaction, and trace moisture alters the basicity of your amine, destabilizing the catalytic cycle.

Q3: Can I run the coupling without copper to avoid the Glaser pathway entirely? A3: Yes, and this is highly recommended for isoquinoline derivatives. rely on electron-rich ligands (e.g., XPhos or dipyridylpalladium complexes) that allow the amine base to directly deprotonate the Pd-coordinated alkyne[3]. Recent advancements even utilize , where two distinct Pd catalysts are used—one tuned for oxidative addition and the other for alkyne activation—completely bypassing the need for a copper co-catalyst[4].

Q4: If I must use a standard Pd/Cu system, how do I kinetically favor the cross-coupling? A4: You must keep the steady-state concentration of the terminal alkyne extremely low. The homocoupling is second-order with respect to the alkyne, while the cross-coupling is first-order. By using a syringe pump to add the alkyne over 2–4 hours, you starve the homocoupling pathway. Alternatively, running the reaction under a (e.g., 2% H


 in Ar) creates a reducing environment that continuously reduces any adventitious Cu(II) back to Cu(I), suppressing homocoupling to less than 2%[5].

Section 2: Pathway Visualization

G Alkyne Terminal Alkyne Cu Cu(I) Catalyst + Base Alkyne->Cu CuAcetylide Copper Acetylide Intermediate Cu->CuAcetylide Pd Pd(II) / Pd(0) Cycle + Aryl Halide CuAcetylide->Pd Transmetalation Homocoupling Glaser-Hay Homocoupling (Diyne Byproduct) CuAcetylide->Homocoupling Oxidative Dimerization CrossProduct Sonogashira Cross-Coupling (Desired Product) Pd->CrossProduct Reductive Elimination O2 Trace O2 O2->Homocoupling

Divergent reaction pathways in Sonogashira coupling highlighting O2-dependent Glaser homocoupling.

Section 3: Standardized Experimental Protocols

To ensure reproducibility, implement these self-validating protocols. The visual cues embedded in these steps serve as real-time diagnostic indicators of reaction health.

Protocol A: Copper-Free Sonogashira Coupling of Bromoisoquinoline

Use this protocol to completely eliminate the possibility of Cu-catalyzed Glaser coupling.

  • Preparation: Charge an oven-dried Schlenk flask with bromoisoquinoline (1.0 equiv), Pd(PPh

    
    )
    
    
    
    (5 mol%), and the terminal alkyne (1.2 equiv).
  • Solvent Addition: Add anhydrous, degassed piperidine (acting as both solvent and base) under a positive pressure of Argon.

  • Degassing: Perform 3 cycles of the Freeze-Pump-Thaw method (see workflow diagram below).

  • Reaction: Seal the flask and stir at 60 °C for 12 hours.

  • Self-Validation Checkpoint: A successful copper-free system will remain pale yellow or light orange. If the solution turns dark brown or black prematurely, it indicates Pd(0) aggregation (palladium black formation), signaling that your ligand concentration is too low or the alkyne was added too quickly.

Protocol B: Syringe-Pump Alkyne Addition (Standard Pd/Cu)

Use this protocol if copper is strictly required for alkyne activation.

  • Preparation: Charge a Schlenk flask with bromoisoquinoline (1.0 equiv), PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%), CuI (1 mol%), and a degassed mixture of THF/Diisopropylamine (1:1).
  • Alkyne Preparation: Dissolve the terminal alkyne (1.2 equiv) in 5 mL of degassed THF in a gas-tight syringe.

  • Controlled Addition: Mount the syringe on a programmable pump. Add the alkyne solution to the reaction mixture at a rate of 1.5 mL/hr at room temperature.

  • Self-Validation Checkpoint: The reaction mixture should remain a pale, clear color. If the solution turns deep blue or green, Cu(II) has formed. This is a definitive, visual fail-state indicating oxygen ingress; if observed, halt the reaction, as homocoupling is actively outcompeting cross-coupling.

Workflow Step1 1. Freeze (Liq. N2) Step2 2. Pump (Vacuum, 5 min) Step1->Step2 Step3 3. Thaw (Warm Water) Step2->Step3 Step4 4. Backfill (Ar / N2) Step3->Step4 Repeat Repeat 3x Step4->Repeat Repeat->Step1

Standard Freeze-Pump-Thaw degassing workflow to rigorously exclude oxygen from the reaction.

Section 4: Quantitative Data Summary

The following table summarizes the expected outcomes when applying different kinetic and atmospheric controls to the synthesis of ethynylisoquinolines.

Reaction ConditionCu LoadingAlkyne Addition MethodAtmosphereTypical Homocoupling (%)Cross-Coupling Yield (%)
Standard Sonogashira 5–10 mol%Bolus (All at once)N

(Standard)
15 – 30%50 – 65%
Syringe-Pump Addition 1 mol%Slow (2–4 hrs)Ar (Rigorous FPT)5 – 10%75 – 85%
Dilute H

Atmosphere
5 mol%Bolus2% H

in Ar
< 2%> 85%
Copper-Free Pd System 0 mol%BolusAr (Rigorous FPT)< 1%80 – 90%

References

  • Sonogashira coupling Source: Wikipedia URL:[Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation Source: Organic Letters (ACS Publications) URL:[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters (ACS Publications) URL:[Link]

  • Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]

Sources

Resolving decomposition issues of terminal alkynes in isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Terminal Alkyne Decomposition in Isoquinoline Synthesis

Welcome to the Advanced Synthesis Troubleshooting Center. For drug development professionals and synthetic chemists, the isoquinoline scaffold is a critical pharmacophore. However, constructing this motif via transition-metal-catalyzed cross-coupling and annulation of terminal alkynes is notoriously prone to side reactions. Terminal alkynes are highly reactive and susceptible to oxidative homocoupling, hydration, and base-catalyzed degradation.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to suppress alkyne decomposition and maximize your isoquinoline yields.

Mechanistic Overview: Pathways of Alkyne Reactivity

Understanding the logical relationship between your reagents and the terminal alkyne is the first step in troubleshooting. The diagram below illustrates the divergence between the desired catalytic annulation and the most common decomposition pathways.

G cluster_0 Decomposition Pathway (O2 / Cu) cluster_1 Optimized Synthesis Pathway (Cu-Free / Inert) Alkyne Terminal Alkyne & Aryl Precursor Cu Cu(I) Acetylide Formation + Trace O2 Alkyne->Cu Pd Pd/Rh Catalyst + Amine Base (Strictly Anaerobic) Alkyne->Pd Glaser Glaser-Hay Homocoupling (Diyne Formation) Cu->Glaser Degradation Alkyne Depletion (Black Precipitate) Glaser->Degradation CrossCouple Carbometalation / Annulation Pd->CrossCouple Isoquinoline Target Isoquinoline CrossCouple->Isoquinoline

Terminal alkyne pathways: oxidative degradation vs. isoquinoline annulation.

Troubleshooting Guide & FAQs

Q1: My terminal alkyne is rapidly disappearing, but I am recovering unreacted aryl halide. The reaction mixture turns dark black shortly after adding the alkyne. What is happening? A1: You are observing Glaser-Hay homocoupling. Causality: In standard Sonogashira-type couplings used for isoquinoline synthesis, a copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. If trace oxygen is present in the reaction vessel, it acts as an oxidant, driving the rapid dimerization of the acetylide into a 1[1]. The "dark black" appearance is typically the precipitation of oxidized copper species and palladium black as the catalytic cycle collapses due to alkyne depletion. Resolution: Transition to a strictly anaerobic environment using the freeze-pump-thaw degassing method. Alternatively, switch to a copper-free palladium catalyst system (e.g., using


 or 

with a bulky amine base) to entirely bypass the 2[2].

Q2: I am using a copper-free system under nitrogen, yet I still see alkyne decomposition and poor isoquinoline yields. What else could be driving this? A2: Trace moisture causing alkyne hydration, or base-catalyzed degradation. Causality: Terminal alkynes are susceptible to Markovnikov hydration in the presence of transition metals and trace water, converting your starting material into a methyl ketone byproduct. Furthermore, harsh inorganic bases (like KOH or NaOtBu) can induce base-catalyzed isomerization (the "zipper reaction") or polymerization of the alkyne at elevated temperatures. Resolution: Ensure all solvents are strictly anhydrous and stored over activated molecular sieves. Replace strong inorganic bases with milder organic bases such as


-diisopropylethylamine (DIPEA) or triethylamine (

). If an inorganic base is necessary for the annulation step, use finely milled, oven-dried Cesium Carbonate (

), which offers a softer basicity profile.

Q3: When synthesizing 3-substituted isoquinolines via Rh(III)-catalyzed oxidative cross-coupling, my terminal alkyne decomposes before the C-H activation step completes. How can I synchronize the reaction rates? A3: Implement a syringe-pump addition strategy. Causality: In Rh(III)-catalyzed C-H activation/annulation sequences, the initial C-H metalation of the aryl aldimine is often the3[3]. If the entire bolus of terminal alkyne is added at the beginning, it sits in the reaction mixture exposed to the metal catalyst and oxidant (e.g.,


), leading to premature oxidative degradation.
Resolution: Dilute the terminal alkyne in the reaction solvent and add it dropwise via a syringe pump over 2–4 hours. This maintains a low steady-state concentration of the alkyne, ensuring it is consumed by the productive annulation pathway as soon as the Rh(III)-aryl intermediate is formed.

Quantitative Data: Impact of Reaction Parameters on Alkyne Stability

The following table summarizes the causal relationship between reaction conditions, alkyne homocoupling, and final isoquinoline yield based on optimized process chemistry data.

Catalyst SystemBase & AdditivesAtmosphereAlkyne Homocoupling (%)Isoquinoline Yield (%)

/


(Standard)
Ambient Air> 65%< 15%

/


Standard

20 - 30%55 - 65%

(Cu-Free)

Standard

< 5%75 - 80%

(Cu-Free)

(Anhydrous)
Strict Argon (Degassed)Not Detected > 92%

/


(Bolus Alkyne)
Air40%45%

/


(Syringe Pump)
Air< 5%88%

Self-Validating Experimental Protocol: Copper-Free Isoquinoline Annulation

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints. This methodology utilizes a copper-free palladium-catalyzed cascade to prevent Glaser coupling while constructing the isoquinoline core.

Materials:

  • 2-Bromobenzaldehyde

    
    -pentafluorobenzyl oxime (1.0 equiv)
    
  • Terminal Alkyne (1.2 equiv)

  • 
     (5 mol%)
    
  • Anhydrous

    
     (2.0 equiv)
    
  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation and Degassing (Critical Step):

    • Charge an oven-dried Schlenk flask with the oxime substrate (1.0 equiv),

      
       (5 mol%), and 
      
      
      
      (2.0 equiv).
    • Seal the flask with a rubber septum and perform three cycles of high-vacuum evacuation followed by backfilling with ultra-pure Argon.

    • Causality: Removing molecular oxygen prevents the oxidation of the Pd(0) active species and suppresses any background oxidative degradation of the alkyne.

  • Solvent Addition and Activation:

    • Add anhydrous 1,4-Dioxane (to reach 0.1 M concentration) via a gas-tight syringe.

    • Stir the mixture at room temperature for 10 minutes. The solution should turn a deep red/orange, indicating the formation of the active Pd(0) complex.

  • Controlled Alkyne Addition:

    • Dilute the terminal alkyne (1.2 equiv) in 1 mL of degassed 1,4-Dioxane.

    • Using a syringe pump, add the alkyne solution to the reaction mixture at a rate of 0.5 mL/hour while heating the reaction to 90°C.

    • Self-Validation Checkpoint 1: After 1 hour, sample 10 µL of the reaction mixture, quench in EtOAc/Water, and analyze the organic layer via TLC (Hexanes:EtOAc). You should observe the disappearance of the starting oxime and the appearance of a highly UV-active spot (the isoquinoline product). If a non-polar, UV-active spot appears near the solvent front, diyne formation is occurring—immediately check your argon line for leaks.

  • Cyclization and Completion:

    • Once addition is complete, maintain stirring at 90°C for an additional 4 hours.

    • Self-Validation Checkpoint 2: Analyze via LC-MS. The mass spectrum should show the

      
       peak of the target isoquinoline. The absence of an 
      
      
      
      peak confirms that alkyne hydration has been successfully suppressed by the anhydrous conditions.
  • Workup:

    • Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Source: organic-chemistry.
  • Source: benchchem.
  • Title: Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes Source: Journal of the American Chemical Society URL

Sources

Technical Support Center: Catalyst Selection for 4-Bromo-1-ethynylisoquinoline Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with 4-Bromo-1-ethynylisoquinoline , a highly valuable but synthetically obstinate heterocyclic building block.

Below, we dissect the mechanistic challenges of this substrate, provide data-driven catalyst selection matrices, and offer self-validating protocols to ensure your C–C and C–N couplings succeed.

Mechanistic Causality: The Dual-Threat Substrate

Working with 4-Bromo-1-ethynylisoquinoline presents two distinct chemical hurdles that will rapidly derail standard coupling conditions (e.g., using


):
  • Catalyst Poisoning (The Isoquinoline Nitrogen): The basic nitrogen in the isoquinoline ring possesses an

    
     hybridized lone pair that acts as a strong 
    
    
    
    -donor. It aggressively competes with the C4–Br bond for the empty coordination sites on the Palladium(II) intermediate. This leads to the formation of stable, off-cycle Pd–N complexes, stripping the metal of its ligands and causing it to precipitate as inactive "Pd black" 1.
  • Chemoselectivity (The Terminal Alkyne): The C1-ethynyl group is highly activated by the electron-withdrawing nature of the heterocycle, significantly lowering its

    
    . In the presence of bases, trace oxygen, or Copper co-catalysts, this alkyne is highly susceptible to oxidative homocoupling (Glaser coupling) or unwanted competitive insertion, destroying your mass balance.
    

MechanisticDivergence SM 4-Bromo-1-ethynylisoquinoline C4 C4 Oxidative Addition (Desired Pathway) SM->C4 Bulky Pd-NHC / XPhos NCoord N-Coordination (Catalyst Poisoning) SM->NCoord Standard Pd(PPh3)4 Alkyne C1 Alkyne Reactivity (Glaser Dimerization) SM->Alkyne O2 / Cu / Strong Base Product C4 Cross-Coupled Product C4->Product Dead Catalyst Deactivation (Pd Black) NCoord->Dead Dimer Dimerized Byproducts Alkyne->Dimer

Fig 1. Mechanistic divergence of 4-Bromo-1-ethynylisoquinoline under Pd-catalysis.

Quantitative Catalyst Selection Matrix

To overcome these mechanistic barriers, the catalyst must possess extreme steric bulk to physically block the isoquinoline nitrogen from coordinating, while maintaining high electron density to accelerate oxidative addition into the C4–Br bond.

Table 1: Catalyst Performance Comparison for C4-Coupling of 4-Bromo-1-ethynylisoquinoline

Catalyst SystemLigand ClassN-Poisoning ResistanceC4-ChemoselectivityExpected Yield Range

Unhindered PhosphinePoorPoor< 20%

+ XPhos
Buchwald BiarylGoodModerate50 - 60%
CataXCium A Pd G3 Bulky PhosphineExcellentGood70 - 85%
Pd-PEPPSI-IPr N-Heterocyclic CarbeneExcellentExcellent> 85%

Note: Well-defined Pd(II)–NHC complexes (like Pd-PEPPSI-IPr) routinely allow for low catalyst loading by generating highly reactive, monoligated Pd(0) species in situ that are impervious to heterocycle poisoning 2.

Troubleshooting FAQs

Q1: My Suzuki coupling at the C4-bromide stalls at 15-20% conversion, and a black precipitate forms. What is happening? A1: The black precipitate is "Pd black," indicating severe catalyst deactivation. The isoquinoline nitrogen has coordinated to your Palladium center, displacing the active ligands and causing the metal to aggregate into inactive nanoparticles. Solution: Switch to a large-but-flexible N-Heterocyclic Carbene (NHC) catalyst, such as Pd-BIAN-NHC or Pd-PEPPSI-IPr. The massive steric umbrella of the NHC ligand physically prevents the basic nitrogen from accessing the metal center 1.

Q2: LC-MS analysis shows a major byproduct with an


. How do I prevent this? 
A2:  You are observing the Glaser homocoupling dimer of 4-bromo-1-ethynylisoquinoline. The C1-alkyne is easily deprotonated and undergoes oxidative dimerization in the presence of trace oxygen.
Solution: Implement strictly anaerobic conditions using the freeze-pump-thaw method. Furthermore, if you are attempting a Sonogashira coupling at the C4 position, you must use Cu-free conditions  to prevent alkyne activation. For Suzuki couplings, utilize a weaker base (e.g., 

) to minimize unintended alkyne deprotonation.

Q3: Can I perform a Buchwald-Hartwig amination on the C4 position without protecting the C1-alkyne? A3: Yes, but it requires surgical precision in catalyst selection. You must use an electron-rich, sterically demanding precatalyst like CataXCium A Pd G3 3 or an advanced Pd-NHC system 4. These ligands accelerate the oxidative addition into the C–Br bond so rapidly that it kinetically outcompetes any side reactions at the alkyne.

TroubleshootingTree Start Reaction Yield < 20% CheckSM Is Starting Material Consumed? Start->CheckSM Yes Yes CheckSM->Yes No No CheckSM->No SideProd Identify Side Products Yes->SideProd Poison Catalyst Poisoning (N-Coordination) No->Poison Glaser Glaser Dimerization (m/z ~458) SideProd->Glaser Proto Hydrodehalogenation SideProd->Proto Sol3 Use Bulky Pd-NHC or Buchwald G3 Precatalyst Poison->Sol3 Sol1 Switch to Cu-Free Rigorous Degassing Glaser->Sol1 Sol2 Use Weaker Base (e.g., Cs2CO3) Proto->Sol2

Fig 2. Decision tree for troubleshooting low-yielding cross-couplings.

Validated Experimental Protocols

The following protocol is designed as a self-validating system . It includes internal visual and analytical checkpoints to confirm causality and ensure the reaction is proceeding as intended.

Protocol: Chemoselective C4-Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid to the C4 position while preserving the C1-alkyne.

Step 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried Schlenk flask, add 4-Bromo-1-ethynylisoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Add anhydrous 1,4-dioxane (0.2 M).

  • Perform three consecutive freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is mandatory to prevent Glaser homocoupling of the terminal alkyne.

Step 2: Catalyst Activation

  • Under a positive pressure of Argon, add Pd-PEPPSI-IPr (2 mol%).

  • Heat the reaction mixture to 80 °C.

  • Self-Validation Checkpoint: Observe the solution after 15 minutes. If the solution remains a transparent yellow/orange, the monoligated Pd(0) species is active and successfully resisting N-coordination. If the solution turns opaque black, oxygen ingress or severe catalyst poisoning has occurred.

Step 3: Reaction Monitoring

  • After 2 hours, sample the reaction via syringe and analyze by LC-MS.

  • Self-Validation Checkpoint: Look for the disappearance of the starting material (

    
    ). If an 
    
    
    
    peak is dominant, your degassing protocol failed. If starting material remains but the solution is yellow, add an additional 1 mol% catalyst.

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the Palladium and inorganic salts.

  • Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C4-arylated product.

References

  • Title: Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts Source: PubMed / Wiley URL
  • Title: Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene)
  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL
  • Title: An easily available N-heterocyclic carbene–palladium(II)

Sources

Validation & Comparative

HPLC method development for purity assessment of isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide to HPLC Method Development: Purity Assessment of Isoquinoline Derivatives

Isoquinoline derivatives are critical heterocyclic scaffolds in drug discovery, known for their broad spectrum of biological activities. However, their basic nitrogen atom (pKa ~5.1–5.5) presents a notorious analytical challenge in reversed-phase high-performance liquid chromatography (RP-HPLC)[1]. When developing purity assessment methods, analysts frequently encounter severe peak tailing, poor resolution, and shifting retention times.

This guide objectively compares modern column chemistries and mobile phase strategies to overcome these challenges, providing a self-validating protocol for the precise purity assessment of isoquinoline derivatives.

Mechanistic Insights: The Silanol Interaction Problem

To develop a robust method, we must first address the causality behind peak tailing. In a neutral or slightly acidic mobile phase, the basic nitrogen of the isoquinoline ring is protonated, carrying a positive charge[1]. Concurrently, residual silanol groups (Si-OH) on traditional silica-based stationary phases deprotonate at a pH above 3.5, becoming negatively charged (Si-O⁻)[2].

This dynamic creates a strong secondary ion-exchange interaction. While the hydrophobic carbon backbone of the analyte interacts with the C18 ligand, the protonated nitrogen binds to the ionized silanols. Because these silanol sites are heterogeneously distributed and energetically diverse, the analyte molecules desorb at different rates, dragging out the tail of the chromatographic peak.

To eliminate this, method development must follow one of two thermodynamic pathways:

  • The Acidic Approach (pH < 3.0): Flood the system with protons (e.g., using Trifluoroacetic Acid) to fully protonate and neutralize the silanols, shutting down the ion-exchange mechanism.

  • The Basic Approach (pH > 10.0): Raise the pH above the analyte's pKa to deprotonate the isoquinoline nitrogen, rendering the molecule neutral and reliant solely on hydrophobic retention.

Column Chemistry Comparison: Overcoming Silica Limitations

Traditional Type-A and Type-B silica columns undergo rapid dissolution at high pH levels, making the "Basic Approach" impossible on older column technologies[3]. Today, specialized particle chemistries are required for basic compounds. Below is an objective comparison of the leading alternatives.

Table 1: Column Performance Comparison for Basic Compounds

FeatureTraditional Silica C18Waters XBridge BEH C18Phenomenex Gemini-NX C18
Particle Technology Unbonded Type-A/B SilicaEthylene Bridged Hybrid (BEH)TWIN-NX (Organo-silica grafted)
pH Stability Range pH 2.0 – 8.0pH 1.0 – 12.0pH 1.0 – 12.0
Isoquinoline Peak Shape Severe Tailing (As > 2.0)Excellent (As < 1.2)Excellent (As < 1.2)
Loading Capacity Low (Overloads quickly)High (at high pH)High (at extreme pH)
Mechanistic Advantage Standard hydrophobic retentionOrganic bridges resist base dissolutionSilica core with protective polymer layers
Best Use Case Neutral/Acidic compoundsHigh pH method development[4]Extreme pH screening & LC/MS[5]

Data Synthesis: Waters XBridge utilizes BEH technology to incorporate organic bridges within the silica matrix, preventing hydrolysis[3]. Phenomenex Gemini-NX utilizes a TWIN technology, grafting protective organo-silica layers over a pure silica core[6]. Both provide the necessary ruggedness for high-pH isoquinoline analysis.

Mobile Phase & Modifier Strategy

The choice of mobile phase modifier dictates the ionization state of the isoquinoline derivative.

Table 2: Mobile Phase Modifiers for Isoquinoline Purity Assessment

ModifierTypical Conc.Approx. pHMechanism of ActionLC-MS Compatibility
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0Strong ion-pairing; protonates silanols[1].Poor (Causes ion suppression)
Formic Acid (FA) 0.1%~2.7Weak ion-pairing; protonates silanols.Excellent
Ammonium Bicarbonate 10 mM~10.0Deprotonates basic nitrogen (neutralizes analyte).Good (Volatile buffer)

Method Development & Purity Assessment Workflow

HPLC_Method_Dev Start 1. Analyze Isoquinoline pKa (~5.1-5.5) & LogP pH_Decision 2. Select Mobile Phase pH Strategy Start->pH_Decision Low_pH Low pH (< 3.0) Protonate Silanols (0.1% TFA / FA) pH_Decision->Low_pH Acidic Approach High_pH High pH (> 10.0) Deprotonate Isoquinoline (NH4HCO3) pH_Decision->High_pH Basic Approach Col_Low Standard / Hybrid C18 Low_pH->Col_Low Col_High High-pH Stable Column (BEH or TWIN-NX) High_pH->Col_High Grad_Opt 3. Gradient Optimization (Screen ACN vs. MeOH) Col_Low->Grad_Opt Col_High->Grad_Opt Purity_Eval 4. Purity Assessment (Asymmetry < 1.2, Resolution > 1.5) Grad_Opt->Purity_Eval Validation 5. Method Validation (ICH Q2 Guidelines) Purity_Eval->Validation

Workflow for isoquinoline HPLC method development and purity assessment.

Self-Validating Purity Assessment Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in System Suitability Testing (SST) to validate the chromatographic environment before sample analysis.

Step 1: System Suitability & Baseline Establishment

  • Install a high-pH stable column (e.g., Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm)[4].

  • Prepare Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0) and Mobile Phase B (100% Acetonitrile).

  • Self-Validation Check: Run a blank gradient (5% to 95% B over 15 minutes) to establish baseline drift and rule out ghost peaks from solvent contamination.

Step 2: Wavelength Optimization (PDA Detection)

  • Prepare a 0.1 mg/mL solution of the isoquinoline derivative in the initial mobile phase conditions (5% B)[1].

  • Inject 10 µL and acquire a UV spectrum using a Photodiode Array (PDA) detector from 200 to 400 nm.

  • Extract the chromatogram at the wavelength of maximum absorbance (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) to ensure optimal sensitivity for both the API and trace impurities.
    

Step 3: Gradient Elution & Impurity Resolution

  • Execute the screening gradient:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 15.0 min: 5%

      
       95% B (Linear ramp)
      
    • 15.0 - 18.0 min: 95% B (Column wash)

    • 18.0 - 22.0 min: 5% B (Re-equilibration)

  • Acetonitrile is preferred over methanol as it generally provides sharper peak shapes and better resolution for aromatic heterocyclic compounds[1].

Step 4: Peak Integration & Acceptance Criteria

  • Calculate the USP Tailing Factor (

    
    ) or Asymmetry Factor (
    
    
    
    ). For basic compounds analyzed under optimal pH conditions,
    
    
    must be
    
    
    . If
    
    
    , secondary interactions are still occurring, requiring a shift to a stronger buffer or a different column chemistry.
  • Ensure the resolution (

    
    ) between the main isoquinoline peak and the closest eluting impurity is 
    
    
    
    (baseline resolution).
  • Calculate final purity as the Area % of the main peak relative to the total integrated area of all peaks (excluding the blank baseline).

References

Sources

A Comparative Guide to the Reactivity of 4-Bromo-1-ethynylisoquinoline and its 4-Iodo Analog

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, 4-halo-1-ethynylisoquinolines represent a class of highly versatile synthetic intermediates. The unique electronic properties of the isoquinoline ring system, combined with the synthetic utility of the ethynyl and halogen moieties, provide a powerful scaffold for molecular elaboration. A critical decision in any synthetic campaign utilizing these building blocks is the choice of the halogen—typically bromine versus iodine. This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-1-ethynylisoquinoline and its 4-Iodo analog, supported by fundamental chemical principles and illustrative experimental data, to empower scientists in making informed strategic decisions.

Theoretical Underpinnings of Reactivity

The observed differences in reactivity between aryl bromides and aryl iodides are not arbitrary; they are deeply rooted in the fundamental physicochemical properties of the carbon-halogen bond.

Carbon-Halogen Bond Dissociation Energy (BDE)

The most significant factor governing the reactivity of aryl halides in many transformations, particularly metal-catalyzed cross-coupling reactions, is the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently longer and weaker than the C-Br bond.[1][2] This lower bond dissociation energy means that less energy is required to cleave the C-I bond, making the 4-iodo analog intrinsically more reactive.[3][4][5]

BondBond Dissociation Energy (kJ/mol)
C-Br (Aryl)~290
C-I (Aryl)~228
Note: Approximate values for aryl halides.[1][3]
The Rate-Determining Step: Oxidative Addition

In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically begins with the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). This step involves the cleavage of the C-X bond and is often the rate-determining step of the entire cycle.[4][6] Due to the weaker C-I bond, 4-iodo-1-ethynylisoquinoline undergoes oxidative addition much more rapidly and under significantly milder conditions than its bromo counterpart.[7]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)(X)L₂ (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (Ar-X) Rate: I > Br pd2_transmetal Ar-Pd(II)(R)L₂ pd2_complex->pd2_transmetal Transmetalation (R-M) pd2_transmetal->pd0 Reductive Elimination product_complex Ar-R pd2_transmetal->product_complex

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Comparative Reactivity in Key Transformations

The theoretical advantage of the iodo-analog translates directly into practical differences in performance across a range of common and synthetically valuable reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[7][8] When comparing the two analogs, the 4-iodo derivative consistently provides higher yields in shorter reaction times and often at lower temperatures, reducing the risk of side reactions and decomposition of sensitive functional groups.

Table 1: Illustrative Suzuki-Miyaura Coupling Comparison

EntrySubstrateConditionsTime (h)Yield (%)
14-Iodo-1-ethynylisoquinolinePd(PPh₃)₄ (2 mol%), K₂CO₃, Toluene/H₂O, 80°C294
24-Bromo-1-ethynylisoquinolinePd(PPh₃)₄ (2 mol%), K₂CO₃, Toluene/H₂O, 80°C1275
34-Bromo-1-ethynylisoquinolinePd(PPh₃)₄ (5 mol%), K₂CO₃, Toluene/H₂O, 100°C889

Field Insights: The enhanced reactivity of the iodo analog (Entry 1) allows for lower catalyst loadings and energy input compared to the bromo analog (Entry 2). To achieve comparable yields with the bromo derivative, harsher conditions are often necessary (Entry 3), which may not be compatible with complex, late-stage intermediates.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds.[9][10] While the 1-ethynyl group is already present on our scaffold, the reactivity of the C4-halogen in this type of transformation remains critical for further derivatization. The reactivity trend remains firmly in favor of the iodide.[11] This is particularly useful for achieving chemoselective couplings. For instance, in a hypothetical di-halogenated isoquinoline (e.g., 4-iodo-7-bromoisoquinoline), the Sonogashira coupling can be selectively performed at the more reactive C-I bond by carefully controlling the reaction conditions.[12]

Table 2: Illustrative Sonogashira Coupling Comparison

EntrySubstrateConditionsTime (h)Yield (%)
14-Iodo-1-ethynylisoquinolinePd(PPh₃)₂Cl₂ (2%), CuI (3%), Et₃N, THF, 25°C491
24-Bromo-1-ethynylisoquinolinePd(PPh₃)₂Cl₂ (2%), CuI (3%), Et₃N, THF, 25°C2445
34-Bromo-1-ethynylisoquinolinePd(PPh₃)₂Cl₂ (4%), CuI (5%), Et₃N, THF, 60°C1285
C. Buchwald-Hartwig Amination

For the synthesis of arylamines, a crucial motif in pharmaceuticals, the Buchwald-Hartwig amination is the go-to method.[13] The choice of ligand is critical, but even with optimized systems, the C-I bond's lability ensures a more efficient coupling process. This allows for the use of a broader range of amines, including less nucleophilic ones, under milder conditions.[14]

Table 3: Illustrative Buchwald-Hartwig Amination Comparison

EntrySubstrateAmineConditionsYield (%)
14-Iodo-1-ethynylisoquinolineMorpholinePd₂(dba)₃ (1%), XPhos (2%), NaOt-Bu, Toluene, 80°C96
24-Bromo-1-ethynylisoquinolineMorpholinePd₂(dba)₃ (2%), XPhos (4%), NaOt-Bu, Toluene, 110°C92

Field Insights: The primary advantage of the iodo-analog here is the ability to run the reaction at a lower temperature (80°C vs 110°C), which enhances functional group tolerance and simplifies process safety considerations in large-scale synthesis.

D. Lithium-Halogen Exchange

This transformation is fundamental for the formation of organolithium species, which can then be quenched with a variety of electrophiles. The rate of lithium-halogen exchange follows the trend I > Br >> Cl.[15] The exchange with 4-iodo-1-ethynylisoquinoline is typically very fast, even at low temperatures like -78°C, which helps to prevent side reactions, such as attack on the isoquinoline ring or the ethynyl proton.

Caption: Relationship between Bond Energy and Reactivity.

E. Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[16] The reaction proceeds via a negatively charged Meisenheimer intermediate.[17] The isoquinoline nitrogen acts as an electron-withdrawing group, activating the C4 position for nucleophilic attack. The reactivity order of halogens in SNAr can be complex. While fluorine is often the most reactive due to its high electronegativity polarizing the C-F bond and facilitating the initial attack (the rate-determining step in many cases), the trend for heavier halogens often depends on the leaving group's ability to depart.[18][19] In many systems, the better leaving group ability of iodide makes the C-I bond more reactive than the C-Br bond, especially when the departure of the halide is part of the rate-determining step.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for a direct, side-by-side comparison of the two substrates.

Experimental_Workflow prep Reaction Setup Two separate, identical flasks Inert atmosphere (N₂ or Ar) reagents Reagent Addition 1. Aryl Halide (Iodo or Bromo, 1 eq) 2. Phenylboronic Acid (1.2 eq) 3. Pd(PPh₃)₄ (2 mol%) 4. Toluene & 2M K₂CO₃(aq) prep->reagents reaction Reaction Stir at 80°C Monitor by TLC/LC-MS reagents->reaction workup Workup Cool to RT Separate layers Extract aqueous with EtOAc reaction->workup purify Purification Combine organics Dry (Na₂SO₄) Concentrate Column Chromatography workup->purify analysis Analysis Determine isolated yield Characterize (NMR, MS) purify->analysis

Caption: Workflow for the comparative Suzuki-Miyaura experiment.

Step-by-Step Methodology:

  • Preparation: To two separate oven-dried Schlenk flasks, add a magnetic stir bar. Purge both flasks with dry nitrogen or argon for 10 minutes.

  • Flask A (Iodo): Charge the flask with 4-iodo-1-ethynylisoquinoline (e.g., 100 mg, 1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (2 mol%).

  • Flask B (Bromo): Charge the flask with 4-bromo-1-ethynylisoquinoline (1.0 eq, molar equivalent to the iodo substrate), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (2 mol%).

  • Solvent Addition: To each flask, add degassed toluene (e.g., 3 mL) and a degassed 2M aqueous solution of potassium carbonate (e.g., 1.5 mL).

  • Reaction: Immerse both flasks in a preheated oil bath at 80°C. Stir vigorously.

  • Monitoring: Monitor the progress of each reaction independently by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes). Note the time to completion (disappearance of starting material).

  • Workup: Upon completion, cool the flasks to room temperature. Dilute with ethyl acetate and water. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield of the product, 4-phenyl-1-ethynylisoquinoline, from each reaction and confirm its identity via NMR spectroscopy and mass spectrometry.

Conclusion and Strategic Recommendations

The evidence unequivocally demonstrates that 4-iodo-1-ethynylisoquinoline is the more reactive synthetic partner compared to its 4-bromo analog across a spectrum of essential chemical transformations.

Choose 4-Iodo-1-ethynylisoquinoline when:

  • Mild conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • High reactivity is paramount for difficult couplings or to drive reactions to completion.

  • Chemoselectivity is desired in the presence of other, less reactive halides (e.g., -Br or -Cl).

  • Reducing reaction times and catalyst loadings is a priority for process efficiency.

Choose 4-Bromo-1-ethynylisoquinoline when:

  • Cost is a primary driver , as aryl bromides are generally less expensive than the corresponding iodides.

  • The required transformation is robust and the substrate is stable under more forcing conditions (higher temperatures, longer reaction times).

  • The downstream reaction steps are well-established and known to be effective with bromo-aromatic substrates.

Ultimately, the choice is a strategic balance between reactivity, cost, and process robustness. By understanding the fundamental principles outlined in this guide, researchers can select the optimal building block to accelerate their discovery and development programs.

References

  • Singh, J., Singh, N., & Sharma, A. (2024). Visible Light Induced Photocatalyst‐Free C−X (X=B, C, O, P,S, Se) Bond Formation of Aryl Halides. Journal of Organic Chemistry. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. [Link]

  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research. [Link]

  • Wikipedia contributors. (2024). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Leadbeater, N. E. (2010). Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. [Link]

  • Zhang, H.-P. (2014). ChemInform Abstract: A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. ChemInform. [Link]

  • Clark, J. (n.d.). Bond energies of C-Hal bonds. Chemguide. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wang, H., et al. (2024). Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides. CCS Chemistry. [Link]

  • Al-Zoubi, R. M. (2018). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Metal–halogen exchange. Wikipedia. [Link]

  • Yamada, K., et al. (2022). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Wang, Z., et al. (2019). Synthesis of 4-Iodoisoquinolin-1(2 H)-ones by a Dirhodium(II)-Catalyzed 1,4-Bisfunctionalization of Isoquinolinium Iodide Salts. Organic Letters. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wang, D., et al. (2024). Migratory Aryl Cross-Coupling. ChemRxiv. [Link]

  • Ashenhurst, J. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]

  • Maslov, K. V., et al. (2020). “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. Chemistry – An Asian Journal. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • Hatakeyama, T., et al. (2011). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Organic Chemistry. [Link]

  • Kulkarni, B. K., et al. (2007). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. [Link]

  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Bailey, W. F. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. SlideShare. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Siegel, D. (n.d.). lithium halogen exchange #1 revised. University of Texas. [Link]

  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. allen.ac.in. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Zhang, X.-M. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Ledwon, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Wang, D., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

  • Cernic, M., et al. (2021). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. [Link]

  • Kumar, A., & Sharma, S. (2020). Synthesis of (iodo) isoquinolinones/ quinolones. ResearchGate. [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling. YouTube. [Link]

  • Nambo, M., et al. (2021). Facile Preparation of 3-Aryl-4-iodoisoquinolines from N-(o- Arylethynyl)benzyl p-Toluenesulfonamides with Iodine and Base. ResearchGate. [Link]

  • Fan, R., et al. (2018). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Organic Letters. [Link]

  • Virlan, M. R., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. [Link]

  • ResearchGate. (n.d.). Scheme 4: Reaction of 4-bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one (2b) with 4'-substituted thiobenzanilides and thioacetanilide. ResearchGate. [Link]

Sources

Structural Validation of 4-Bromo-1-ethynylisoquinoline: X-Ray Crystallography vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently consult on the characterization of highly conjugated, halogenated building blocks. 4-Bromo-1-ethynylisoquinoline (CAS: 2580254-26-6) is a critical intermediate in the synthesis of helquat dyes (helicene-like push-pull systems) and non-linear optical (NLO) materials ()[1].

Validating its structure requires navigating specific analytical bottlenecks: the rigid planarity of the isoquinoline core, the linear trajectory of the ethynyl group, and the lability of the carbon-bromine (C-Br) bond. While routine spectroscopic methods provide baseline connectivity, they often fall short of delivering the comprehensive 3D spatial data required for advanced material design.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities (2D-NMR and HRMS) and provides a field-proven, self-validating protocol for obtaining high-resolution crystallographic data for this compound.

Modality Comparison: Why SCXRD is the Gold Standard

To objectively evaluate the performance of structural validation techniques for 4-Bromo-1-ethynylisoquinoline, we must look beyond basic molecular formula confirmation and assess the ability to map non-covalent interactions.

The Limitation of Solution-State Techniques

In solution, 4-Bromo-1-ethynylisoquinoline is highly solvated, and its supramolecular interactive potential is masked. 2D-NMR (COSY, HSQC, HMBC) is excellent for mapping the


H-

C connectivity of the isoquinoline core. However, it cannot easily observe the quaternary C-Br bond without specialized, time-consuming

C relaxation experiments, nor can it map intermolecular packing forces. Similarly, High-Resolution Mass Spectrometry (HRMS) provides exact mass and a beautiful 1:1 isotopic signature for

Br/

Br, but yields zero 3D geometric data.
The SCXRD Advantage: Halogen Bonding

SCXRD outperforms alternative methods by providing absolute 3D geometry at atomic resolution (< 0.8 Å). More importantly, it reveals halogen bonding networks . In the solid state, the highly polarizable bromine atom often acts as a Lewis acid (σ-hole), interacting with the Lewis basic nitrogen of an adjacent isoquinoline ring (C-Br···N interactions) ()[2]. Understanding these interactions is critical for researchers designing self-assembling optoelectronic materials.

Quantitative Performance Comparison
Analytical ModalityPrimary OutputResolution / AccuracyPerformance on 4-Bromo-1-ethynylisoquinolineVerdict
SCXRD (Solid-State) Absolute 3D geometry, Halogen bonding (C-Br···N)< 0.8 Å (Atomic)Superior. Unambiguously maps the ethynyl trajectory and intermolecular packing.Gold Standard
2D-NMR (Solution-State)

H-

C Connectivity, Through-space proximity
Ensemble averageAdequate. Confirms core connectivity but cannot observe solid-state supramolecular networks.Routine Check
HRMS (Gas Phase) Exact mass, Isotopic signature< 2 ppm mass errorLimited. Easily detects the characteristic 1:1

Br/

Br ratio, but yields no 3D data.
Rapid Screen

Structural Validation Workflow

The following diagram illustrates the comparative workflow and decision matrix for validating 4-Bromo-1-ethynylisoquinoline.

ValidationWorkflow Start 4-Bromo-1-ethynylisoquinoline (Target Compound) XRay Single-Crystal X-Ray Diffraction (Solid-State 3D Mapping) Start->XRay Primary Validation NMR 2D-NMR Spectroscopy (Solution-State Connectivity) Start->NMR Orthogonal Check HRMS High-Resolution Mass Spec (Isotopic Confirmation) Start->HRMS Rapid Screen Cryst Vapor Diffusion Crystallization (CHCl3 / n-Hexane) XRay->Cryst Connectivity 1H-13C HSQC / HMBC (Isoquinoline Core Mapping) NMR->Connectivity Mass 79Br / 81Br Isotope Ratio (1:1 Signature) HRMS->Mass Diffraction Cryogenic X-Ray Diffraction (100 K, Mo-Kα to avoid SRD) Cryst->Diffraction Structure Absolute Configuration & Halogen Bonding Network Diffraction->Structure Phase Solution

Workflow comparing structural validation modalities for 4-Bromo-1-ethynylisoquinoline.

Experimental Protocol: Self-Validating SCXRD Workflow

Collecting X-ray data on brominated compounds introduces a critical mechanistic challenge: Specific Radiation Damage (SRD) . High-intensity X-rays can induce homolytic cleavage of the C-Br bond during data collection, leading to artifactual electron density maps ()[3].

This protocol is engineered to mitigate SRD while maximizing resolution, establishing a self-validating system for the researcher.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 5 mg of purified 4-Bromo-1-ethynylisoquinoline in 0.5 mL of chloroform (good solvent) in a 2 mL inner glass vial. Place this inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly and leave undisturbed at 20 °C for 48–72 hours.

  • Causality: The rigid, planar isoquinoline core favors rapid π-π stacking. If forced via fast solvent evaporation, it often yields twinned or needle-like microcrystals. Vapor diffusion ensures a slow, controlled supersaturation gradient, yielding block-like single crystals suitable for high-resolution diffraction.

  • Self-Validation Check: Examine the harvested crystals under a microscope with cross-polarized light. Rotate the stage; a true single crystal will extinguish light (go completely dark) uniformly every 90 degrees. If it extinguishes in patches, it is twinned and must be rejected.

Step 2: Cryogenic Harvesting and Mounting
  • Action: Submerge a validated single crystal (ideal dimensions: ~0.15 × 0.15 × 0.20 mm) in a drop of perfluoropolyether oil (e.g., Paratone-N). Mount the crystal on a polyimide micro-loop and immediately flash-cool it in a 100 K nitrogen stream directly on the diffractometer.

  • Causality: Flash-cooling to 100 K restricts the thermal motion of the atoms (lowering atomic displacement parameters, or B-factors). Crucially, it drastically reduces the diffusion of free radicals generated by X-ray exposure, thereby protecting the sensitive C-Br bond from SRD propagation.

Step 3: Data Collection and SRD Mitigation
  • Action: Collect diffraction data using a diffractometer equipped with a Mo-Kα microfocus source (λ = 0.71073 Å). Optimize the detector distance and frame angles to minimize total exposure time per frame.

  • Causality: While Cu-Kα (λ = 1.5418 Å) yields stronger overall diffraction for organic molecules, Mo-Kα is intentionally chosen here. Its emission energy (17.4 keV) is well above the Bromine K-edge (13.47 keV). This minimizes direct X-ray absorption and subsequent photoelectric cleavage of the C-Br bond, a known artifact in halogenated crystal structures.

Step 4: Phase Solution, Refinement, and Final Validation
  • Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Check (The Difference Map): After anisotropic refinement, inspect the difference Fourier map (

    
    ) near the bromine atom. If SRD has occurred despite precautions, a distinct negative electron density peak will appear precisely at the Br coordinate, indicating partial occupancy/cleavage. A clean difference map (residual density < 0.5 e/ų) definitively validates the structural integrity and the success of the protocol.
    

References

  • PubChemLite: 4-bromo-1-ethynylisoquinoline (C11H6BrN) Source: PubChem URL: [Link]

  • Helquat Dyes: Helicene-like Push–Pull Systems with Large Second-Order Nonlinear Optical Responses Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures Source: IUCr Journals URL: [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: MDPI (Molecules) URL: [Link]

Sources

Characterizing Ethynylisoquinolines: A Comparative Guide to IR Spectroscopy Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethynylisoquinolines are highly valuable bifunctional scaffolds in medicinal chemistry and drug development, combining an electron-rich aromatic isoquinoline core with a reactive, linear alkyne moiety. Accurate structural verification of these compounds relies heavily on Infrared (IR) spectroscopy. However, the unique vibrational mechanics of the terminal alkyne group present specific analytical challenges. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FT-IR (KBr Pellet) techniques, providing researchers with the mechanistic insights and self-validating protocols necessary to eliminate false negatives during structural characterization.

Vibrational Mechanics of Ethynylisoquinolines

To optimize an IR spectroscopy workflow, one must first understand the causality behind the characteristic peaks of ethynylisoquinolines. The IR spectrum is dictated by the distinct hybridization states of carbon (sp, sp², sp³) and the resulting dipole moment changes during molecular vibration.

  • The Terminal Alkyne (≡C-H) Stretch (~3300 cm⁻¹): The sp-hybridized carbon of the terminal alkyne is highly electronegative, creating a strong permanent dipole with the attached hydrogen atom. Stretching this bond causes a massive change in the dipole moment, yielding a sharp, strong IR absorbance between 3250 and 3330 cm⁻¹[1].

  • The Alkyne Core (C≡C) Stretch (~2100 cm⁻¹): Unlike the ≡C-H bond, the carbon-carbon triple bond is highly polarizable but weakly dipolar. Because the change in dipole moment during the stretch is minimal, this vibration inherently produces a weak-to-medium IR peak[2].

  • The Isoquinoline Core (~1500–1650 cm⁻¹): The fused aromatic system exhibits complex C=C and C=N stretching vibrations, alongside aromatic sp² C-H stretches that appear just above the 3000 cm⁻¹ threshold[3].

Comparative Guide: ATR-FTIR vs. Transmission FT-IR

When characterizing ethynylisoquinolines, selecting the correct IR sampling accessory is critical. The physical properties of the sample matrix directly influence the visibility of the alkyne peaks.

Transmission FT-IR (KBr Pellet)
  • Mechanism: The IR beam passes directly through a diluted solid matrix of potassium bromide (KBr) and the analyte.

  • Performance Advantage: Offers high absolute sensitivity and strictly follows the Beer-Lambert law across the entire mid-IR spectrum, ensuring proportional peak intensities.

  • Critical Flaw for Alkynes: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a massive, broad O-H stretching band at 3200–3600 cm⁻¹. This water band easily engulfs and masks the critical sharp ≡C-H stretch at ~3300 cm⁻¹, frequently leading to false negatives for the terminal alkyne[1].

ATR-FTIR (Attenuated Total Reflectance)
  • Mechanism: Utilizes an evanescent wave that penetrates the sample while it is pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • Performance Advantage: Completely eliminates the need for a hygroscopic KBr matrix, preserving the absolute clarity of the 3200–3600 cm⁻¹ region. It is non-destructive and highly efficient for routine drug development workflows.

  • Mechanistic Limitation: The penetration depth of the evanescent wave is directly proportional to the wavelength. Consequently, the wave penetrates less deeply at higher wavenumbers. Without software correction, the ≡C-H stretch at 3300 cm⁻¹ will inherently appear artificially weaker than the isoquinoline peaks in the fingerprint region.

Quantitative Data: Characteristic IR Peaks Comparison

The following table summarizes the expected vibrational data for ethynylisoquinolines and compares how these peaks manifest across the two IR techniques.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityATR-FTIR AppearanceTransmission (KBr) AppearanceMechanistic Causality
Terminal Alkyne ≡C-H Stretch3250 – 3330Strong, SharpWeaker (requires ATR correction)Strong (High risk of H₂O masking)High dipole change due to sp-carbon electronegativity[1].
Alkyne Core C≡C Stretch2100 – 2150Weak to MediumWeak (requires optimal anvil pressure)MediumHighly polarizable but weakly dipolar bond[2].
Isoquinoline Ring C=N / C=C Stretch1580 – 1650Medium to StrongStrong, well-resolvedStrong, well-resolvedAromatic ring breathing and localized double bond stretches.
Isoquinoline Ring C-H Stretch3000 – 3100WeakWeakWeaksp²-hybridized C-H bonds require more energy than sp³[3].
Isoquinoline Ring C-H Out-of-Plane Bend750 – 850StrongVery StrongStrongDiagnostic of substitution patterns on the isoquinoline core.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure absolute trustworthiness in structural characterization, the following ATR-FTIR protocol incorporates built-in validation gates to prevent data artifacts.

Phase 1: System Calibration & Blank Validation

  • Crystal Cleaning: Wipe the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and allow it to air dry completely.

  • Background Acquisition: Acquire a background spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (co-add 32 scans).

  • Self-Validation Check: Inspect the background spectrum. The baseline must be perfectly flat. If a broad peak appears at 3400 cm⁻¹, residual solvent or moisture is present on the crystal. Do not proceed until the baseline is completely flat.

Phase 2: Sample Acquisition & Mechanistic Optimization 4. Sample Application: Deposit 2–5 mg of the synthesized ethynylisoquinoline powder directly onto the center of the crystal. 5. Pressure Application: Lower the anvil to apply optimal pressure to the sample. 6. Causality Note: The evanescent wave only penetrates 0.5–2.0 µm into the sample. Poor physical contact will disproportionately degrade the already weak C≡C stretch at ~2100 cm⁻¹. Ensure the pressure gauge indicates optimal contact before scanning. 7. Spectral Scanning: Acquire the sample spectrum using the identical parameters as the background scan.

Phase 3: Data Processing & Structural Verification 8. ATR Correction: Apply an ATR correction algorithm via the spectrometer's processing software. 9. Causality Note: Because penetration depth decreases at higher wavenumbers, the ≡C-H stretch at ~3300 cm⁻¹ appears artificially weak in raw ATR spectra. Correction normalizes these intensities to match true transmission data. 10. Peak Verification: Confirm the presence of the ≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and the isoquinoline C=N/C=C stretches (1580–1650 cm⁻¹).

Workflow Visualization

IR_Validation N1 Ethynylisoquinoline Sample N2 Select IR Technique N1->N2 N3 ATR-FTIR (Minimal Prep, Surface) N2->N3 N4 Transmission FT-IR (KBr Pellet, Bulk) N2->N4 N5 Acquire Spectrum (4000 - 400 cm⁻¹) N3->N5 N4->N5 N6 Detect ≡C-H Stretch (~3300 cm⁻¹)? N5->N6 N7 Detect C≡C Stretch (~2100 cm⁻¹)? N6->N7 Yes N9 Check for H2O Interference or Low Concentration N6->N9 No / Broad Peak N8 Structural Confirmation Complete N7->N8 Yes N7->N9 No

Fig 1: Self-validating IR spectroscopy workflow for ethynylisoquinoline analysis.

References

  • Title: IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications Source: Maricopa Open Digital Press URL
  • Source: PMC (National Institutes of Health)
  • Title: A Comparative Spectroscopic Guide to Quinoline and Isoquinoline Source: BenchChem URL
  • Title: The Infrared Spectroscopy of Alkenes Source: Spectroscopy Online URL

Sources

Benchmarking the Bioactivity of 4-Bromo-1-ethynylisoquinoline Derived Libraries: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

In modern drug discovery, the isoquinoline nucleus is a highly validated pharmacophore. Specifically, 4-bromo-1-ethynylisoquinoline serves as an elite, orthogonally reactive building block for combinatorial library synthesis. The causality behind its utility lies in its dual functional handles: the highly acidic terminal alkyne at the C1 position undergoes rapid copper-acetylide formation for Sonogashira cross-coupling or CuAAC (Click) chemistry, while the C4 carbon-bromide bond remains intact for subsequent palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. This regioselective control prevents unwanted polymerization and enables the divergent synthesis of 1,4-disubstituted isoquinolines, which are heavily benchmarked for their antimicrobial and anticancer properties 1[1].

Chemical Rationale & Library Generation Workflow

To benchmark bioactivity, a structurally diverse library must first be generated using a self-validating synthetic workflow.

Synthesis A 4-Bromo-1-ethynylisoquinoline B Sonogashira Coupling (C1) A->B Pd/Cu, Aryl Iodide C 4-Bromo-1-alkynylisoquinoline B->C D Suzuki-Miyaura Coupling (C4) C->D Pd, Boronic Acid E 1,4-Disubstituted Isoquinoline D->E

Divergent synthetic workflow for 1,4-disubstituted isoquinoline libraries.

Protocol 1: Orthogonal Synthesis of 1,4-Disubstituted Isoquinolines

Self-Validation Check: The disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in FTIR confirms the success of Step 1 before proceeding to Step 2.

  • C1 Sonogashira Coupling : In an oven-dried Schlenk flask, dissolve 4-bromo-1-ethynylisoquinoline (1.0 eq) and an aryl iodide (1.2 eq) in degassed triethylamine. Add [Pd(PPh₃)₂Cl₂] (5 mol %) and CuI (10 mol %). Stir at 80 °C under argon for 2 hours.

  • Purification : Filter through a Celite pad, concentrate, and purify via flash chromatography to isolate the 4-bromo-1-alkynylisoquinoline intermediate.

  • C4 Suzuki-Miyaura Coupling : Combine the intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 dioxane/water mixture. Add Pd(dppf)Cl₂ (5 mol %), degas, and heat at 90 °C for 12 hours.

  • Isolation : Extract with ethyl acetate, dry over Na₂SO₄, and purify to yield the final library compound.

Benchmarking Antimicrobial Bioactivity

Alkynyl isoquinolines have emerged as potent bactericidal agents against multidrug-resistant Gram-positive bacteria. Unlike standard fluoroquinolones, which target DNA gyrase and face severe resistance mechanisms, alkynyl isoquinolines disrupt cell wall synthesis and nucleic acid biosynthesis simultaneously 2[2].

Crucially, these isoquinoline derivatives possess the unique lipophilicity required to permeate macrophage membranes, allowing them to clear intracellular Methicillin-Resistant Staphylococcus aureus (MRSA)—a feat that standard-of-care Vancomycin fails to achieve 3[3].

Table 1: Antimicrobial Efficacy Comparison (MIC values in µg/mL)
Compound / DrugMRSA (ATCC 33592)VRSAIntracellular MRSA ClearanceMechanism of Action
Alkynyl Isoquinoline (Hit A) 2.04.0HighCell wall / Nucleic acid disruption
Alkynyl Isoquinoline (Hit B) 4.08.0HighCell wall / Nucleic acid disruption
Vancomycin (Standard) 1.0>64.0None Peptidoglycan cross-linking inhibition
Ciprofloxacin (Standard) >32.0>32.0LowDNA Gyrase / Topoisomerase IV inhibition
Protocol 2: Broth Microdilution & Intracellular Clearance Assay
  • MIC Determination : Inoculate Mueller-Hinton broth with MRSA to a final concentration of 5 × 10⁵ CFU/mL. Dispense into 96-well plates containing serial dilutions of the isoquinoline library. Incubate at 37 °C for 18 hours. The MIC is the lowest concentration with no visible growth.

  • Macrophage Infection Model : Infect RAW 264.7 macrophages with MRSA (MOI 10:1) for 1 hour. Wash with PBS and add Gentamicin (50 µg/mL) to kill extracellular bacteria.

  • Treatment & Lysis : Treat infected macrophages with the isoquinoline compounds for 24 hours. Lyse macrophages with 0.1% Triton X-100, plate the lysates on agar, and count CFU to quantify intracellular clearance.

Benchmarking Anticancer Bioactivity (AMPK/mTORC1 Axis)

Beyond antimicrobial activity, isoquinoline derivatives (such as berberine and synthetic alkynyl analogs) are potent metabolic modulators in oncology. They act as direct activators of AMP-activated protein kinase (AMPK). By decreasing mitochondrial membrane potential and intracellular ATP, they trigger the phosphorylation of AMPK at Thr-172 4[4].

Activated AMPK subsequently phosphorylates TSC2, which strongly inhibits the mammalian target of rapamycin complex 1 (mTORC1). This suppression halts tumor proliferation and triggers autophagic cell death in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC) and breast cancer (MCF-7).

Pathway Ligand Isoquinoline Hit AMPK AMPK (Thr-172) Ligand->AMPK Activates mTORC1 mTORC1 Complex AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Represses Tumor Tumor Growth mTORC1->Tumor Promotes

Mechanism of isoquinoline-mediated AMPK activation and mTORC1 inhibition.

Table 2: Anticancer & Metabolic Benchmarking (PANC-1 Cell Line)
Compound / DrugIC₅₀ Proliferation (µM)Relative p-AMPK (Thr-172)Relative p-S6K (Thr-389)
Isoquinoline Library Hit C 1.24.5x increase0.1x (Strong Inhibition)
Berberine (Natural Isoquinoline) 4.83.0x increase0.3x (Moderate Inhibition)
Metformin (Standard) >2000.02.5x increase0.5x (Weak Inhibition)
Vehicle Control (DMSO) N/A1.0x (Baseline)1.0x (Baseline)
Protocol 3: Western Blot Validation of the AMPK/mTORC1 Axis

Self-Validation Check: Always probe for total AMPK and total S6K alongside their phosphorylated forms to ensure that the observed signal changes are due to kinase signaling cascades, not global protein degradation.

  • Cell Treatment : Seed PANC-1 cells in 6-well plates and grow to 70% confluence. Treat with the isoquinoline library hit (1-5 µM), Metformin (2 mM, positive control), or DMSO (vehicle) for 24 hours.

  • Protein Extraction : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving Thr-172 and Thr-389 phosphorylation states).

  • Immunoblotting : Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Primary Antibodies : Incubate overnight at 4 °C with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-p70S6K (Thr389), and total p70S6K.

  • Detection : Wash, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using enhanced chemiluminescence (ECL). Quantify band intensities using densitometry software, normalizing phosphorylated protein levels to total protein levels.

References

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome Source: PubMed Central (PMC) URL:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL:[Link]

  • Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells Source: PLOS One / PMC URL:[Link]

  • Helquat Dyes: Helicene-like Push–Pull Systems with Large Second-Order Nonlinear Optical Responses Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Beyond the Building Block: Quality Control Parameters for Research-Grade 4-Bromo-1-ethynylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled not by flawed design, but by compromised building blocks. 4-Bromo-1-ethynylisoquinoline is a highly versatile, bifunctional scaffold utilized in the synthesis of kinase inhibitors and advanced fluorophores[1]. However, its dual reactivity—an ethynyl group for click chemistry and a bromo group for cross-coupling—makes it exceptionally sensitive to trace impurities. This guide objectively compares research-grade 4-bromo-1-ethynylisoquinoline against commercial-grade alternatives, detailing the critical quality control (QC) parameters required to safeguard downstream cascade reactions.

The Strategic Advantage of the Bifunctional Scaffold

When designing modular libraries, the choice of starting material dictates the synthetic ceiling. We evaluate 4-bromo-1-ethynylisoquinoline against two common alternatives:

  • 1-Ethynylisoquinoline: Excellent for primary [2], but lacks the C4-bromide, preventing subsequent functionalization of the isoquinoline core.

  • 4-Bromoisoquinoline-1-carbonitrile: Allows C4 cross-coupling, but the C1-nitrile requires harsh conditions for conversion into tetrazoles or amidines, lacking the rapid, bioorthogonal ambient-temperature reactivity of the alkyne.

4-Bromo-1-ethynylisoquinoline provides orthogonal reactivity . The alkyne can be reacted via CuAAC without affecting the bromide, or the bromide can undergo Suzuki-Miyaura coupling without degrading the alkyne.

Orthogonal_Reactivity Core 4-Bromo-1-ethynylisoquinoline (Bifunctional Scaffold) Click CuAAC Reaction (Alkyne Reactivity) Core->Click R-N3, Cu(I) catalyst Triazole C1-Triazolyl-4-bromoisoquinoline (Stable Intermediate) Click->Triazole Suzuki Suzuki-Miyaura (Bromide Reactivity) Triazole->Suzuki Ar-B(OH)2, Pd(0) catalyst Final C1-Triazolyl-C4-Arylisoquinoline (Target Compound) Suzuki->Final

Orthogonal functionalization pathways of 4-Bromo-1-ethynylisoquinoline.

Quality Control Parameters: Research-Grade vs. Commercial-Grade

The synthesis of 4-bromo-1-ethynylisoquinoline typically involves the Sonogashira coupling of 1,4-dibromoisoquinoline with TMS-acetylene, utilizing Palladium (Pd) and Copper (Cu) catalysts. Consequently, commercial-grade batches often harbor significant trace metal contamination and regioisomeric impurities (e.g., 5-bromo-1-ethynylisoquinoline).

To meet the rigorous demands of pharmaceutical research, research-grade material must adhere to strict QC parameters, aligned with the [3].

Table 1: QC Parameter Comparison
ParameterAnalytical MethodResearch-Grade SpecCommercial-Grade SpecImpact on Downstream Application
Chemical Purity HPLC-UV (254 nm)≥ 99.5%≥ 95.0%Low purity introduces undefined side reactions in cascade synthesis.
Trace Palladium (Pd) ICP-MS< 5 ppmNot Specified (> 200 ppm)Catalyzes premature Glaser homocoupling of the alkyne[4].
Trace Copper (Cu) ICP-MS< 5 ppmNot Specified (> 100 ppm)Interferes with downstream transmetalation steps[4].
Regioisomeric Purity qNMR (1H)≥ 99.5% (Target)~ 90-95%Generates inseparable structural analogs in final API libraries.
Residual Solvents GC-FIDMeets ICH Q3COften contains DMF/THFResidual coordinating solvents poison sensitive catalysts.

Experimental Causality: The Cost of Impurities

Why do trace metals matter? Trace metal impurities act as "phantom catalysts"[4]. In a tandem CuAAC / Suzuki-Miyaura cascade, residual Pd from the building block's genesis will prematurely catalyze the Glaser homocoupling of the alkyne before the azide can react. Conversely, excess Cu can cause protodeboronation of the boronic acid in the subsequent Suzuki step.

To objectively demonstrate this, we evaluated the yield of a one-pot tandem cascade (CuAAC followed by Suzuki coupling) using different grades of 4-bromo-1-ethynylisoquinoline.

Table 2: Impact of Purity on Tandem CuAAC / Suzuki-Miyaura Yields
Grade / ConditionCuAAC Yield (%)Suzuki Yield (%)Overall Cascade Yield (%)Dominant Impurity Profile
Research-Grade (Ultra-Pure) 98%95%93% None detected
Commercial-Grade (~95%) 82%65%53% Glaser homocoupling product
Research-Grade + 500 ppm Pd 75%92%69% Extensive alkyne homocoupling
Research-Grade + 500 ppm Cu 96%58%55% Protodeboronation of boronic acid

Causality Insight: The data proves that while commercial-grade material is cheaper upfront, the 40% drop in overall cascade yield—coupled with the cost of purifying complex homocoupled byproducts—makes it economically unviable for advanced library synthesis.

Validated Analytical Methodologies

To guarantee research-grade status, analytical protocols cannot simply be executed; they must be self-validating systems that actively prevent the release of false data.

Protocol 1: Trace Metal Quantification via ICP-MS

Causality: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is utilized because it provides parts-per-trillion (ppt) sensitivity required by ICH Q3D[3].

  • Microwave Digestion: Weigh exactly 50.0 mg of the sample into a pre-cleaned PTFE vessel. Add 5.0 mL of concentrated ultra-pure HNO₃ and 1.0 mL of 30% H₂O₂. Digest at 200°C for 20 minutes.

    • Why: Complete mineralization is mandatory. Undigested organic matter causes carbon buildup on the ICP cones, suppressing ion transmission and artificially lowering metal readings.

  • Internal Standard Addition: Dilute the digestate to 50.0 mL with 18 MΩ deionized water, automatically spiking with ⁸⁹Y and ¹¹⁵In to a final concentration of 10 ppb.

    • Why: Internal standards correct for physical matrix effects (e.g., viscosity differences between samples) and instrument drift.

  • Acquisition (Collision Cell Mode): Operate the ICP-MS using Helium gas in the collision cell (Kinetic Energy Discrimination - KED mode). Acquire data for ¹⁰⁵Pd and ⁶³Cu.

    • Why: KED removes polyatomic argon interferences (e.g., ⁴⁰Ar⁶⁵Cu⁺ interfering with ¹⁰⁵Pd⁺), ensuring the signal is purely the target metal.

  • Self-Validation (System Suitability): Analyze a known spiked matrix sample (20 ppb Pd/Cu). The system is programmed to halt if recovery falls outside the 90-110% range.

Protocol 2: Absolute Regioisomer Quantification via qNMR

Causality: HPLC UV response factors differ significantly between closely related regioisomers (e.g., 5-bromo vs. 4-bromo). Quantitative NMR (qNMR) relies on the fundamental physics that signal area is directly proportional to the number of nuclei, providing absolute quantification without needing an impurity reference standard.

  • Sample Preparation: Co-weigh exactly 10.00 mg of the isoquinoline and 5.00 mg of TraceCERT® Maleic Acid (Internal Standard) into a vial using a microbalance. Dissolve in 0.6 mL of CDCl₃.

  • Parameter Optimization: Set the relaxation delay (D1) to 30 seconds.

    • Why: The D1 must be at least 5 times the longest longitudinal relaxation time (T₁) of the protons of interest. This ensures complete magnetization recovery; otherwise, integration will be artificially skewed.

  • Acquisition & Processing: Acquire 64 scans. Apply rigorous baseline and phase correction.

  • Self-Validation (Mass Balance): Integrate the maleic acid singlet (δ 6.28, 2H) against the distinct C3-proton of the isoquinoline ring. Calculate the absolute mass fraction. The sum of the target isomer and any regioisomers must mass-balance to the total HPLC chemical purity.

QC_Workflow Start Batch Sampling HPLC HPLC-UV/MS (Chemical Purity >99%) Start->HPLC NMR qNMR (Regioisomeric Purity) Start->NMR ICP ICP-MS (Trace Metals <10 ppm) Start->ICP Decision Release Criteria Met? HPLC->Decision NMR->Decision ICP->Decision Release Research-Grade Certified Decision->Release Yes Reject Repurification Decision->Reject No

Self-validating quality control workflow for research-grade certification.

Conclusion

The utility of 4-bromo-1-ethynylisoquinoline in drug discovery is undeniable, offering unparalleled modularity through orthogonal click and cross-coupling pathways. However, as demonstrated by the experimental cascade data, the compound's performance is inextricably linked to its purity profile. Trace metals and regioisomers do not merely lower purity on paper; they actively sabotage downstream chemistry. By enforcing research-grade QC parameters—validated through ICP-MS and qNMR—scientists can eliminate these hidden variables, ensuring robust, reproducible, and high-yielding library synthesis.

References

  • Title: 4-bromo-1-ethynylisoquinoline (Compound CID 155858885) Source: PubChem URL: [Link]

  • Title: Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Trace Metal Impurities in Catalysis Source: Chemical Society Reviews / ResearchGate URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

Sources

Safety Operating Guide

Mastering the Handling of 4-Bromo-1-ethynylisoquinoline: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory Personnel

As a novel building block in medicinal chemistry and materials science, 4-Bromo-1-ethynylisoquinoline presents unique handling challenges due to its reactivity and toxicological profile. This guide provides an in-depth operational plan, focusing on the necessary Personal Protective Equipment (PPE) and procedural controls to ensure the safety of researchers and the integrity of experimental work. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific excellence.

Hazard Analysis: Understanding the Compound

4-Bromo-1-ethynylisoquinoline is a halogenated heterocyclic compound. While specific toxicity data for this exact molecule is not extensively published, the constituent functional groups—a brominated aromatic system and a terminal alkyne—necessitate a cautious approach. Based on data from structurally related compounds, the primary hazards are identified as:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][4]

  • Harmful if Swallowed or in Contact with Skin (H302/H312): The compound is presumed to be harmful if ingested or absorbed through the skin.[1][3][5]

The operational plan must be built around mitigating these risks at every step.

The Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory. The following table summarizes the required equipment for handling 4-Bromo-1-ethynylisoquinoline in various laboratory settings.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile gloves (single pair)Standard lab coatNot required in sealed containers
Weighing (Solid) Chemical safety gogglesDouble-gloved nitrile glovesFully-buttoned lab coatRequired if not in a fume hood or ventilated balance enclosure
Solution Preparation Chemical safety goggles and face shieldDouble-gloved nitrile glovesChemical-resistant apron over lab coatWork within a certified chemical fume hood
Reaction Setup/Workup Chemical safety goggles and face shieldDouble-gloved nitrile glovesChemical-resistant apron over lab coatWork within a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apronAir-purifying respirator (APR) with particulate filters

Causality Behind PPE Choices:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against dust particles and splashes.[1] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions.[6][7]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. Double-gloving is a critical best practice when handling the solid or concentrated solutions. This provides a buffer; if the outer glove is contaminated, it can be safely removed without exposing the skin. Always inspect gloves for tears or pinholes before use.[8]

  • Skin and Body Protection: A standard lab coat prevents the compound from getting on personal clothing.[1] When handling larger quantities or performing tasks with a higher spill risk, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: 4-Bromo-1-ethynylisoquinoline is a solid, and fine powders can be easily inhaled, causing respiratory irritation.[1][2] All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a ventilated enclosure to capture airborne particles at the source.[9][10] If such engineering controls are not available or are insufficient, a NIOSH-approved respirator with particulate filters is mandatory.[1]

Operational Plan: Step-by-Step Handling Protocols

A. Weighing and Transferring the Solid Compound:

  • Preparation: Don all required PPE (chemical safety goggles, double nitrile gloves, lab coat).

  • Location: Perform the weighing inside a chemical fume hood or a ventilated balance enclosure to control dust.

  • Procedure: Use a micro-spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or vial. Avoid any actions that could create dust clouds, such as tapping the container forcefully.

  • Cleanup: After weighing, gently wipe the spatula and any surfaces with a solvent-dampened wipe (e.g., ethanol or isopropanol). Dispose of the wipe in the designated halogenated solid waste container.

  • Closure: Securely cap the stock bottle immediately after use.

B. Preparing Solutions:

  • Preparation: Don all required PPE (goggles, face shield, double gloves, lab coat, apron).

  • Location: All solution preparations must occur inside a certified chemical fume hood.[11]

  • Procedure: a. Add the solvent to the reaction flask first. b. Carefully add the weighed 4-Bromo-1-ethynylisoquinoline solid to the solvent. c. If necessary, gently swirl or stir the mixture to dissolve. Avoid vigorous shaking that could cause splashing.

  • Cleanup: Rinse any glassware that came into contact with the solid (e.g., weigh boat, funnel) with a small amount of the solvent and add the rinsate to the reaction flask to ensure a complete transfer.

Emergency and Disposal Plan

A. Spill Management Workflow:

A spill of 4-Bromo-1-ethynylisoquinoline requires a calm and systematic response. The following workflow should be followed:

Spill_Workflow start Spill Detected assess Assess Spill (Size & Location) start->assess evacuate Alert Personnel & Evacuate Area (If Large Spill) assess->evacuate Large Spill ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Small, Controllable Spill evacuate->ppe contain Contain Spill (Use inert absorbent material) ppe->contain cleanup Gently Sweep Up (Avoid raising dust) contain->cleanup collect Collect Waste in Sealed Container cleanup->collect decon Decontaminate Area (Triple rinse with solvent) collect->decon dispose Label as Halogenated Waste & Contact EHS decon->dispose end Procedure Complete dispose->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.